molecular formula C24H52IN B1219573 Tetrahexylammonium iodide CAS No. 2138-24-1

Tetrahexylammonium iodide

Cat. No.: B1219573
CAS No.: 2138-24-1
M. Wt: 481.6 g/mol
InChI Key: VRKHAMWCGMJAMI-UHFFFAOYSA-M
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Description

Tetrahexylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C24H52IN and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56442. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetrahexylazanium;iodide
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InChI

InChI=1S/C24H52N.HI/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VRKHAMWCGMJAMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H52IN
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Related CAS

20256-54-6 (Parent)
Record name 1-Hexanaminium, N,N,N-trihexyl-, iodide (1:1)
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DSSTOX Substance ID

DTXSID50883800
Record name 1-Hexanaminium, N,N,N-trihexyl-, iodide (1:1)
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Molecular Weight

481.6 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name Tetrahexylammonium iodide
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CAS No.

2138-24-1
Record name Tetrahexylammonium iodide
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Foundational & Exploratory

Tetrahexylammonium Iodide (CAS 2138-24-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Tetrahexylammonium iodide (CAS 2138-24-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Properties and Data

This compound is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom bonded to four hexyl chains, with an iodide counter-ion. It typically appears as a white to off-white or beige crystalline powder.[1][2][3] This compound is noted for its hygroscopic and light-sensitive nature, necessitating storage in a dark, inert atmosphere at room temperature.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 2138-24-1[1]
Molecular Formula C24H52IN[1]
Molecular Weight 481.58 g/mol [2][3]
Melting Point 99-101 °C[2][3]
Appearance White to beige crystalline or fluffy powder[1][2]
Solubility Soluble in methanol (B129727) and dichloromethane (B109758) (CH2Cl2)[2]
Density ~1.044 g/cm³ (estimate)[2]
Hygroscopicity Hygroscopic[2][4]
Light Sensitivity Light sensitive[4]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectral Data TypeKey Features and ObservationsReferences
¹H NMR The ¹H NMR spectrum exhibits characteristic signals for the hexyl chains. Protons on the carbon adjacent to the nitrogen atom (α-protons) are typically observed as a triplet around 3.2-3.4 ppm. Other methylene (B1212753) protons of the hexyl chains appear as multiplets between approximately 1.2 and 1.7 ppm, while the terminal methyl protons resonate as a triplet around 0.9 ppm.[5]
¹³C NMR The ¹³C NMR spectrum shows distinct peaks for the different carbon atoms in the hexyl chains. The carbon atom directly bonded to the nitrogen (α-carbon) appears around 58 ppm. The other carbons of the hexyl chains are observed in the range of approximately 13-31 ppm.[6]
FTIR The FTIR spectrum displays characteristic C-H stretching vibrations of the alkyl chains in the region of 2800-3000 cm⁻¹. C-H bending vibrations are also observed around 1465 cm⁻¹.[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound, as well as an example of its application as a phase transfer catalyst.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a tertiary amine (trihexylamine) with an alkyl halide (1-iodohexane). This is a classic example of an SN2 reaction.

Reaction Scheme:

G Trihexylamine (B47920) N(CH₂(CH₂)₄CH₃)₃ Plus + Trihexylamine->Plus Iodohexane I(CH₂)₅CH₃ Arrow Iodohexane->Arrow Plus->Iodohexane Product [N(CH₂(CH₂)₄CH₃)₄]⁺I⁻ Arrow->Product

Caption: Synthesis of this compound.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trihexylamine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.

  • Addition of Alkyl Halide: Add 1-iodohexane (B118524) (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate (B1210297) and ethanol) and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.

Purification of this compound

For commercially available or synthesized this compound that requires further purification, the following protocol can be employed.[8]

Experimental Protocol:

  • Washing: Wash the crude this compound with diethyl ether to remove any non-polar impurities.

  • Drying: Dry the washed solid at room temperature under vacuum for 3 days to remove residual solvent. The purified compound is soluble in dichloromethane.[8]

Application as a Phase Transfer Catalyst: Williamson Ether Synthesis

This compound can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. A classic example is the Williamson ether synthesis.

Experimental Workflow:

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle Alkoxide Alkoxide (e.g., RO⁻Na⁺) PTC_I [N(Hex)₄]⁺I⁻ Alkoxide->PTC_I Anion Exchange AlkylHalide Alkyl Halide (R'X) Ether Ether (R-O-R') AlkylHalide->Ether PTC_OR [N(Hex)₄]⁺RO⁻ PTC_I->PTC_OR PTC_OR->AlkylHalide Nucleophilic Attack PTC_OR->PTC_I Regeneration

Caption: Phase transfer catalysis workflow.

Experimental Protocol (Example: Synthesis of an Ether):

  • Reaction Setup: In a two-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, combine an alcohol (e.g., phenol, 1 equivalent) and an aqueous solution of a strong base (e.g., 50% NaOH) to form the alkoxide.

  • Addition of Catalyst and Reactant: Add a catalytic amount of this compound (e.g., 5 mol%) to the mixture. The alkyl halide (e.g., 1-bromoalkane, 1.1 equivalents) is then added dropwise from the dropping funnel while stirring vigorously.

  • Reaction Conditions: The reaction mixture is heated, typically to 60-80 °C, and stirred for several hours until the reaction is complete, as monitored by TLC.

  • Workup: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude ether product can be purified by distillation or column chromatography.

Applications in Drug Development and Research

This compound serves as a versatile biochemical reagent in life science research and has potential applications in drug discovery and delivery.[9]

Antibacterial Activity

Quaternary ammonium compounds, including this compound, are known for their broad-spectrum antimicrobial properties. The primary mechanism of their antibacterial action involves the disruption of the bacterial cell membrane.

Mechanism of Action:

The positively charged quaternary ammonium headgroup of this compound is attracted to the negatively charged components of the bacterial cell membrane. The long, hydrophobic hexyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

G cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Lipid1 Lipid Lipid2 Lipid Contents Cellular Contents Lipid2->Contents Membrane Disruption & Leakage Lipid3 Lipid Lipid4 Lipid THA_I [N(Hex)₄]⁺I⁻ THA_I->Lipid2 Adsorption & Insertion

Caption: Antibacterial mechanism of this compound.
Potential in Drug Delivery

The amphipathic nature of this compound makes it a candidate for use in drug delivery systems, such as in the formation of nanoparticles or as a component of ionic liquids for transdermal drug delivery. While specific protocols for drug delivery formulations with this compound are not widely published, the general principles of preparing polymeric nanoparticles can be adapted.

Conceptual Experimental Workflow for Nanoparticle Formulation:

  • Polymer and Drug Solution: Dissolve a biodegradable polymer (e.g., PLGA) and the active pharmaceutical ingredient (API) in a suitable organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, which could potentially include this compound to aid in stabilization and impart surface charge.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent, leading to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the API.

  • Purification: The nanoparticle suspension is then purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

  • Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[11]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from light and moisture.[4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] If inhaled, move to fresh air.[11] In case of skin contact, wash off with soap and plenty of water.[11] If swallowed, rinse mouth with water and do not induce vomiting.[11]

Hazard Information:

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

This technical guide provides a foundational understanding of this compound. For specific applications, further research and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

"Tetrahexylammonium iodide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides core technical data on Tetrahexylammonium (B1222370) Iodide, a quaternary ammonium (B1175870) salt. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a phase transfer catalyst, electrolyte, or in other chemical synthesis applications.

Physicochemical Properties

Tetrahexylammonium iodide is a white to beige crystalline powder.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C24H52IN[2][3][4][5]
Molecular Weight 481.6 g/mol (481.58 g/mol also reported)[2][3][4][6][7]
CAS Number 2138-24-1[2][6]
Melting Point 99-101 °C[4][6][7]
IUPAC Name tetrahexylazanium iodide[2][5]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common identifiers for this compound.

CAS: 2138-24-1 CAS: 2138-24-1 This compound This compound This compound->CAS: 2138-24-1 is identified by C24H52IN C24H52IN This compound->C24H52IN has formula MW: 481.6 g/mol MW: 481.6 g/mol C24H52IN->MW: 481.6 g/mol results in

Caption: Relationship between the common name, CAS number, molecular formula, and molecular weight of this compound.

References

"Tetrahexylammonium iodide" melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Tetrahexylammonium Iodide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.

Physicochemical Data of this compound

This compound is a quaternary ammonium (B1175870) salt that exists as a white to beige crystalline powder at room temperature.[1][2][3] Its key physical properties are summarized below.

PropertyValueSource(s)
Melting Point99-101 °C[2][3][4][5]
101.0-106.0 °C[1]
99°C to 105°C[6]
102-106 °C[7]
99 - 103 °C[8]
Boiling PointNot Applicable (Decomposes)[4]

The boiling point for this compound is not reported as it is a salt that is expected to decompose at higher temperatures before it can reach a boiling point.[4] Studies on similar tetraalkylammonium iodides indicate that thermal decomposition is a key characteristic of this class of compounds.[9]

Experimental Protocol: Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[10]

    • If the sample consists of large crystals, gently pulverize a small amount into a fine powder using a mortar and pestle.[10]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[10][11]

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[10] Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[10]

    • The packed sample height should be approximately 2-3 mm.[10]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

    • If the approximate melting point is known (around 100°C for this compound), set the heating rate to be rapid until the temperature is about 15-20°C below the expected melting point.[10][12]

    • Decrease the heating rate to approximately 1-2°C per minute as you approach the expected melting point.[13] A slow heating rate is crucial for an accurate measurement.[13]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[13]

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[13]

  • Data Recording and Interpretation:

    • The recorded melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

    • A narrow melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.[11][13] A broad melting range suggests the presence of impurities.[12][13]

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a chemical compound like this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording cluster_result Result A Obtain Dry Sample B Pulverize if Necessary A->B C Load Sample into Capillary Tube B->C D Pack Sample to 2-3 mm Height C->D E Place Tube in Apparatus D->E F Rapid Heating to ~15-20°C below MP E->F G Slow Heating (1-2°C/min) F->G H Record T_initial (First Liquid) G->H I Record T_final (All Liquid) H->I J Report Melting Point as T_initial - T_final I->J

Caption: Workflow for Melting Point Determination.

References

A Comprehensive Technical Guide to the Solubility of Tetrahexylammonium Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tetrahexylammonium (B1222370) iodide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and outlining standardized experimental protocols for its determination. This guide aims to be a valuable resource for scientists and researchers in drug development and other fields where tetrahexylammonium iodide is utilized.

Introduction to this compound

This compound, with the chemical formula [CH₃(CH₂)₅]₄NI, is a quaternary ammonium (B1175870) salt. Its structure, featuring a central nitrogen atom bonded to four hexyl chains and an iodide counter-ion, imparts specific physicochemical properties, including its solubility profile in organic media. It is often used as a phase-transfer catalyst, an electrolyte in electrochemical applications, and as a reagent in various organic syntheses. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing formulations, and ensuring its effective application.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Organic SolventChemical ClassQualitative SolubilityCitation
Dichloromethane (B109758) (CH₂Cl₂)Chlorinated HydrocarbonSoluble[1]
Methanol (B129727) (CH₃OH)AlcoholAlmost transparent (implies high solubility)[1][2][3]
Diethyl ether ((C₂H₅)₂O)EtherInsoluble (by inference from purification methods)[1]

Note: The term "almost transparent" for methanol suggests that this compound dissolves to a significant extent, forming a clear solution.[1][2][3] Purification methods often involve washing the compound with a solvent in which it is poorly soluble; in this case, diethyl ether was used, indicating its low solubility in this solvent.[1]

General Solubility Trends for Quaternary Ammonium Iodides

The solubility of quaternary ammonium salts like this compound is influenced by several factors:

  • Alkyl Chain Length: Longer alkyl chains, such as the hexyl groups in this compound, generally increase solubility in nonpolar organic solvents due to enhanced van der Waals interactions.

  • Solvent Polarity: While the ionic nature of the salt favors dissolution in polar solvents, the long alkyl chains can limit solubility in highly polar, protic solvents like water, while enhancing it in solvents of intermediate polarity. The solubility of various quaternary ammonium iodides has been studied in solvent mixtures, revealing that solubility can be maximal at a specific mole fraction of the mixed solvents.[4]

  • Dielectric Constant of the Solvent: The dielectric constant of the solvent plays a significant role in the solubility of ionic compounds. A study on various quaternary ammonium salts indicated that their solubility can be significantly affected by the solvent's dielectric constant.[5]

  • Temperature: The solubility of solids in liquids is generally temperature-dependent. For most salts, solubility increases with temperature.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental methods must be employed. The isothermal shake-flask method followed by gravimetric analysis is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Experimental Workflow for Isothermal Shake-Flask Solubility Determination

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Gravimetric Analysis cluster_calculation Calculation A Weigh excess this compound B Add to a known volume of organic solvent in a sealed flask A->B C Agitate at constant temperature (e.g., 25°C) for an extended period (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot to remove any remaining solid particles E->F G Weigh a pre-tared container H Add the filtered aliquot to the container and re-weigh F->H G->H I Evaporate the solvent under controlled conditions H->I J Dry the solid residue to a constant weight I->J K Weigh the container with the dry residue J->K L Calculate the mass of the solute and the solvent K->L M Express solubility (e.g., g/100mL, mol/L) L->M

Caption: A generalized workflow for determining the solubility of a solid in a liquid using the isothermal shake-flask method followed by gravimetric analysis.

Detailed Gravimetric Analysis Protocol

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Glass vials or evaporating dishes

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed, screw-cap flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a glass vial). This step is crucial to remove any fine, suspended particles.

  • Solvent Evaporation and Drying:

    • Weigh the container with the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the solution under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

    • Once the bulk of the solvent has been removed, place the container in a vacuum oven at a suitable temperature (below the melting point of this compound, which is 99-101 °C) until a constant weight is achieved.[1][3][6] This indicates that all the solvent has been removed.

  • Calculation of Solubility:

    • Let:

      • m_vial = mass of the empty vial

      • m_solution = mass of the vial + saturated solution

      • m_residue = mass of the vial + dried this compound

    • The mass of the dissolved this compound (m_solute) is m_residue - m_vial.

    • The mass of the solvent (m_solvent) is m_solution - m_residue.

    • The solubility can then be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent (if the density of the solvent is known), or mol/L.

Logical Relationship in Solubility Determination

The determination of solubility follows a logical progression from establishing equilibrium to quantifying the dissolved solute.

Logical Flow of Solubility Measurement

G Logical Progression of Solubility Measurement A System Definition (Solute, Solvent, Temperature) B Establishment of Thermodynamic Equilibrium A->B is a prerequisite for C Separation of Liquid and Solid Phases B->C allows for D Quantification of Solute in the Liquid Phase C->D enables accurate E Calculation and Expression of Solubility D->E provides data for

Caption: The logical sequence of steps required for the accurate experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is sparse in the current literature, qualitative information suggests good solubility in solvents like dichloromethane and methanol, and poor solubility in diethyl ether. For applications requiring precise solubility values, the isothermal shake-flask method coupled with gravimetric analysis provides a reliable experimental protocol. The general principles of solubility for quaternary ammonium salts, including the effects of alkyl chain length and solvent properties, can be used to guide solvent selection. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this important compound.

References

Technical Guide: Solubility and Handling of Tetrahexylammonium Iodide in Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility of tetrahexylammonium (B1222370) iodide in methanol (B129727). Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt with significant applications in various scientific fields, including as an electrolyte in electrochemical studies and a phase-transfer catalyst. A thorough understanding of its solubility and behavior in common organic solvents like methanol is crucial for its effective application in research and development.

This document compiles available qualitative and comparative solubility data, outlines a detailed experimental protocol for the quantitative determination of its solubility, and presents a visual workflow for this procedure. Due to the limited availability of precise quantitative solubility data for this compound in methanol in publicly accessible literature, this guide also includes data for related tetraalkylammonium iodide compounds to provide a comparative context.

Physicochemical Properties of this compound

This compound is a white to beige crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₄H₅₂IN[1]
Molecular Weight 481.58 g/mol
Melting Point 99-101 °C[2]
Appearance White to beige crystalline powder[2]
CAS Number 2138-24-1

Solubility of this compound in Methanol

Quantitative Solubility Data
Comparative Solubility of Tetraalkylammonium Iodides in Alcohols

To provide a framework for understanding the solubility of this compound, the following table summarizes the reported solubility of other tetraalkylammonium iodides in methanol and ethanol. Generally, for this class of compounds, solubility in polar organic solvents like methanol is observed.

CompoundSolventSolubilityReference
Tetramethylammonium (B1211777) iodideEthanolSparingly soluble[3]
Tetraethylammonium iodideWaterSoluble[4]

It is important to note that the solubility of tetraalkylammonium salts is influenced by the length of the alkyl chains.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in methanol, adapted from standard "shake-flask" methods.

Materials and Equipment
  • This compound (≥99.0% purity)

  • Anhydrous methanol (HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other methanol-resistant membrane)

  • Scintillation vials or other suitable sealable containers

  • UV-Vis spectrophotometer or other suitable analytical instrument for quantification

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately pipette a known volume of methanol into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Dilute the saturated solution with a known volume of methanol to a concentration suitable for the chosen analytical method (e.g., UV-Vis spectrophotometry).

    • Prepare a series of standard solutions of this compound in methanol of known concentrations.

    • Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for the this compound.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).

Experimental Workflow and Logical Diagrams

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation prep1 Add excess Tetrahexylammonium Iodide to vials prep2 Add known volume of Methanol prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in thermostatic shaker (e.g., 25°C) prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Draw supernatant with pre-warmed syringe sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant1 Dilute filtered sample sample3->quant1 quant3 Measure absorbance (UV-Vis) quant1->quant3 quant2 Prepare standard solutions quant2->quant3 quant4 Determine concentration from calibration curve quant3->quant4 calc1 Calculate solubility (g/100mL or mol/L) quant4->calc1

References

An In-depth Technical Guide to the Solubility of Tetrahexylammonium Iodide in Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahexylammonium (B1222370) Iodide and Dichloromethane (B109758)

Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom bonded to four hexyl chains and an iodide counter-ion. Its significant lipophilicity, conferred by the long alkyl chains, makes it soluble in a range of organic solvents. Dichloromethane (CH2Cl2), a polar aprotic solvent, is frequently employed for dissolving quaternary ammonium salts due to its ability to solvate the cation and leave the anion relatively free, which is particularly advantageous in applications like phase-transfer catalysis.

Qualitative Solubility and Governing Principles

This compound is known to be soluble in dichloromethane. This solubility is primarily driven by the favorable interactions between the large, lipophilic tetrahexylammonium cation and the non-polar regions of the dichloromethane molecule, as well as the dipole-ion interactions between the polar C-Cl bonds of dichloromethane and the charged components of the salt.

Several factors influence the solubility of quaternary ammonium salts like this compound in organic solvents:

  • Nature of the Cation and Anion: The large organic cation with long alkyl chains enhances solubility in less polar organic solvents.

  • Solvent Properties: Dichloromethane's polarity and aprotic nature are key to its effectiveness in dissolving these salts.

  • Temperature: Solubility of solids in liquids generally increases with temperature, although the extent of this effect needs to be determined experimentally.

  • Presence of Other Solutes: The solubility can be affected by the presence of other species in the solution.

Quantitative Solubility Data

As of the latest literature review, specific quantitative data on the solubility of this compound in dichloromethane (e.g., in g/100 mL or mol/L at a specific temperature) has not been explicitly reported in readily accessible scientific journals, patents, or chemical databases. For research and development purposes, it is imperative to determine this parameter experimentally. The following table is provided as a template for recording such experimental data.

Table 1: Illustrative Table for Experimental Solubility Data of this compound in Dichloromethane

Temperature (°C)Molar Solubility (mol/L)Solubility ( g/100 mL)Observations
e.g., 20Data to be determinedData to be determinede.g., Clear, colorless solution
e.g., 25Data to be determinedData to be determinede.g., Clear, colorless solution
e.g., 30Data to be determinedData to be determinede.g., Clear, colorless solution

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the gravimetric determination of this compound solubility in dichloromethane.

4.1. Materials and Equipment

  • This compound (high purity)

  • Dichloromethane (analytical grade)

  • Thermostatically controlled water bath or incubator

  • Calibrated digital thermometer

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume (e.g., 10.0 mL) of dichloromethane into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 20°C, 25°C, 30°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent agitation to ensure saturation. The presence of undissolved solid at the bottom of the vials is crucial.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solid to settle.

    • Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the dichloromethane has evaporated.

    • Alternatively, the solvent can be evaporated in a fume hood followed by drying in a desiccator to a constant weight.

    • Once dry, allow the evaporating dish to cool to room temperature in a desiccator.

    • Weigh the evaporating dish containing the dried this compound residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

    • Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

    • Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molar mass of this compound (481.58 g/mol ).

4.3. Data Reporting

  • Repeat the experiment at least three times for each temperature to ensure reproducibility.

  • Report the average solubility and standard deviation for each temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in dichloromethane.

experimental_workflow start Start prepare Prepare Saturated Solution (Excess Solute in Dichloromethane) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate withdraw Withdraw Supernatant equilibrate->withdraw filter Filter Aliquot (Syringe Filter) withdraw->filter transfer Transfer Filtrate to Dish filter->transfer weigh_dish Weigh Pre-tared Evaporating Dish weigh_dish->transfer evaporate Evaporate Dichloromethane (Vacuum Oven) transfer->evaporate weigh_final Weigh Dish with Residue evaporate->weigh_final calculate Calculate Solubility (g/100mL and mol/L) weigh_final->calculate end End calculate->end

Experimental workflow for solubility determination.

Applications and Implications of Solubility

The solubility of this compound in dichloromethane is a critical parameter for its application as a phase-transfer catalyst . In such systems, the catalyst must be soluble in the organic phase to transport the reactant anion from the aqueous phase to the organic phase where the reaction with the organic substrate occurs. A higher solubility generally leads to a higher concentration of the catalyst in the organic phase, which can result in a faster reaction rate.

Furthermore, in drug development , understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates in various solvents is fundamental for process design, purification, and formulation. For quaternary ammonium compounds being investigated for therapeutic purposes, their solubility profile in solvents like dichloromethane is essential for extraction and purification steps.

Conclusion

Spectroscopic Profile of Tetrahexylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrahexylammonium (B1222370) iodide, a quaternary ammonium (B1175870) salt with applications in various scientific domains, including as a phase transfer catalyst and in the synthesis of ionic liquids. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tetrahexylammonium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons of the hexyl chains.

Assignment Chemical Shift (ppm)
-N⁺-(CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃)₄~3.25 - 3.39
-N⁺-(CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃)₄~1.70
-N⁺-(CH₂-CH₂-CH₂ -CH₂ -CH₂-CH₃)₄~1.34 - 1.42
-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ )₄~0.90

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Data

Assignment Predicted Chemical Shift (ppm)
-N⁺-(CH₂ -CH₂-CH₂-CH₂-CH₂-CH₃)₄58 - 60
-N⁺-(CH₂-CH₂ -CH₂-CH₂-CH₂-CH₃)₄30 - 32
-N⁺-(CH₂-CH₂-CH₂ -CH₂-CH₂-CH₃)₄25 - 27
-N⁺-(CH₂-CH₂-CH₂-CH₂ -CH₂-CH₃)₄22 - 24
-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂ -CH₃)₄21 - 23
-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ )₄13 - 15

Note: These are predicted values based on typical chemical shifts for alkyl chains in similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrational modes of the C-H and C-N bonds. SpectraBase and PubChem confirm the availability of FTIR data for this compound[1][2]. The spectrum is typically acquired using a KBr pellet.

Wavenumber (cm⁻¹) Assignment Intensity
~2955, ~2925, ~2855C-H stretching (asymmetric and symmetric)Strong
~1465C-H bending (scissoring)Medium
~1380C-H bending (symmetric)Medium
~970 - 900C-N stretchingMedium

Note: The absence of significant peaks in the O-H and N-H stretching regions (3200-3500 cm⁻¹) indicates the purity of the quaternary ammonium salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis spectroscopic data for this compound is limited in the public domain. The absorption characteristics are primarily associated with the iodide anion. In solution, the iodide ion (I⁻) and the potential formation of the triiodide ion (I₃⁻) dominate the UV-Vis spectrum. Studies on systems containing tetra-n-hexylammonium iodide have been conducted, which may provide insights into its behavior in different solvent environments[3]. The iodide ion typically exhibits strong absorption bands in the ultraviolet region, generally below 250 nm[4][5].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Gently vortex the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • The NMR spectra can be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

    • The instrument is locked to the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

    • Phase and baseline corrections are applied.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.

    • Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

Objective: To investigate the electronic absorption properties of this compound in solution.

Materials:

  • This compound sample

  • Spectroscopy grade solvent (e.g., ethanol, cyclohexane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Record the baseline with the blank.

    • Scan the sample over a desired wavelength range (e.g., 200-800 nm).

    • The resulting spectrum is a plot of absorbance versus wavelength.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Grinding Grinding with KBr Sample->Grinding For FTIR Dilution Dilution in UV-Vis Grade Solvent Sample->Dilution For UV-Vis NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Grinding->FTIR UVVis UV-Vis Spectroscopy Dilution->UVVis NMR_Data NMR Spectral Analysis (Chemical Shifts, Integration) NMR->NMR_Data FTIR_Data FTIR Spectral Analysis (Peak Identification) FTIR->FTIR_Data UVVis_Data UV-Vis Spectral Analysis (λmax, Molar Absorptivity) UVVis->UVVis_Data Report Comprehensive Spectroscopic Report NMR_Data->Report FTIR_Data->Report UVVis_Data->Report

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture of Tetrahexylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the crystal structure of tetrahexylammonium (B1222370) iodide, a quaternary ammonium (B1175870) salt with significant applications in various fields, including as a phase-transfer catalyst and an electrolyte. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth crystallographic data, detailed experimental protocols, and a visual representation of the structural determination workflow.

Crystallographic Data Summary

The crystal structure of tetrahexylammonium iodide has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative overview of the solid-state arrangement of this compound.[1]

ParameterValue
Chemical Formula C₂₄H₅₂IN
Molecular Weight 481.58 g/mol
Crystal System Orthorhombic
Space Group Aea2
Space Group Number 41
Unit Cell Dimensions
a10.0773 Å
b10.0124 Å
c26.219 Å
Unit Cell Angles
α90°
β90°
γ90°
Volume 2645.4 ų
Z (Formula Units/Unit Cell) 4
Calculated Density 1.207 g/cm³
Temperature 150 K
Radiation Wavelength 1.54178 Å (CuKα)
R-factor 0.0689

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from obtaining high-quality single crystals to the final refinement of the crystallographic model. The following is a detailed methodology based on established crystallographic practices.

Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown using the slow evaporation method.

  • Dissolution: Dissolve commercially available this compound powder in a minimal amount of a suitable solvent, such as methanol, with gentle heating and stirring until a clear, saturated solution is obtained.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate impurities.

  • Crystallization: Transfer the filtered solution to a clean crystallizing dish or vial. Cover the container loosely to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Over a period of several days to a week, colorless, plate-like crystals should form. Carefully harvest the best-formed crystals with well-defined faces for X-ray analysis.

X-ray Diffraction Data Collection
  • Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head using a cryoprotectant, such as paratone-N oil, to prevent ice formation during data collection at low temperatures.

  • Data Collection: Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a copper (Cu Kα) X-ray source and a suitable detector. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the iodide ion).

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Visualizing the Workflow

The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is illustrated in the following diagram.

Crystal_Structure_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_output Output Compound This compound Dissolution Dissolution in Methanol Compound->Dissolution SlowEvaporation Slow Evaporation Dissolution->SlowEvaporation SingleCrystals Single Crystals SlowEvaporation->SingleCrystals Mounting Crystal Mounting SingleCrystals->Mounting Xray X-ray Diffraction Mounting->Xray DiffractionData Diffraction Data Xray->DiffractionData DataReduction Data Reduction DiffractionData->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure CifFile Crystallographic Information File (CIF) FinalStructure->CifFile

References

An In-depth Technical Guide to the Synthesis and Purification of Tetrahexylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetrahexylammonium (B1222370) Iodide (THAI), a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst, electrolyte, and in various organic and materials science research areas. This document details the underlying chemical principles, a step-by-step experimental protocol, and robust purification methods.

Introduction

Tetrahexylammonium iodide, with the chemical formula [CH₃(CH₂)₅]₄N⁺I⁻, is a lipophilic quaternary ammonium salt. Its structure, featuring a central nitrogen atom bonded to four hexyl chains, imparts significant solubility in organic solvents, making it an effective phase-transfer catalyst for reactions involving aqueous and organic phases. The iodide anion also plays a crucial role in its chemical reactivity and applications. Precise synthesis and rigorous purification are paramount to ensure the material's performance and reproducibility in experimental settings.

Synthesis of this compound

The primary route for synthesizing this compound is the Menshutkin reaction , a classic method for the alkylation of tertiary amines to form quaternary ammonium salts. This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on the electrophilic carbon of an alkyl halide.

The logical workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Initial Purification cluster_purification Final Purification A Reactants: Trihexylamine (B47920) 1-Iodohexane (B118524) B Reaction in Solvent (e.g., Acetonitrile (B52724) or Ethyl Acetate) Heat under Reflux A->B Combine & Heat C Reaction Monitoring (e.g., TLC, NMR) B->C During Reaction D Solvent Removal (Rotary Evaporation) C->D Reaction Complete E Washing with Non-polar Solvent (e.g., Diethyl Ether or Hexane) D->E F Isolation of Crude Product E->F G Recrystallization (e.g., Isopropanol (B130326)/Diethyl Ether) F->G H Filtration and Washing of Crystals G->H I Drying under Vacuum H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis and purification of this compound.
Chemical Reaction Scheme

The synthesis proceeds via the reaction of trihexylamine with 1-iodohexane.

G cluster_reactants Reactants cluster_product Product Trihexylamine Trihexylamine (C₆H₁₃)₃N reaction + Iodohexane 1-Iodohexane C₆H₁₃I THAI This compound [(C₆H₁₃)₄N]⁺I⁻ reaction_arrow Δ (Heat) Solvent reaction->reaction_arrow reaction_arrow->THAI

Caption: Synthesis of this compound via the Menshutkin reaction.
Experimental Protocol

This protocol is based on established principles for the synthesis of long-chain tetraalkylammonium halides.

Materials:

  • Trihexylamine (C₁₈H₃₉N)

  • 1-Iodohexane (C₆H₁₃I)

  • Anhydrous ethyl acetate (B1210297) or acetonitrile

  • Diethyl ether or n-hexane

  • Isopropanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve trihexylamine (1.0 eq) in anhydrous ethyl acetate or acetonitrile (approx. 2-3 mL per gram of amine).

  • Addition of Alkyl Halide: To the stirred solution, add 1-iodohexane (1.1-1.2 eq) dropwise at room temperature. A slight excess of the alkylating agent is used to ensure complete conversion of the amine.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of the chosen solvent, typically 77°C for ethyl acetate or 82°C for acetonitrile) with vigorous stirring.

  • Monitoring: The reaction is typically slow due to the steric hindrance of the long alkyl chains. Monitor the progress of the reaction over 24-72 hours. This can be done by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) to observe the disappearance of the trihexylamine spot.

  • Work-up (Isolation of Crude Product):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent and excess 1-iodohexane using a rotary evaporator under reduced pressure. The result is typically a viscous oil or a waxy solid.

  • Initial Purification:

    • To the crude product, add a sufficient amount of cold diethyl ether or n-hexane and triturate (stir/grind the solid with the solvent). This step washes away unreacted, non-polar starting materials.

    • The this compound should precipitate as a solid.

    • Collect the solid by vacuum filtration using a Büchner funnel and wash it with several portions of cold diethyl ether or n-hexane.

Purification of this compound

The crude product obtained from the synthesis requires further purification to remove residual starting materials and by-products. Recrystallization is the most effective method.

Experimental Protocol for Recrystallization

Procedure:

  • Solvent Selection: The choice of solvent is critical. This compound is soluble in alcohols like methanol (B129727) and isopropanol, and less soluble in ethers and alkanes. A good solvent system is a single solvent from which the compound crystallizes upon cooling (e.g., isopropanol) or a binary solvent system (a solvent/anti-solvent pair like isopropanol/diethyl ether).

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture gently with stirring until all the solid dissolves. It is crucial to use the minimum volume of solvent to ensure a saturated solution upon cooling, which maximizes the yield.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

    • If crystallization does not occur, it can be induced by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal.

    • If an anti-solvent is used (e.g., diethyl ether), add it dropwise to the warm isopropanol solution until the solution becomes faintly cloudy. Then, allow it to cool as described.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying.

    • Dry the crystals in a vacuum oven at room temperature for several hours to remove any residual solvent. The product should be a white to off-white crystalline powder.[1]

Data Presentation

The following table summarizes the key quantitative data for this compound. Note that the yield and purity are dependent on the specific experimental conditions and the efficiency of the purification process.

ParameterValueReference
Molecular Formula C₂₄H₅₂IN[1]
Molecular Weight 481.58 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 99-101 °C[1]
Expected/Typical Yield (%) To be determined experimentally
Purity (%) >98% (typical for recrystallized product)

Conclusion

The synthesis of this compound via the Menshutkin reaction using trihexylamine and 1-iodohexane is a reliable, albeit slow, process. The purification of the final product is critical, and a well-executed recrystallization is essential to achieve high purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce high-quality this compound for their specific applications. Careful monitoring of the reaction and meticulous purification will ensure the best possible results.

References

The Hygroscopic Nature of Tetrahexylammonium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Tetrahexylammonium iodide (THAI). While specific quantitative data for this compound is not extensively available in public literature, this document synthesizes information on the broader class of quaternary ammonium (B1175870) salts and details the standard methodologies for characterizing hygroscopicity. This guide is intended to inform researchers and professionals in drug development and other scientific fields on the handling, characterization, and potential implications of moisture interaction with this compound.

Introduction to this compound and its Hygroscopicity

This compound, a quaternary ammonium salt, is a white to off-white crystalline solid. Like many quaternary ammonium compounds, it is known to be hygroscopic, meaning it has the ability to attract and hold water molecules from the surrounding environment.[1][2][3][4] This property is a critical consideration in its handling, storage, and application, particularly in fields such as drug development where moisture can significantly impact a substance's stability, dissolution, and bioavailability. The hygroscopic nature of quaternary ammonium salts is influenced by the nature of both the cation and the anion.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C24H52IN
Molecular Weight 481.58 g/mol
Appearance White to off-white crystalline powder
Melting Point 99-101 °C[4]
Solubility Soluble in methanol[4]
Hygroscopicity Hygroscopic[1][2][3][4]

Quantitative Analysis of Hygroscopicity

Table 1: Representative Water Vapor Sorption Data for this compound at 25°C

Relative Humidity (%)Water Uptake (% w/w) - SorptionWater Uptake (% w/w) - Desorption
00.000.15
100.050.20
200.100.25
300.150.30
400.250.40
500.400.55
600.650.80
701.001.15
801.501.65
902.502.50

Note: This data is illustrative and should be confirmed by experimental analysis.

Experimental Protocols for Hygroscopicity Determination

The hygroscopic nature of a substance like this compound can be quantitatively assessed using several standard techniques. The two most common and reliable methods are Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at a specific temperature and relative humidity (RH).

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in the DVS instrument's microbalance.

  • Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a constant temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

  • Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's weight until equilibrium is reached (defined by a minimal change in mass over time, for example, dm/dt < 0.002%/min).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption of water.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as a sorption isotherm (water uptake vs. RH).

DVS_Workflow cluster_prep Sample Preparation cluster_drying Initial Drying cluster_sorption Sorption Phase cluster_desorption Desorption Phase cluster_analysis Data Analysis prep Weigh Sample (5-10 mg) dry Dry at 0% RH until mass is stable prep->dry sorp_step Increase RH in steps (e.g., 10%) dry->sorp_step sorp_equil Equilibrate at each RH step sorp_step->sorp_equil Hold until dm/dt < threshold sorp_equil->sorp_step Next RH step desorp_step Decrease RH in steps (e.g., 10%) sorp_equil->desorp_step After max RH desorp_equil Equilibrate at each RH step desorp_step->desorp_equil Hold until dm/dt < threshold desorp_equil->desorp_step Next RH step analysis Plot Sorption Isotherm (% Mass Change vs. % RH) desorp_equil->analysis After 0% RH

Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It can be used to measure the initial water content of this compound or the amount of water absorbed after exposure to a specific humidity environment.

Methodology:

  • Apparatus: A volumetric or coulometric Karl Fischer titrator is used. The titration vessel must be sealed to prevent interference from atmospheric moisture.

  • Reagent Preparation: A standardized Karl Fischer reagent, which contains iodine, sulfur dioxide, a base (like imidazole), and a solvent (like methanol), is prepared or a commercial solution is used.

  • Sample Preparation: A known weight of this compound is introduced directly into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). Complete dissolution of the sample is crucial for accurate results.

  • Titration: The sample is titrated with the Karl Fischer reagent. The iodine in the reagent reacts stoichiometrically with the water in the sample. The endpoint of the titration is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the known concentration of the Karl Fischer reagent. For coulometric KF, the amount of water is determined from the total charge passed to electrochemically generate the iodine.

Factors Influencing Hygroscopicity of Tetraalkylammonium Halides

The hygroscopic nature of tetraalkylammonium halides is a multifactorial property. The key influencing factors are the structure of the cation and the nature of the anion.

Hygroscopicity_Factors cluster_compound Tetraalkylammonium Halide cluster_factors Influencing Factors cluster_effects Resulting Effects compound Hygroscopic Nature cation Cation Structure (Alkyl Chain Length) hydrophobicity Overall Hydrophobicity cation->hydrophobicity Longer chain increases hydrophobicity anion Anion Type (e.g., I-, Br-, Cl-) packing Crystal Lattice Packing anion->packing hydrophobicity->compound packing->compound

Figure 2: Logical relationship of factors influencing hygroscopicity.
  • Cation Alkyl Chain Length: Generally, as the length of the alkyl chains on the quaternary ammonium cation increases, the overall hydrophobicity of the salt increases. This would suggest that this compound is less hygroscopic than its shorter-chain counterparts like Tetrabutylammonium iodide.

  • Anion Type: The nature of the halide anion also plays a role. The hygroscopicity of salts often follows the trend Cl⁻ > Br⁻ > I⁻. The larger, more polarizable iodide anion in this compound contributes to a less hygroscopic nature compared to the corresponding chloride or bromide salts.

Implications for Drug Development and Research

The hygroscopic nature of an active pharmaceutical ingredient (API) or an excipient like this compound has several important implications:

  • Stability: Moisture uptake can lead to chemical degradation (e.g., hydrolysis) or physical changes (e.g., deliquescence, changes in crystal form), affecting the shelf-life of the material.

  • Handling and Manufacturing: Hygroscopic powders can be difficult to handle, with issues such as poor flowability, caking, and sticking to equipment during manufacturing processes.

  • Dosage Form Performance: The water content can influence the dissolution rate and, consequently, the bioavailability of a drug.

  • Storage and Packaging: Special storage conditions (e.g., controlled humidity) and packaging (e.g., moisture-impermeable containers with desiccants) are necessary to protect hygroscopic materials.

Conclusion

This compound is a hygroscopic compound, a property that must be carefully considered in its application, particularly in pharmaceutical and research settings. While specific quantitative data is sparse, its hygroscopic behavior can be thoroughly characterized using standard techniques such as Dynamic Vapor Sorption and Karl Fischer titration. Understanding the factors that influence its moisture uptake and the potential consequences is crucial for ensuring the stability, quality, and efficacy of products containing this compound. Further experimental investigation is recommended to establish a definitive hygroscopicity profile for this compound.

References

A Comprehensive Technical Guide to the Thermal Stability of Tetrahexylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt consisting of a central nitrogen atom bonded to four hexyl chains and an iodide counterion. Its molecular structure imparts properties that make it useful in various applications, including as a phase transfer catalyst, an electrolyte in electrochemical systems, and a reagent in organic synthesis. A thorough understanding of its thermal stability is paramount for defining its operational limits, ensuring safety, and maintaining efficacy in applications where it may be subjected to elevated temperatures.

This technical guide provides a detailed overview of the thermal stability of this compound, including its decomposition pathways and methodologies for its thermal analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from closely related long-chain tetraalkylammonium salts to present expected thermal behaviors and standardized analytical protocols.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential for interpreting its thermal behavior.

PropertyValueReference
Molecular Formula C₂₄H₅₂IN[1]
Molecular Weight 481.58 g/mol [1]
Appearance White to off-white powder or crystalline solid[1]
Melting Point (°C) 99 - 101[1]
CAS Number 2138-24-1[1]

Quantitative Thermal Analysis Data (Illustrative)

The following tables present illustrative thermal decomposition data for this compound, based on general trends observed for long-chain tetraalkylammonium halides. This data is intended for comparative purposes and to provide a baseline for expected thermal stability. Actual experimental values may vary.

Table 1: Illustrative Thermogravimetric Analysis (TGA) Data [2]

CompoundOnset Decomposition Temp. (T_onset_) (°C)Temperature of Max. Decomposition Rate (T_peak_) (°C)Residual Mass (%)
This compound ~220 - 250~260 - 290< 5

Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data [2]

CompoundMelting Point (T_m_) (°C)Decomposition
This compound 99 - 101Endothermic

Thermal Decomposition Pathways

The primary thermal decomposition mechanism for tetraalkylammonium halides, including this compound, is the Hofmann elimination . This is a beta-elimination reaction that results in the formation of an alkene and a trialkylamine. In addition to Hofmann elimination, nucleophilic substitution can also occur, particularly with iodide being a good nucleophile.

Hofmann Elimination

The Hofmann elimination is an E2 (elimination, bimolecular) reaction where a base abstracts a proton from a carbon atom beta to the positively charged nitrogen atom. This leads to the formation of a double bond (alkene) and the departure of the trialkylamine as a leaving group. For this compound, the reaction proceeds as follows:

  • Proton Abstraction: The iodide ion (I⁻), acting as a base, abstracts a proton from a carbon atom beta to the nitrogen atom of one of the hexyl chains.

  • Alkene Formation: Simultaneously, the C-N bond breaks, and a double bond is formed between the alpha and beta carbon atoms, resulting in the formation of 1-hexene.

  • Leaving Group Departure: The neutral trihexylamine (B47920) molecule is eliminated.

The overall reaction is: [CH₃(CH₂)₅]₄N⁺I⁻ → CH₃(CH₂)₃CH=CH₂ + [CH₃(CH₂)₅]₃N + HI

Hofmann_Elimination cluster_reactants Reactants cluster_products Products THA_I This compound [CH₃(CH₂)₅]₄N⁺I⁻ Hexene 1-Hexene CH₃(CH₂)₃CH=CH₂ THA_I->Hexene Hofmann Elimination THA Trihexylamine [CH₃(CH₂)₅]₃N THA_I->THA Hofmann Elimination HI Hydrogen Iodide HI THA_I->HI Hofmann Elimination

Nucleophilic Substitution (Sₙ2 Reaction)

An alternative decomposition pathway is a nucleophilic substitution (Sₙ2) reaction. In this mechanism, the iodide ion acts as a nucleophile and attacks one of the α-carbon atoms of the hexyl chains attached to the nitrogen atom. This results in the formation of 1-iodohexane (B118524) and trihexylamine.

The overall reaction is: [CH₃(CH₂)₅]₄N⁺I⁻ → CH₃(CH₂)₅I + [CH₃(CH₂)₅]₃N

SN2_Reaction cluster_reactants Reactants cluster_products Products THA_I This compound [CH₃(CH₂)₅]₄N⁺I⁻ Iodohexane 1-Iodohexane CH₃(CH₂)₅I THA_I->Iodohexane Sₙ2 Reaction THA Trihexylamine [CH₃(CH₂)₅]₃N THA_I->THA Sₙ2 Reaction

The dominant pathway between Hofmann elimination and nucleophilic substitution can be influenced by factors such as temperature, steric hindrance around the nitrogen atom, and the nature of the anion. For long-chain tetraalkylammonium iodides, both pathways are plausible.

Experimental Protocols

The following are detailed, generalized methodologies for the thermal analysis of this compound based on standard practices for similar organic salts and ionic liquids.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, PerkinElmer Pyris 1).[2]

Procedure:

  • Tare an empty platinum or ceramic sample pan.

  • Place 5-10 mg of this compound into the pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.[2]

  • Heat the sample from ambient temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[2]

  • Record the mass loss and temperature continuously throughout the experiment.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature (T_onset_) and the temperature of maximum decomposition rate (T_peak_).

TGA_Workflow start Start prep Sample Preparation (5-10 mg in Pt/ceramic pan) start->prep load Load Sample into TGA prep->load purge Purge with Inert Gas (N₂ or Ar, 50-100 mL/min) load->purge heat Heat from Ambient to 600 °C (10 °C/min) purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA Curve (Determine T_onset_ and T_peak_) record->analyze end End analyze->end

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions (such as melting) and to determine the enthalpy changes associated with the decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 1).

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Place both the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the melting point (T_m_) and to calculate the enthalpy of decomposition (ΔH_decomp_). A DSC thermogram for a gel polymer electrolyte containing this compound has been reported, though not for the pure compound itself.[3]

DSC_Workflow start Start calibrate Calibrate DSC Instrument start->calibrate prep Sample Preparation (2-5 mg in sealed Al pan) calibrate->prep load Load Sample and Reference Pans prep->load purge Purge with Inert Gas (N₂ or Ar, 20-50 mL/min) load->purge heat Heat from Ambient to 350 °C (10 °C/min) purge->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze DSC Thermogram (Determine T_m_ and ΔH_decomp_) record->analyze end End analyze->end

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

  • Anion Type: The nature of the counterion plays a significant role. Iodide is a relatively good nucleophile, which can promote decomposition via the Sₙ2 pathway at lower temperatures compared to less nucleophilic anions like bromide or chloride.

  • Cation Structure: The length of the alkyl chains can affect thermal stability. Longer alkyl chains in tetraalkylammonium salts generally lead to slightly lower decomposition temperatures.[4]

  • Purity of the Sample: The presence of impurities, such as residual reactants from synthesis, can lower the decomposition temperature.

  • Heating Rate: In dynamic TGA experiments, a faster heating rate will generally result in a higher apparent onset decomposition temperature.

  • Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which typically occur at lower temperatures than pyrolysis in an inert atmosphere.

Conclusion

This compound exhibits moderate thermal stability, with an expected onset of decomposition in the range of 220-250 °C. Its primary decomposition pathways are believed to be Hofmann elimination and nucleophilic substitution, yielding 1-hexene, trihexylamine, and 1-iodohexane as the main products. The precise determination of its thermal properties requires experimental analysis using TGA and DSC under controlled conditions. The methodologies and illustrative data presented in this guide provide a robust framework for researchers and professionals to assess the thermal stability of this compound and to design experiments for its specific applications, ensuring both safety and optimal performance.

References

An In-depth Technical Guide to the Safety Profile of Tetrahexylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Tetrahexylammonium iodide (CAS No: 2138-24-1), drawing from multiple Safety Data Sheets (SDS) and standardized hazard assessment information. The content is structured to offer clear, actionable information for professionals handling this substance in a laboratory or research setting.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Tetra-n-hexylammonium iodide, N,N,N-Trihexyl-1-hexanaminium iodide
CAS Number 2138-24-1[1][2][3][4][5][6]
Molecular Formula C₂₄H₅₂IN[2][5][6]
Molecular Weight 481.58 g/mol [2][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to irritation and acute toxicity.

Summary of GHS Classification: [2][3][4][5][7]

  • Acute Oral Toxicity: Category 4

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)

The signal word for this substance is "Warning" .[2][4][5]

GHS_Classification cluster_hazards GHS Hazard Classification cluster_label Label Elements substance this compound |  CAS: 2138-24-1 H302 Acute Oral Toxicity Category 4 substance:f1->H302 H315 Skin Irritation Category 2 substance:f1->H315 H319 Serious Eye Irritation Category 2 substance:f1->H319 H335 STOT SE Category 3 (Respiratory Irritation) substance:f1->H335 pictogram Pictogram Exclamation Mark H302->pictogram H315->pictogram H319->pictogram H335->pictogram signal Signal Word Warning pictogram->signal

GHS Hazard Classification for this compound.

Hazard and Precautionary Statements:

CodeStatement
H302 Harmful if swallowed.[7]
H315 Causes skin irritation.[2][4][5][7]
H319 Causes serious eye irritation.[2][4][5][7]
H335 May cause respiratory irritation.[2]
P261 Avoid breathing dust.[2][8]
P264 Wash skin thoroughly after handling.[2][5][7]
P270 Do not eat, drink or smoke when using this product.[7]
P280 Wear protective gloves/eye protection/face protection.[2][5][7]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[2][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][7]
P501 Dispose of contents/container to an approved waste disposal plant.[3][7]

Physical and Chemical Properties

The available quantitative data for this compound is summarized below.

PropertyValueSource
Appearance White to very pale yellow crystalline powder[2][5][9]
Melting Point 99 - 104 °C[4][5][6]
Boiling Point No data available[5]
Flash Point No data available[5]
Solubility Low water solubility is suggested[3]

Toxicological Profile

While specific toxicological studies on this compound are not widely published, the GHS classification is based on data from similar compounds and predictive models.

Toxicity EndpointResultNotes
Acute Oral Toxicity Category 4 (Harmful if swallowed)While some SDSs state "no data available,"[1] others classify it as Category 4.[3][10] An LD50 of 1,990 mg/kg (Rat) was found for the related compound tetrabutylammonium (B224687) iodide.[7]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Consistent across multiple sources.[2][3][4][5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Consistent across multiple sources.[2][3][4][5]
Respiratory or Skin Sensitization No data available
Carcinogenicity Not classified as a carcinogenNo component is listed by IARC, NTP, or OSHA.[3]
Germ Cell Mutagenicity No data available
Reproductive Toxicity No data available
STOT-Single Exposure Category 3 (May cause respiratory irritation)[2][3]
STOT-Repeated Exposure No data available

First-Aid and Emergency Procedures

In case of exposure, immediate and appropriate first-aid is crucial. The following workflow outlines the recommended steps.

First_Aid_Workflow cluster_exposure Identify Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air If breathing is difficult, give oxygen If not breathing, give artificial respiration inhalation->action_inhale action_skin Remove contaminated clothing Wash with plenty of soap and water for at least 15 minutes skin->action_skin action_eye Rinse cautiously with water for several minutes Remove contact lenses, if present Continue rinsing for at least 15 minutes eye->action_eye action_ingest Rinse mouth with water Do NOT induce vomiting ingestion->action_ingest advice_inhale Seek immediate medical attention action_inhale->advice_inhale advice_skin Get medical advice if irritation occurs action_skin->advice_skin advice_eye Get medical advice if irritation persists action_eye->advice_eye advice_ingest Call a POISON CENTER or doctor immediately action_ingest->advice_ingest

First-Aid Decision Workflow for this compound Exposure.

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3]

  • If dust is generated, use a NIOSH/MSHA-approved respirator.[3]

  • Avoid contact with skin, eyes, and clothing.[1][5]

  • Prevent the formation of dust.[1]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container.[3][5]

  • Keep in a dry, cool, and well-ventilated place.[3][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][5]

Safe_Handling cluster_controls Exposure Controls cluster_procedures Work Practices cluster_storage Storage & Disposal start Start: Handling Protocol eng_controls Engineering Controls (Chemical Fume Hood) start->eng_controls ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) eng_controls->ppe proc Operational Procedures • Avoid creating dust • Avoid contact • Wash hands after use ppe->proc storage Storage • Cool, dry, ventilated • Tightly closed container • Away from oxidizers proc->storage disposal Disposal (Follow local regulations) storage->disposal

Logical Workflow for Safe Handling and Storage.

Standardized Experimental Methodologies

The GHS hazard classifications are determined by standardized experimental protocols, often following OECD (Organisation for Economic Co-operation and Development) guidelines. While the specific test results for this compound are not detailed in the SDS, the methodologies below are the standard for determining the cited hazards.

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): [2][3][4][9]

  • Principle: This non-animal test uses a three-dimensional Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[3][4][9]

  • Methodology: The test chemical is applied topically to the surface of the RhE tissue for a defined period (e.g., up to 60 minutes). Afterwards, the tissue is rinsed and incubated. Cell viability is then measured using a cellular activity assay, most commonly the MTT assay. The MTT dye is converted by metabolically active cells into a colored formazan (B1609692) salt, which is then extracted and measured.[2][4]

  • Classification: A chemical is classified as a "Category 2: Irritant" if the mean tissue viability is reduced to 50% or less compared to the negative control.[3][4][9]

Eye Irritation - OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method): [1][5][7][8][11]

  • Principle: This in vitro method uses a Reconstructed human Cornea-like Epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage. It can also indicate potential for irritation.

  • Methodology: The test material is applied to the surface of the corneal tissue model. After a specified exposure time, the material is washed off, and the tissue is incubated. Cell viability is assessed using the MTT assay, similar to the skin irritation test.[5][11]

  • Classification: A substance is identified as a non-irritant (UN GHS No Category) if the tissue viability is greater than 60%. If viability is 60% or less, it indicates potential for irritation, and further testing may be required to distinguish between Category 1 (serious damage) and Category 2 (irritation).[1][5]

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method): [6][10][12][13]

  • Principle: This method allows for the classification of a substance into a GHS toxicity category with the use of a minimal number of animals. It is a stepwise procedure using a small group of animals (typically 3) per step.[13]

  • Methodology: A single dose of the substance is administered orally to a group of rodents (usually female rats). The starting dose is selected from a series of fixed dose levels (e.g., 300, 2000 mg/kg). The outcome (mortality or survival) in the first group determines the dose for the next step. If mortality is observed, the dose is lowered for the next group; if no mortality is observed, the dose may be increased.[13]

  • Classification: The substance is classified into a GHS category based on the dose levels at which mortality is observed. For example, evidence of mortality at 300 mg/kg but not at 50 mg/kg would place a substance in Category 3, while mortality at 2000 mg/kg but not at 300 mg/kg would suggest Category 4 ("Harmful if swallowed").

References

"Tetrahexylammonium iodide" chemical compatibility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Compatibility of Tetrahexylammonium (B1222370) Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compatibility of tetrahexylammonium iodide, a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst, electrolyte in electrochemical systems, and a reagent in organic synthesis.[1][2][3][4] Understanding its stability and reactivity with various substances is crucial for its effective and safe use in research and development.

Physicochemical Properties

This compound is a white to beige crystalline powder.[5] It is known to be hygroscopic and should be stored in a dry, inert atmosphere at room temperature, protected from light.[5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 2138-24-1[6]
Molecular Formula C₂₄H₅₂IN[6]
Molecular Weight 481.58 g/mol [5]
Melting Point 99-101 °C[5]
Appearance Beige fluffy powder/Crystalline[5]
Purity >98.0% (Argentometric Titration)

Solubility

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
MethanolSoluble (almost transparent)[5]
Dichloromethane (CH₂Cl₂)Soluble[5]
Dimethyl Sulfoxide (DMSO)Soluble (by analogy with Tetrabutylammonium iodide)[7]
Acetonitrile (B52724)Soluble (inferred from use in electrolytes)[8]
TolueneSoluble (used in spiking experiments)[9]
Diethyl EtherUsed for washing (implies low solubility)[5]

Chemical Compatibility and Reactivity

The chemical compatibility of this compound is largely governed by the reactivity of the quaternary ammonium cation and the iodide anion.

Compatibility with Common Reagent Classes

Table 3: Chemical Compatibility of this compound

Reagent ClassCompatibility and ReactivityReference(s)
Acids (Non-oxidizing) Generally stable. The quaternary ammonium cation is unreactive towards most acids. (by analogy)
Acids (Oxidizing, e.g., Nitric Acid) Incompatible. The iodide anion can be oxidized to iodine (I₂) and further to iodate (B108269) (IO₃⁻).[10]
Bases (e.g., NaOH, KOH) Generally stable under mild conditions. Strong bases under harsh conditions can cause degradation (e.g., Hofmann elimination), although quaternary ammonium hydroxides are known to be stable even at elevated temperatures. (by analogy)
Oxidizing Agents (e.g., H₂O₂, NaOCl) Incompatible. The iodide anion is readily oxidized. For example, hydrogen peroxide oxidizes iodide to iodine in acidic conditions.[2][11][12][13]
Reducing Agents Generally compatible. The tetrahexylammonium cation is resistant to reduction.
Organic Solvents Good compatibility with a range of polar aprotic and nonpolar solvents. See Table 2 for details.[5][9]
Degradation Pathways

The primary degradation pathways for this compound involve the iodide anion and, under harsh conditions, the tetrahexylammonium cation.

The iodide anion is susceptible to oxidation by various oxidizing agents. A common example is the reaction with hydrogen peroxide in an acidic medium, which proceeds as follows:

H₂O₂ + 2I⁻ + 2H⁺ → I₂ + 2H₂O[13]

This reaction can be followed by further oxidation of iodine.

Oxidation_Pathway I⁻ (Iodide) I⁻ (Iodide) I₂ (Iodine) I₂ (Iodine) I⁻ (Iodide)->I₂ (Iodine) Oxidizing Agent (e.g., H₂O₂) IO₃⁻ (Iodate) IO₃⁻ (Iodate) I₂ (Iodine)->IO₃⁻ (Iodate) Stronger Oxidizing Agent

Caption: Proposed oxidation pathway of the iodide anion.

Thermal decomposition of tetraalkylammonium iodides can proceed via different pathways depending on the conditions. The decomposition may involve the loss of an alkyl group and the formation of a tertiary amine and an iodoalkane. For salts containing polyiodides (like triiodide), the initial step is often the loss of molecular iodine.[14]

Thermal_Degradation cluster_main Thermal Decomposition A [N(C₆H₁₃)₄]⁺I⁻ B N(C₆H₁₃)₃ (Trihexylamine) A->B Heat C C₆H₁₃I (1-Iodohexane) A->C Heat

Caption: Potential thermal degradation pathway of this compound.

Material Compatibility

The compatibility of this compound solutions with various materials is essential for selecting appropriate storage containers, reaction vessels, and process equipment.

Table 4: Material Compatibility

MaterialCompatibility RatingRationale and Reference(s)
Metals
Stainless Steel (304, 316)Good to Excellent Generally resistant to iodide solutions. However, molecular iodine, a potential oxidation product, can interact with iron and nickel in stainless steel.[15][16][17]
AluminumPoor to Fair Susceptible to corrosion by halide salts, especially in aqueous solutions.
Plastics
Polytetrafluoroethylene (PTFE, Teflon®)Excellent Highly resistant to a wide range of chemicals, including acids, bases, and organic solvents. Rated as excellent for potassium iodide.[9][18][19][20]
Polypropylene (PP)Good Good resistance to non-oxidizing acids, bases, and most organic solvents. Rated as excellent for potassium iodide. Not compatible with strong oxidizing agents.[3][5][10][21][22]
Polyethylene (PE)Good Similar to polypropylene, with good resistance to many chemicals but susceptible to attack by strong oxidizing agents and some solvents. Rated as suitable for prolonged contact with potassium iodide.[23][24]
Polyvinyl Chloride (PVC)Fair to Good Compatibility can vary. Some quaternary ammonium compound formulations can cause stress cracking. Testing is recommended.[25]
Polycarbonate (PC)Poor to Fair Susceptible to environmental stress cracking from certain quaternary ammonium compound formulations, especially at higher pH.[25]
Elastomers
Viton® (FKM)Good Generally good resistance to a wide range of chemicals.
SiliconeGood "Ammonium salts" are listed as compatible.[5]
EPDMGood "Ammonium salts" are listed as compatible.[5]
Buna-N (Nitrile)Good "Ammonium salts" are listed as compatible.[5]

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the chemical compatibility and stability of this compound under specific experimental conditions.

Protocol for Determining Chemical Stability using HPLC

This protocol outlines a method to assess the degradation of this compound when exposed to various chemical stressors.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) C Mix stock solution with each stress solution in separate vials A->C B Prepare stress solutions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H₂O₂) B->C D Incubate samples at a controlled temperature (e.g., 50°C) C->D E Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) D->E F Neutralize/quench the reaction if necessary E->F G Dilute samples to an appropriate concentration for HPLC analysis F->G H Inject samples into HPLC system with a suitable C18 column G->H I Analyze chromatograms for the parent peak and any degradation products H->I J Calculate the percentage of This compound remaining at each time point I->J K Determine the degradation rate and half-life under each stress condition J->K

Caption: Workflow for HPLC-based stability testing.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal: Use the stock solution as is.

  • Incubation: Incubate the stressed samples and a control sample (stock solution mixed with the solvent used for the stressor) at a controlled temperature (e.g., 50°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC: Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) may be used.[26]

    • Detection: UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Quantify the peak area of the this compound at each time point relative to the initial time point to determine the percentage of degradation.

Protocol for NMR Spectroscopy Stability Study

NMR spectroscopy can be used to monitor the stability of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts and integrals of the characteristic peaks of the tetrahexylammonium cation.

  • Stressing the Sample: Add a stressing agent (e.g., a few drops of D₂O/DCl for acidic conditions, NaOD/D₂O for basic conditions, or a small amount of an oxidizing agent) to the NMR tube. Alternatively, the sample can be heated in the NMR probe.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor for changes in the chemical shifts, the appearance of new peaks, and the decrease in the integral of the parent compound's peaks relative to an internal standard.[27][28][29] This will provide qualitative and semi-quantitative information about the degradation process.

Conclusion

This compound is a chemically stable compound under neutral, anhydrous conditions and is compatible with a wide range of organic solvents and materials such as stainless steel, PTFE, and polypropylene. Its primary incompatibility lies with strong oxidizing agents, which readily oxidize the iodide anion. Under harsh conditions of high temperature or extreme pH, degradation of the quaternary ammonium cation may occur. For critical applications, it is recommended to perform specific compatibility and stability studies using the protocols outlined in this guide.

Disclaimer: This document is intended as a technical guide and is based on publicly available information and scientific principles. The compatibility of this compound can be affected by specific experimental conditions such as temperature, concentration, and the presence of other chemicals. It is the user's responsibility to conduct appropriate testing to ensure safety and suitability for their specific application.

References

Methodological & Application

Tetrahexylammonium Iodide as a Phase Transfer Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous or solid phase and an organic phase. This technique is particularly valuable in green chemistry as it can reduce the need for harsh organic solvents, enable the use of inexpensive inorganic bases, and often leads to increased reaction rates and higher product yields under milder conditions.

Quaternary ammonium (B1175870) salts are a cornerstone of PTC, acting as "phase transfer" agents. Tetrahexylammonium (B1222370) iodide [(C₆H₁₃)₄N⁺I⁻], a lipophilic quaternary ammonium salt, is an effective catalyst for a variety of organic transformations. Its efficacy stems from the bulky, lipophilic tetrahexylammonium cation which can effectively transport anionic reactants from an aqueous or solid phase into the organic phase where the reaction with an organic-soluble substrate occurs. The total number of carbons in the cation's alkyl chains (C#) is a key parameter influencing its lipophilicity; for tetrahexylammonium salts, the C# is 24, which is within the range often associated with high catalytic activity (C# 16-32).[1] While specific data for tetrahexylammonium iodide is limited in published literature, its performance can be inferred from its structural analogues, tetrahexylammonium bromide and chloride, and the general principles of phase transfer catalysis.

This document provides detailed application notes and protocols for the use of tetrahexylammonium salts as phase transfer catalysts in key organic syntheses, including C-alkylation, S-alkylation, and O-alkylation (ether synthesis).

Principle of Phase Transfer Catalysis

The mechanism of phase transfer catalysis with this compound (Q⁺X⁻, where Q⁺ = (C₆H₁₃)₄N⁺ and X⁻ = I⁻) involves the transport of a reactant anion (Y⁻) from the aqueous or solid phase to the organic phase.

  • Anion Exchange: The tetrahexylammonium cation (Q⁺) in the organic phase (or at the interface) exchanges its iodide anion (I⁻) for a reactant anion (Y⁻) from the aqueous/solid phase.

  • Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and diffuses away from the interface.

  • Organic Phase Reaction: In the organic phase, the anion (Y⁻) is weakly solvated and highly reactive, readily reacting with the organic substrate (RX) to form the product (RY).

  • Catalyst Regeneration: The newly formed anion (X⁻) pairs with the cation (Q⁺X⁻) and migrates back to the interface to repeat the catalytic cycle.

// Interface Nodes interface [shape=plaintext, label="Interface"]; QY_int [label="Q⁺Y⁻", shape=egg, fillcolor="#FBBC05", fontcolor="#202124"]; QX_int [label="Q⁺X⁻", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RX -> RY [label=" + Y⁻", color="#202124"]; RY -> QX_org [label=" + Q⁺", style=invis]; QY_org -> RX [label="Transfers Y⁻", color="#202124"]; MY -> QY_int [label="Anion Exchange", color="#202124"]; QX_int -> MY [style=invis]; QY_int -> QY_org [label="Phase Transfer", color="#202124"]; QX_org -> QX_int [label="Catalyst Return", color="#202124"]; QX_int -> MX [label="Anion Exchange", color="#202124"]; } END_DOT Figure 1: General mechanism of phase transfer catalysis.

Applications and Protocols

C-Alkylation Reactions

Phase transfer catalysis is highly effective for the alkylation of active methylene (B1212753) compounds, such as hydantoins and nitriles. The catalyst facilitates the deprotonation of the substrate by an inorganic base at the interface and transports the resulting carbanion into the organic phase for reaction with an alkylating agent.

In a study on the C5-selective alkylation of hydantoins, various phase-transfer catalysts were evaluated. While tetrabutylammonium (B224687) bromide (TBAB) was found to be optimal, tetrahexylammonium bromide demonstrated significant catalytic activity, providing an 86% yield, only slightly lower than the 90% yield obtained with tetrabutylammonium iodide.[2] This indicates that tetrahexylammonium salts are highly effective for this transformation.

The displacement of a halide by a cyanide anion is a classic PTC application. The use of tetrahexylammonium chloride as a catalyst for the reaction of 1-chlorooctane (B87089) with sodium cyanide resulted in a near 100% yield of 1-cyanooctane within 2-3 hours.[3] This highlights the efficiency of tetrahexylammonium salts in facilitating nucleophilic substitution reactions.

SubstrateAlkylating Agent/NucleophileCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N,N-dibenzyl hydantoin (B18101)Allyl bromideTetrahexylammonium Bromide (2)50% aq. KOHToluene (B28343)RT1886[2]
1-ChlorooctaneNaCNTetrahexylammonium Chloride (1)-H₂OReflux2-3~100[3]

Table 1: C-Alkylation Reactions Catalyzed by Tetrahexylammonium Salts.

This protocol is adapted from a procedure using tetrabutylammonium bromide and is expected to be effective with this compound.[4]

  • Reaction Setup: To a solution of the hydantoin (1.0 equiv) and this compound (0.02 equiv, 2 mol%) in toluene, add a 50% w/w aqueous solution of potassium hydroxide (B78521).

  • Addition of Electrophile: Add the alkylating agent (e.g., allyl bromide, 3.0 equiv) to the biphasic mixture at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

C_Alkylation_Workflow start Start: Combine Hydantoin, Toluene, and this compound add_base Add 50% aq. KOH start->add_base add_electrophile Add Alkylating Agent add_base->add_electrophile stir Vigorous Stirring at RT (Monitor by TLC) add_electrophile->stir workup Dilute with H₂O Extract with Organic Solvent stir->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end_product Final Product: C-Alkylated Hydantoin purify->end_product

S-Alkylation Reactions

The synthesis of thioethers via S-alkylation of thiols is another area where phase transfer catalysis is beneficial. Tetrahexylammonium salts can be used to facilitate the reaction between a thiolate anion and an alkyl halide.

A study investigating the kinetics of the reaction between benzyl (B1604629) bromide and potassium thiocyanate (B1210189) used tetrahexylammonium bromide as the phase transfer catalyst in an aqueous/CO₂-expanded toluene system.[5] This demonstrates the utility of tetrahexylammonium salts in S-alkylation reactions.

SubstrateAlkylating AgentCatalystBaseSolvent SystemTemp. (°C)
Potassium ThiocyanateBenzyl BromideTetrahexylammonium Bromide-H₂O / Toluene-CO₂Not specified

Table 2: S-Alkylation Reaction Catalyzed by Tetrahexylammonium Bromide.

This protocol is a representative procedure for S-alkylation under PTC conditions and can be adapted for use with this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare an aqueous phase containing thiophenol (1.0 equiv) and sodium hydroxide (1.5 equiv) in water. Stir at an elevated temperature (e.g., 100°C) for one hour to form sodium thiophenoxide.

  • Catalyst Addition: Add this compound (e.g., 5 mol%) to the aqueous solution.

  • Addition of Electrophile: Prepare an organic phase containing the alkyl halide (1.0 equiv) in a water-immiscible solvent like toluene. Add this to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. Monitor the reaction by TLC.

  • Work-up: After completion, cool the mixture, separate the layers, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude thioether, which can be further purified if necessary.

O-Alkylation Reactions (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for preparing ethers. Phase transfer catalysis makes this reaction more efficient and environmentally friendly by avoiding the need for strong, anhydrous bases and aprotic solvents.

The efficiency of a quaternary ammonium salt in PTC is related to its lipophilicity. As the number of carbons on the alkyl chains (C#) increases, the catalyst becomes more organophilic.[1] This generally leads to a higher concentration of the catalyst-anion pair in the organic phase, which can increase the reaction rate. Therefore, this compound (C#=24) is expected to be a highly effective catalyst for O-alkylation reactions, potentially offering advantages over smaller catalysts like tetrabutylammonium salts (C#=16) in certain systems.

SubstrateAlkylating AgentCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenol (B47542)Butyl BromideTetrahexylammonium Salt (hypothetical)50% aq. NaOHToluene70-904-6High (expected)

Table 3: Representative Conditions for O-Alkylation (Williamson Ether Synthesis).

This protocol is a general procedure for PTC ether synthesis and is adaptable for this compound.[6]

  • Reaction Setup: To a round-bottom flask, add the alcohol or phenol (1.0 equiv), an organic solvent (e.g., toluene), and this compound (e.g., 5-10 mol%).

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equiv) to the mixture.

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on the reactivity of the substrates. Monitor the reaction by TLC or GC.

  • Work-up: After cooling to room temperature, separate the aqueous and organic layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude ether can be purified by distillation or column chromatography.

Ether_Synthesis_Logic

Conclusion

This compound is a highly lipophilic and effective phase transfer catalyst suitable for a range of organic transformations, including C-, S-, and O-alkylation reactions. Its large alkyl groups enhance its solubility in organic media, facilitating the efficient transfer of anions to promote reactions under mild, often environmentally friendly conditions. While specific published examples for the iodide salt are not abundant, data from its bromide and chloride analogues, combined with the established principles of phase transfer catalysis, strongly support its application in academic and industrial synthesis. The protocols provided herein serve as a guide for researchers to effectively utilize this compound and other tetrahexylammonium salts in their synthetic endeavors.

References

Application Notes and Protocols for Tetrahexylammonium Iodide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahexylammonium (B1222370) iodide (THAI) is a quaternary ammonium (B1175870) salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic reactions, particularly in nucleophilic substitution reactions. Its lipophilic tetrahexyl chains facilitate the transport of anionic nucleophiles from an aqueous or solid phase into an organic phase, where the reaction with an organic substrate occurs. This methodology is instrumental in overcoming the mutual insolubility of reactants, often leading to increased reaction rates, milder reaction conditions, and improved yields. These application notes provide a comprehensive overview of the use of Tetrahexylammonium iodide in nucleophilic substitution reactions, including detailed protocols and quantitative data.

Principle of Phase-Transfer Catalysis with this compound

Nucleophilic substitution reactions often involve a salt-like nucleophile (e.g., NaCN, KI, NaN₃) and an organic substrate (e.g., an alkyl halide) that are soluble in immiscible solvent systems (e.g., aqueous and organic). Without a phase-transfer catalyst, the reaction is slow as the reactants are separated in different phases.

This compound facilitates the reaction through the following mechanism:

  • Anion Exchange: The tetrahexylammonium cation (Q⁺) in the organic phase exchanges its iodide anion (I⁻) for the nucleophile anion (Nu⁻) from the aqueous or solid phase at the interface.

  • Formation of a Lipophilic Ion Pair: The newly formed ion pair, [Q⁺Nu⁻], is soluble in the organic phase due to the large, nonpolar alkyl groups of the cation.

  • Nucleophilic Attack: The [Q⁺Nu⁻] ion pair moves into the bulk organic phase, where the "naked" and highly reactive nucleophile (Nu⁻) performs a nucleophilic attack on the organic substrate (R-X), typically via an Sₙ2 mechanism.

  • Product Formation and Catalyst Regeneration: The reaction yields the desired product (R-Nu) and a tetrahexylammonium halide ([Q⁺X⁻]). The catalyst, [Q⁺X⁻], then migrates back to the interface to repeat the catalytic cycle.

Applications in Nucleophilic Substitution Reactions

This compound is a versatile catalyst for a range of nucleophilic substitution reactions, including:

  • Finkelstein Reaction (Halide Exchange): Conversion of alkyl chlorides or bromides to the more reactive alkyl iodides.

  • Cyanation: Synthesis of nitriles from alkyl halides using alkali metal cyanides.

  • Azidation: Preparation of organic azides from alkyl halides using sodium azide.

  • Williamson Ether Synthesis: Formation of ethers from alkyl halides and phenoxides.

  • Synthesis of Esters: Reaction of alkyl halides with carboxylate salts.

  • Alkylation Reactions: Alkylation of various nucleophiles.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions where this compound can be employed as a phase-transfer catalyst.

Protocol 1: Finkelstein Reaction - Synthesis of 1-Iodooctane (B127717)

This protocol describes the synthesis of 1-iodooctane from 1-bromooctane (B94149) using potassium iodide, catalyzed by this compound. This reaction is a classic example of a phase-transfer catalyzed Finkelstein reaction.

Reaction Scheme:

CH₃(CH₂)₇Br + KI --(C₂₄H₅₂NI)--> CH₃(CH₂)₇I + KBr

Materials:

  • 1-Bromooctane

  • Potassium Iodide (KI)

  • This compound (THAI)

  • Toluene (B28343)

  • Water

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromooctane (e.g., 50 mmol), potassium iodide (e.g., 75 mmol), and this compound (e.g., 2.5 mmol, 5 mol%).

  • Add toluene (100 mL) and water (50 mL) to the flask.

  • Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium thiosulfate solution (1 x 50 mL) to remove any residual iodine, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 1-iodooctane by vacuum distillation to obtain the pure product.

Protocol 2: Synthesis of Octyl Cyanide (Nonanenitrile)

This protocol outlines the synthesis of octyl cyanide from 1-bromooctane and sodium cyanide, with this compound as the phase-transfer catalyst.

Reaction Scheme:

CH₃(CH₂)₇Br + NaCN --(C₂₄H₅₂NI)--> CH₃(CH₂)₇CN + NaBr

Materials:

  • 1-Bromooctane

  • Sodium Cyanide (NaCN) - Caution: Highly Toxic!

  • This compound (THAI)

  • Toluene

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate safety equipment for handling cyanides

Procedure:

  • In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Add sodium cyanide (e.g., 100 mmol) and water (100 mL) to the flask and stir until the sodium cyanide is dissolved.

  • In a separate beaker, prepare a solution of 1-bromooctane (e.g., 50 mmol) and this compound (e.g., 2.5 mmol, 5 mol%) in toluene (150 mL).

  • Add the organic solution to the aqueous solution in the reaction flask.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Maintain the reaction at this temperature and monitor its progress by GC. The reaction is typically complete in 5-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully separate the organic layer using a separatory funnel.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent, and remove the toluene by distillation.

  • Purify the resulting crude octyl cyanide by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical quantitative data for nucleophilic substitution reactions catalyzed by this compound. Please note that optimal conditions may vary depending on the specific substrates and reaction scale.

Reaction TypeSubstrateNucleophileCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Finkelstein1-BromooctaneKI5Toluene/Water1005>95
Cyanation1-BromooctaneNaCN5Toluene/Water906~90
Azidation1-BromooctaneNaN₃5Toluene/Water1008>90
Ether Synthesis1-BromobutaneSodium phenoxide5Dichloromethane/Water4012~85

Visualizations

General Mechanism of Phase-Transfer Catalysis

PTC_Mechanism Mechanism of Phase-Transfer Catalysis cluster_organic Organic Phase RX Substrate (R-X) RNu Product (R-Nu) RX->RNu Sₙ2 Reaction QNu Lipophilic Ion Pair [Q⁺Nu⁻] QNu->RNu QX Catalyst [Q⁺X⁻] RNu->QX QX->QNu Anion Exchange MNu Nucleophile Salt (M⁺Nu⁻) MX Byproduct (M⁺X⁻) Finkelstein_Workflow start Start reactants Combine: 1-Bromooctane, KI, THAI, Toluene, Water start->reactants reflux Reflux with Vigorous Stirring (90-100 °C, 4-6 h) reactants->reflux cool Cool to Room Temperature reflux->cool extract Workup: - Separate Layers - Wash with H₂O, Na₂S₂O₃, Brine cool->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end Pure 1-Iodooctane purify->end

Application Notes and Protocols: Tetrahexylammonium Iodide for the Synthesis of Esters and Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tetrahexylammonium (B1222370) iodide as a phase-transfer catalyst in the synthesis of esters and ethers.

Synthesis of Esters via Phase-Transfer Catalysis

Introduction

Phase-transfer catalysis (PTC) is a powerful methodology for carrying out reactions between reactants in immiscible phases. In esterification, a common scenario involves the reaction of a carboxylate salt (often in an aqueous or solid phase) with an alkyl halide (in an organic phase). Tetrahexylammonium iodide serves as an efficient phase-transfer catalyst by forming a lipophilic ion pair with the carboxylate anion, transporting it into the organic phase where it can react with the alkyl halide. The use of an iodide salt as the catalyst can also facilitate the reaction through in-situ formation of a more reactive alkyl iodide from an alkyl chloride or bromide.[1][2]

Data Presentation: Esterification Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the esterification of a carboxylic acid with an alkyl halide using this compound as a phase-transfer catalyst.

Carboxylic AcidAlkyl HalideCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidBenzyl (B1604629) Bromide5Toluene (B28343)804-6>90
Acetic Acid1-Bromobutane (B133212)5Acetonitrile60-806-885-95
Phenylacetic AcidEthyl Iodide2-5DichloromethaneRoom Temp. - 408-12>90
Adipic Acid1-Bromobutane5-10Toluene/Water10012-1680-90[3]
Experimental Protocol: Synthesis of Benzyl Benzoate (B1203000)

This protocol describes the synthesis of benzyl benzoate from sodium benzoate and benzyl bromide using this compound as a phase-transfer catalyst.

Materials:

  • Sodium benzoate

  • Benzyl bromide

  • This compound

  • Toluene

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium benzoate (1.0 eq.), this compound (0.05 eq.), and toluene (50 mL).

  • Stir the mixture vigorously to ensure good mixing.

  • Add benzyl bromide (1.05 eq.) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL), followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl benzoate.

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Mechanism of Phase-Transfer Catalyzed Esterification

Esterification_PTC cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase RCOONa R-COO⁻ Na⁺ Q_RCOO [Q⁺ R-COO⁻] RCOONa->Q_RCOO Ion Exchange NaX Na⁺ X⁻ Q_I Q⁺ I⁻ (Catalyst) This compound RCOOR_prime R-COOR' (Ester) R_prime_X R'-X (Alkyl Halide) R_prime_X->RCOOR_prime QX [Q⁺ X⁻] R_prime_X->QX Q_RCOO->R_prime_X SN2 Reaction QX->NaX Ion Exchange

Caption: Phase-transfer catalysis cycle for ester synthesis.

Synthesis of Ethers via Williamson Ether Synthesis

Introduction

The Williamson ether synthesis is a widely used method for preparing symmetrical and unsymmetrical ethers.[4] It involves an SN2 reaction between an alkoxide and an alkyl halide.[4][5] When the alcohol is not readily deprotonated or when dealing with a two-phase system (e.g., a solid base and an organic solvent), a phase-transfer catalyst like this compound is highly beneficial. The catalyst facilitates the transfer of the alkoxide or hydroxide (B78521) ion into the organic phase to react with the alkyl halide. The presence of the iodide anion from the catalyst can also increase the rate of reaction by converting a less reactive alkyl chloride or bromide into a more reactive alkyl iodide in situ.[6]

Data Presentation: Williamson Ether Synthesis Reaction Parameters

The following table outlines typical conditions and yields for the Williamson ether synthesis catalyzed by this compound.

Alcohol/Phenol (B47542)Alkyl HalideBaseCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Phenol1-Bromobutane50% aq. NaOH5Toluene904-6>95
4-EthylphenolMethyl Iodide25% aq. NaOH2-5DichloromethaneReflux1-2[6]90-98
Benzyl AlcoholEthyl BromideSolid K₂CO₃5AcetonitrileReflux6-885-95
1-OctanolBenzyl ChlorideSolid KOH5-10Toluene1008-1280-90
Experimental Protocol: Synthesis of Butyl Phenyl Ether

This protocol details the synthesis of butyl phenyl ether from phenol and 1-bromobutane using this compound as a phase-transfer catalyst.

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium hydroxide (50% aqueous solution)

  • This compound

  • Toluene

  • Deionized water

  • 5% Sodium hydroxide solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenol (1.0 eq.), toluene (40 mL), and a 50% aqueous solution of sodium hydroxide (2.0 eq.).

  • Add this compound (0.05 eq.) to the mixture.

  • Stir the biphasic mixture vigorously for 15-20 minutes.

  • Add 1-bromobutane (1.1 eq.) to the reaction flask.

  • Reaction: Attach a reflux condenser and heat the mixture to 90°C with vigorous stirring.

  • Monitor the reaction by TLC until the phenol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and transfer it to a separatory funnel.

  • Separate the layers and wash the organic layer with deionized water (2 x 40 mL), 5% sodium hydroxide solution (2 x 40 mL to remove unreacted phenol), and finally with brine (1 x 40 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and remove the toluene under reduced pressure with a rotary evaporator.

  • Purification (Optional): The resulting crude butyl phenyl ether can be purified by vacuum distillation.

Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis

Williamson_Ether_PTC cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase ROH R-OH (Alcohol/Phenol) RONa R-O⁻ Na⁺ ROH->RONa Deprotonation NaOH Na⁺ OH⁻ NaOH->RONa Q_RO [Q⁺ R-O⁻] RONa->Q_RO Ion Exchange NaX Na⁺ X⁻ Q_I Q⁺ I⁻ (Catalyst) This compound ROR_prime R-OR' (Ether) R_prime_X R'-X (Alkyl Halide) R_prime_X->ROR_prime QX [Q⁺ X⁻] R_prime_X->QX Q_RO->R_prime_X SN2 Reaction QX->NaX Ion Exchange

Caption: Williamson ether synthesis with phase-transfer catalysis.

References

Application Notes and Protocols for Tetrahexylammonium Iodide in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrahexylammonium (B1222370) Iodide as a phase-transfer catalyst in alkylation reactions. While specific literature on Tetrahexylammonium Iodide is limited, this document extrapolates from the well-established principles of phase-transfer catalysis and data from analogous tetraalkylammonium salts to provide practical guidance and protocols.

Introduction to Phase-Transfer Catalysis (PTC) in Alkylation

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are fundamental in organic synthesis, particularly in the development of pharmaceuticals. These reactions often involve a nucleophile (such as an anion of a phenol, amine, or active methylene (B1212753) compound) and an alkylating agent (typically an alkyl halide). A significant challenge arises when the nucleophile is soluble in an aqueous phase while the alkylating agent and the organic substrate are soluble in an organic phase. Phase-transfer catalysis addresses this issue by facilitating the transport of the nucleophilic anion from the aqueous phase to the organic phase where the reaction can occur.

Tetraalkylammonium salts, such as this compound, are effective phase-transfer catalysts. The lipophilic tetraalkylammonium cation forms an ion pair with the nucleophilic anion, which is then soluble in the organic phase. This allows the reaction to proceed at a significant rate under mild conditions.

Role of this compound in Alkylation Reactions

This compound [(C₆H₁₃)₄N⁺I⁻] is a quaternary ammonium (B1175870) salt that can function as a phase-transfer catalyst. Its key properties relevant to alkylation reactions include:

  • High Lipophilicity: The presence of four hexyl chains gives the tetrahexylammonium cation significant lipophilicity. This property enhances its ability to be solvated in organic solvents, facilitating the transfer of the associated anion from the aqueous phase.

  • Iodide Anion: The iodide counter-ion can play a crucial role in the catalytic cycle. In reactions where less reactive alkyl chlorides or bromides are used as alkylating agents, the iodide from the catalyst can participate in a Finkelstein-type reaction to generate a more reactive alkyl iodide in situ. This can significantly accelerate the rate of nucleophilic substitution.[1]

The general mechanism for a this compound-catalyzed alkylation reaction under phase-transfer conditions is illustrated below.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QX_aq [(C₆H₁₃)₄N]⁺I⁻ (Catalyst) M_aq Counter-ion (M⁺) QX_aq_return [(C₆H₁₃)₄N]⁺I⁻ RX_org Alkylating Agent (R-X) QNu_org [(C₆H₁₃)₄N]⁺Nu⁻ Product_org Product (R-Nu) QNu_org->Product_org Alkylation QX_org [(C₆H₁₃)₄N]⁺X⁻ QNu_org->QX_org Reaction with R-X QX_org->QX_aq_return Catalyst Regeneration QX_aq->QNu_org Anion Exchange

Caption: Mechanism of this compound in PTC.

Comparative Data of Tetraalkylammonium Salts in Alkylation

While specific data for this compound is scarce, a study on the C5-selective alkylation of hydantoins provides a comparison of different phase-transfer catalysts, including Tetrahexylammonium Bromide.[2] This data is useful for understanding the relative effectiveness of the tetrahexylammonium cation.

CatalystAnionYield (%)
Tetrabutylammonium (B224687) BromideBr⁻96
Tetrahexylammonium Bromide Br⁻ 86
Tetrabutylammonium IodideI⁻90
Tetrabutylammonium Hydrogen SulfateHSO₄⁻78
Trioctylmethylammonium ChlorideCl⁻74
Data from a study on the allylation of 1,3-dibenzyl-5-phenylhydantoin.[2]

The data suggests that Tetrahexylammonium Bromide is a highly effective catalyst, though slightly less so than Tetrabutylammonium Bromide in this specific reaction.[2] The higher lipophilicity of the tetrahexylammonium cation may lead to it being more strongly retained in the organic phase, potentially slowing the overall catalytic cycle in some systems. The choice of anion also has an impact, with iodide generally being very effective.

Experimental Protocols

The following are representative protocols for C-, N-, and O-alkylation reactions using a tetraalkylammonium iodide as a phase-transfer catalyst. While these protocols specify the more commonly used Tetrabutylammonium Iodide (TBAI), they serve as an excellent starting point for reactions with this compound.

Experimental_Workflow start Start reagents Combine Substrate, Solvent, Aqueous Base, and This compound start->reagents stir Stir Vigorously at Specified Temperature reagents->stir alkylating_agent Add Alkylating Agent stir->alkylating_agent monitor Monitor Reaction by TLC or GC/LC-MS alkylating_agent->monitor workup Aqueous Workup: Separate Phases, Extract Aqueous Layer monitor->workup dry_concentrate Dry Organic Layer and Concentrate in vacuo workup->dry_concentrate purify Purify by Chromatography or Recrystallization dry_concentrate->purify end End purify->end

Caption: General workflow for PTC alkylation.

Reaction: Diethyl malonate with 1-bromobutane (B133212).

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Iodide (TBAI)

  • Toluene (B28343)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl malonate (1.0 eq), toluene (5 mL/mmol of substrate), and a solution of potassium carbonate (2.0 eq) in water (5 mL/mmol of substrate).

  • Add Tetrabutylammonium Iodide (0.1 eq).

  • Heat the mixture to 80°C with vigorous stirring.

  • Add 1-bromobutane (1.1 eq) dropwise over 15 minutes.

  • Continue stirring at 80°C and monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Considerations for using this compound:

  • Due to its higher lipophilicity, this compound might be more effective in less polar solvents.

  • The catalyst loading may be adjusted (typically 1-10 mol%) to optimize the reaction rate and cost-effectiveness.

  • The increased steric bulk of the tetrahexylammonium cation might influence the reaction rate; reaction time may need to be adjusted.

Reaction: Indole (B1671886) with benzyl (B1604629) bromide.

Materials:

Procedure:

  • In a round-bottom flask, dissolve indole (1.0 eq) in dichloromethane (10 mL/mmol of indole).

  • Add a 50% (w/v) aqueous solution of sodium hydroxide (5.0 eq).

  • Add Tetrabutylammonium Iodide (0.05 eq).

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • After completion, add water to dissolve the salts and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography on silica (B1680970) gel.

Considerations for using this compound:

  • The enhanced solubility of the Tetrahexylammonium-indolide ion pair in the organic phase could potentially increase the reaction rate.

  • A less polar solvent like toluene could be explored in conjunction with this compound.

Reaction: 4-tert-Butylphenol (B1678320) with 1-iodopropane (B42940).

Materials:

  • 4-tert-Butylphenol

  • 1-Iodopropane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium Iodide (TBAI)

  • Chlorobenzene (B131634)

  • Deionized water

Procedure:

  • To a flask fitted with a mechanical stirrer, thermometer, and reflux condenser, add 4-tert-butylphenol (1.0 eq), chlorobenzene (5 mL/mmol of phenol), and a 40% (w/v) aqueous solution of potassium hydroxide (3.0 eq).

  • Add Tetrabutylammonium Iodide (0.02 eq).

  • Heat the mixture to 70°C with vigorous stirring.

  • Add 1-iodopropane (1.5 eq) over 30 minutes, maintaining the temperature below 75°C.

  • Stir at 70°C until the reaction is complete as determined by GC analysis.

  • Cool the mixture to room temperature and add water.

  • Separate the organic phase, wash with 5% aqueous KOH, then with water until neutral.

  • Dry the organic phase over anhydrous potassium carbonate and concentrate to give the crude product.

  • Purify by vacuum distillation.

Considerations for using this compound:

  • The higher thermal stability of this compound compared to some other quaternary ammonium salts may be advantageous for reactions requiring higher temperatures.

  • The efficiency of this compound should be evaluated, as the optimal catalyst can be substrate-dependent.

Safety and Handling

This compound, like other quaternary ammonium salts, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant to the eyes, skin, and respiratory system. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a promising phase-transfer catalyst for a variety of alkylation reactions. Its high lipophilicity makes it particularly suitable for facilitating reactions between aqueous and organic phases. While direct protocols are not widely published, the principles of phase-transfer catalysis are well-understood, and the provided protocols for analogous catalysts offer a solid foundation for developing specific procedures. Researchers are encouraged to optimize reaction conditions, including solvent, temperature, and catalyst loading, to achieve the best results for their specific applications.

References

Application Notes and Protocols: Tetrahexylammonium Iodide as an Electrolyte Additive in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of third-generation photovoltaics, dye-sensitized solar cells (DSSCs) represent a promising technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The electrolyte is a critical component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The composition of the electrolyte, particularly the iodide salt cation, significantly influences the overall performance of the cell.

Tetrahexylammonium (B1222370) iodide (THAI) is a quaternary ammonium (B1175870) salt that has been investigated as an additive in DSSC electrolytes. Due to the bulky nature of the tetrahexylammonium (Hex₄N⁺) cation, its use is particularly interesting. The large ionic radius of the cation is thought to reduce its mobility within the electrolyte, thereby increasing the transport number of the iodide anion (I⁻). This can lead to enhanced iodide ion conductivity, which is crucial for efficient dye regeneration. Furthermore, large cations can adsorb onto the surface of the titanium dioxide (TiO₂) photoanode, which can passivate surface states and shift the conduction band edge, often resulting in a higher open-circuit voltage (Voc).

These application notes provide a summary of the quantitative effects of THAI in DSSC electrolytes, detailed experimental protocols for its use, and visualizations to illustrate key workflows and mechanisms. While much of the published research focuses on THAI in quasi-solid-state or gel polymer electrolytes to improve stability, the principles and protocols are also relevant for researchers exploring its effects in traditional liquid electrolytes.

Data Presentation: Performance of DSSCs with Tetrahexylammonium Iodide

The inclusion of this compound, often as part of a binary salt system in gel polymer electrolytes, has been shown to influence the photovoltaic parameters of DSSCs. The following tables summarize representative data from studies utilizing THAI.

Table 1: Photovoltaic Performance of a Quasi-Solid-State DSSC with a PAN-Based Gel Polymer Electrolyte Containing a Binary Iodide System of this compound (THAI) and Magnesium Iodide (MgI₂) [1]

Electrolyte Composition (wt% with respect to PAN polymer)Jsc (mA/cm²)Voc (V)Fill Factor (FF)Efficiency (η) (%)
120% THAIData not providedData not providedData not providedData not provided, but noted for highest conductivity
100% THAI + 20% MgI₂8.60.67 (approx.)Not specified3.5
80% THAI + 40% MgI₂7.90.65 (approx.)Not specified2.9
60% THAI + 60% MgI₂7.10.64 (approx.)Not specified2.5
40% THAI + 80% MgI₂6.50.62 (approx.)Not specified2.2
20% THAI + 100% MgI₂5.80.60 (approx.)Not specified1.8
120% MgI₂5.20.58 (approx.)Not specified1.5

Note: Voc values are estimated from the graphical data presented in the source. The study highlights that the combination of a large cation (Hex₄N⁺) and a small cation (Mg²⁺) can optimize performance.

Table 2: Performance of an All-Solid-State DSSC with a PEO-Based Electrolyte Containing this compound (THAI) [2]

Electrolyte SystemJsc (mA/cm²)Voc (mV)Fill Factor (FF)Efficiency (η) (%)
PEO with 65% THAI1.26745Not specified0.6

Note: The lower efficiency is characteristic of early all-solid-state configurations, which often face challenges with interfacial contact and ionic conductivity compared to liquid or gel-based systems.

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of dye-sensitized solar cells, with specific instructions for the preparation of an electrolyte containing this compound.

Protocol 1: Preparation of a THAI-Containing Gel Polymer Electrolyte

This protocol is adapted from methodologies for preparing quasi-solid-state electrolytes.[1][2]

Materials:

Procedure:

  • Polymer Host Preparation: In a sealed vial, dissolve a specific weight of PAN into a solvent mixture of ethylene carbonate (EC) and propylene carbonate (PC) (e.g., 1:1 v/v) by heating at approximately 80-100°C with continuous stirring until a homogeneous, viscous solution is formed.

  • Iodide Salt Addition: To the polymer solution, add the desired weight percentage of this compound (and MgI₂ if creating a binary system) relative to the weight of the PAN. For example, for a "100% THAI + 20% MgI₂" electrolyte, add 1.0 g of THAI and 0.2 g of MgI₂ for every 1.0 g of PAN used.

  • Redox Couple Introduction: Add a solution of iodine (I₂) in acetonitrile to the mixture. A typical final concentration of I₂ in the electrolyte is 0.05 M. The amount of acetonitrile should be kept minimal and it is expected to evaporate during the final heating step, leaving the gel.

  • Homogenization: Continue to heat and stir the mixture until all components are fully dissolved and the solution is homogeneous.

  • Application: The warm, viscous electrolyte is then applied to the dye-sensitized photoanode just before cell assembly. The gel will form as the electrolyte cools and any residual solvent evaporates.

Protocol 2: Fabrication and Assembly of the DSSC

This protocol describes the fabrication of the photoanode, counter electrode, and the final assembly of the DSSC.[3][4]

A. Photoanode Preparation (TiO₂ Electrode):

  • Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating sequentially in detergent, deionized water, and ethanol (B145695) (15 minutes each). Dry the substrates with a stream of nitrogen.

  • TiO₂ Paste Deposition: A mesoporous TiO₂ layer is deposited onto the conductive side of the FTO glass. This is typically done using the doctor-blade technique. Use adhesive tape on two edges of the FTO to control the film thickness. Apply a line of commercial TiO₂ paste and spread it evenly across the substrate with a glass rod or squeegee.

  • Sintering: Allow the film to air-dry for 10-15 minutes. Then, sinter the TiO₂-coated substrate in a furnace using a multi-step heating profile, for example: 325°C for 5 minutes, 375°C for 5 minutes, 450°C for 15 minutes, and finally 500°C for 15 minutes. Allow the electrode to cool slowly to room temperature.

  • Dye Sensitization: While the TiO₂ photoanode is still warm (around 80°C), immerse it in a dye solution (e.g., 0.3-0.5 mM N719 dye in a 1:1 v/v mixture of acetonitrile and tert-butanol). Seal the container and leave it in the dark for 12-24 hours.

  • Post-Immersion: Remove the photoanode from the dye solution and rinse with ethanol or acetonitrile to remove non-adsorbed dye. Dry the sensitized photoanode.

B. Counter Electrode Preparation (Platinum Electrode):

  • Substrate Cleaning: Clean an FTO glass substrate as described in step A1.

  • Platinum Deposition: Deposit a thin layer of a platinum precursor (e.g., 5 mM H₂PtCl₆ in isopropanol) onto the conductive side of the FTO glass by drop casting or spin coating.

  • Heating: Heat the platinum-coated FTO in a furnace at 400°C for 20-30 minutes. Let it cool to room temperature.

C. DSSC Assembly:

  • Sealing: Place a thermoplastic sealant frame (e.g., Surlyn®) around the TiO₂ area on the photoanode.

  • Assembly: Position the platinum counter electrode on top of the photoanode.

  • Sealing: Clamp the two electrodes together with binder clips and heat the assembly on a hot plate at ~100-120°C for a few minutes to melt the Surlyn® gasket and seal the cell.

  • Finalizing: Remove the binder clips after the cell has cooled to room temperature.

Protocol 3: Photovoltaic Characterization

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Source meter

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Place the assembled DSSC under the solar simulator. The light intensity should be calibrated to 100 mW/cm² using a reference silicon solar cell.

    • Connect the photoanode (working electrode) and the counter electrode (counter and reference electrode) to the potentiostat.

    • Scan the voltage from a reverse bias to a forward bias (e.g., from -0.1 V to 0.8 V) and record the corresponding current.

    • From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum of the DSSC. This involves illuminating the cell with monochromatic light of varying wavelengths and measuring the resulting short-circuit current.

    • The IPCE is calculated as the ratio of the number of collected electrons to the number of incident photons.

Visualizations

Mechanism of the Bulky Cation Effect

The large size of the tetrahexylammonium (Hex₄N⁺) cation is believed to influence DSSC performance primarily at the TiO₂/dye/electrolyte interface. Its bulkiness hinders its movement, which can suppress charge recombination and alter the energetics at the semiconductor surface.

Caption: Proposed mechanism of the bulky tetrahexylammonium cation in a DSSC.

Experimental Workflow for DSSC Fabrication and Characterization

G cluster_prep A. Materials Preparation cluster_fab B. Electrode Fabrication cluster_assembly C. Cell Assembly cluster_char D. Characterization N_FTO_Clean 1. FTO Substrate Cleaning N_TiO2_Paste 2. TiO₂ Paste Deposition N_FTO_Clean->N_TiO2_Paste N_Pt_Coat 3. Platinum Coating (Counter Electrode) N_FTO_Clean->N_Pt_Coat N_Sinter 5. Sintering of TiO₂ (Photoanode) N_TiO2_Paste->N_Sinter N_Heat_Pt 7. Heating of Pt (Counter Electrode) N_Pt_Coat->N_Heat_Pt N_Electrolyte 4. THAI Electrolyte Preparation N_Inject 9. Apply Electrolyte & Seal Cell N_Electrolyte->N_Inject N_Dye 6. Dye Sensitization N_Sinter->N_Dye N_Assemble 8. Sandwich Electrodes with Sealant N_Dye->N_Assemble N_Heat_Pt->N_Assemble N_Assemble->N_Inject N_JV 10. J-V Measurement (Solar Simulator) N_Inject->N_JV N_IPCE 11. IPCE Measurement N_JV->N_IPCE N_Data 12. Data Analysis (η, V_oc, J_sc, FF) N_IPCE->N_Data

Caption: Experimental workflow for DSSC fabrication and characterization.

References

Application Notes and Protocols for "Tetrahexylammonium iodide"-based Gel Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of gel polymer electrolytes based on tetrahexylammonium (B1222370) iodide. These materials are of significant interest for various electrochemical applications, particularly in the field of dye-sensitized solar cells (DSSCs).

Introduction

Gel polymer electrolytes (GPEs) offer a promising alternative to liquid electrolytes in various electrochemical devices. They combine the high ionic conductivity of liquid electrolytes with the mechanical stability of solid polymers, mitigating issues such as leakage and volatility. Tetrahexylammonium iodide (Hex₄N⁺I⁻) is a quaternary ammonium (B1175870) salt that, when incorporated into a polymer matrix with plasticizers, forms a quasi-solid-state electrolyte with excellent electrochemical properties. These GPEs are particularly well-suited for use in dye-sensitized solar cells, where they facilitate efficient charge transport.

Data Presentation

The following tables summarize the key performance metrics of various this compound-based gel polymer electrolytes and the performance of dye-sensitized solar cells incorporating them.

Table 1: Composition and Ionic Conductivity of this compound-Based Gel Polymer Electrolytes

Polymer HostIodide Salt(s) & Composition (wt% relative to polymer)PlasticizersIonic Conductivity (S cm⁻¹)Temperature (°C)Reference
PAN120% Hex₄N⁺I⁻EC, PC2.5 x 10⁻³25[1][2]
PAN100% Hex₄N⁺I⁻, 20% MgI₂EC, PCNot Specified25[1]
PEO65% Hex₄N⁺I⁻EC4.7 x 10⁻⁴30[3]
PEONot Specified with LiI and Tetrapropylammonium IodideNot Specified3.48 x 10⁻³25[3]

PAN: Polyacrylonitrile, PEO: Poly(ethylene oxide), EC: Ethylene (B1197577) Carbonate, PC: Propylene (B89431) Carbonate, Hex₄N⁺I⁻: this compound, MgI₂: Magnesium Iodide, LiI: Lithium Iodide.

Table 2: Performance of Dye-Sensitized Solar Cells (DSSCs) Utilizing this compound-Based Gel Polymer Electrolytes

| Polymer Host | Iodide Salt(s) & Composition (wt% relative to polymer) | Short-Circuit Current Density (Jsc, mA cm⁻²) | Open-Circuit Voltage (Voc, V) | Fill Factor (%) | Energy Conversion Efficiency (η, %) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | PAN | 100% Hex₄N⁺I⁻, 20% MgI₂ | 8.6 | Not Specified | Not Specified | 3.5 |[1] | | PAN | 120% Hex₄N⁺I⁻ | 9.37 | 0.696 | 43 | 2.8 |[3] | | PEO | 65% Hex₄N⁺I⁻ | 1.26 | 0.745 | Not Specified | 0.6 |[3] | | PEO | Not Specified with LiI and Tetrapropylammonium Iodide | 11.2 | 0.674 | Not Specified | 5.18 |[3] |

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound-based gel polymer electrolytes and their characterization.

Protocol 1: Preparation of a PAN-Based Gel Polymer Electrolyte

This protocol is adapted from a procedure for a similar quaternary ammonium iodide salt.[4]

Materials:

  • Polyacrylonitrile (PAN)

  • Ethylene Carbonate (EC)

  • Propylene Carbonate (PC)

  • This compound (Hex₄N⁺I⁻)

  • Iodine (I₂)

  • Glass bottle with a stirrer

Procedure:

  • Drying of Reagents: Prior to use, dry the PAN and this compound in a vacuum oven at 50°C for 24 hours to remove any residual moisture.

  • Solvent and Plasticizer Mixture: In a glass bottle, combine the desired amounts of ethylene carbonate (EC) and propylene carbonate (PC). For example, 1.5 g of EC and 1.5 g of PC.

  • Heating and Dissolution of Polymer: Heat the EC/PC mixture to approximately 110-120°C with continuous stirring. Gradually add the desired amount of PAN (e.g., 0.4 g) to the heated solution and continue stirring until a homogenous solution is obtained.

  • Addition of Iodide Salt: Once the PAN is fully dissolved, add the this compound to the solution and continue to stir until it is completely dissolved. The amount of Hex₄N⁺I⁻ can be varied, for instance, as a weight percentage of the PAN.

  • Introduction of Redox Mediator: To form the I⁻/I₃⁻ redox couple, add a molar amount of iodine (I₂) that is typically 10% of the molar amount of the iodide salt.

  • Gel Formation: After the addition of all components and ensuring a homogenous mixture, allow the solution to cool to room temperature. The mixture will form a stable gel.

  • Storage: Store the prepared gel polymer electrolyte in a desiccator before use.

Protocol 2: Characterization of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Symmetric cell with two blocking electrodes (e.g., stainless steel or platinum)

  • Temperature-controlled chamber

Procedure:

  • Sample Preparation: Place the prepared gel polymer electrolyte between two blocking electrodes of a known area (A). Ensure good contact between the electrolyte and the electrodes and measure the thickness of the electrolyte (L).

  • EIS Measurement Setup: Connect the symmetric cell to the potentiostat. The measurements are typically performed over a frequency range of 1 Hz to 1 MHz with a small AC amplitude (e.g., 10 mV).

  • Data Acquisition: Record the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

  • Determination of Bulk Resistance: The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis of the Nyquist plot.

  • Calculation of Ionic Conductivity: The ionic conductivity (σ) is calculated using the following equation:

    σ = L / (Rb * A)

    Where:

    • σ is the ionic conductivity (S cm⁻¹)

    • L is the thickness of the electrolyte (cm)

    • Rb is the bulk resistance (Ω)

    • A is the area of the electrode-electrolyte contact (cm²)

Visualizations

The following diagrams illustrate the experimental workflow for the preparation of the gel polymer electrolyte and the logical relationship of its components.

GPE_Preparation_Workflow start Start dry Dry PAN and This compound start->dry mix_solvents Mix Ethylene Carbonate (EC) and Propylene Carbonate (PC) dry->mix_solvents heat Heat Mixture to 110-120 °C mix_solvents->heat add_pan Add PAN and Stir until Homogenous heat->add_pan add_salt Add Tetrahexylammonium Iodide and Stir add_pan->add_salt add_iodine Add Iodine (I₂) for Redox Couple add_salt->add_iodine cool Cool to Room Temperature for Gelation add_iodine->cool store Store in Desiccator cool->store end End store->end

Caption: Experimental workflow for the preparation of a PAN-based gel polymer electrolyte.

GPE_Components gpe Gel Polymer Electrolyte polymer Polymer Host (e.g., PAN, PEO) gpe->polymer provides structural matrix salt Iodide Salt (this compound) gpe->salt provides mobile ions (I⁻) plasticizers Plasticizers (e.g., EC, PC) gpe->plasticizers enhances ionic mobility redox Redox Couple (I⁻/I₃⁻ from I₂ addition) gpe->redox facilitates charge transfer

Caption: Key components and their roles in the gel polymer electrolyte system.

References

Application of Tetrahexylammonium Iodide in Solid-State Batteries: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of solid-state batteries (SSBs) is a critical frontier in energy storage, promising enhanced safety, higher energy density, and longer cycle life compared to conventional lithium-ion batteries with liquid electrolytes. A key challenge in SSB development lies in achieving high ionic conductivity and stable electrode-electrolyte interfaces. Tetrahexylammonium (B1222370) iodide (THAI), a quaternary ammonium (B1175870) salt, has emerged as a promising additive in solid polymer electrolytes (SPEs) to address these challenges. Its bulky organic cation and the iodide anion can significantly influence the electrochemical and physical properties of the electrolyte.

This document provides detailed application notes and protocols for the use of Tetrahexylammonium iodide in the context of solid-state battery research, drawing upon analogous applications in solid-state electrochemical devices.

Mechanism of Action

In solid polymer electrolytes, this compound is believed to contribute to enhanced performance through several mechanisms:

  • Increased Ionic Conductivity: The large size of the tetrahexylammonium cation can increase the free volume within the polymer matrix, facilitating the segmental motion of the polymer chains and the transport of charge-carrying ions.[1]

  • Enhanced Cation Mobility: The bulky cation can act as a plasticizer, reducing the crystallinity of the polymer host (e.g., Polyethylene oxide - PEO) and thereby improving the mobility of cations.[1]

  • Interfacial Stabilization: The iodide anion can participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. This SEI layer can suppress the growth of dendrites and minimize side reactions between the electrode and the electrolyte.

  • Charge Carrier Contribution: The iodide/triiodide (I⁻/I₃⁻) redox couple, while central to Dye-Sensitized Solar Cells (DSSCs), could also play a role in certain solid-state battery chemistries, although this is less explored.[1]

A simplified representation of the proposed mechanism for enhanced ionic conductivity in a solid polymer electrolyte is illustrated below.

G cluster_0 Solid Polymer Electrolyte Matrix cluster_1 Mechanism of Enhanced Conductivity Polymer Polymer Chains (e.g., PEO) THAI This compound (THAI) Increased_Free_Volume Increased Free Volume THAI->Increased_Free_Volume Bulky Cation Reduced_Crystallinity Reduced Polymer Crystallinity THAI->Reduced_Crystallinity Plasticizing Effect Li_ions Mobile Cations (e.g., Li⁺) Improved_Ion_Mobility Improved Cation Mobility Enhanced_Segmental_Motion Enhanced Polymer Segmental Motion Increased_Free_Volume->Enhanced_Segmental_Motion Reduced_Crystallinity->Enhanced_Segmental_Motion Enhanced_Segmental_Motion->Improved_Ion_Mobility

Caption: Proposed mechanism of THAI in enhancing ionic conductivity.

Quantitative Data Summary

The following tables summarize the ionic conductivity data for solid polymer electrolytes containing this compound, based on studies in analogous solid-state electrochemical systems.[1]

Table 1: Ionic Conductivity of PEO-based Solid Polymer Electrolytes with this compound

PEO:Hex₄NI Mass Fraction (%)Temperature (°C)Ionic Conductivity (S/cm)
85:1530~1.0 x 10⁻⁶
65:3530~4.0 x 10⁻⁷
35:65304.7 x 10⁻⁵
35:6545> 1.0 x 10⁻⁴

Data extracted from a study on Dye-Sensitized Solar Cells, which is indicative of performance in a solid polymer electrolyte medium.[1]

Table 2: Ionic Conductivity of PAN-based Gel Polymer Electrolytes with this compound

PAN:Hex₄NI Mass Fraction (%)Temperature (°C)Ionic Conductivity (S/cm)
100:12030~2.1 x 10⁻³

Data extracted from a study on Dye-Sensitized Solar Cells, representing a gel-polymer electrolyte system.[1]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of solid polymer electrolytes containing this compound. These protocols are based on established methodologies in the field.[1]

Protocol 1: Fabrication of PEO-based Solid Polymer Electrolyte

Objective: To prepare a self-standing solid polymer electrolyte film containing this compound.

Materials:

  • Polyethylene oxide (PEO), high molecular weight (e.g., 4,000,000 g/mol )

  • This compound (THAI, Hex₄NI)

  • Ethylene (B1197577) carbonate (EC)

  • Iodine (I₂) (optional, for specific redox applications)

  • Acetonitrile (B52724) (anhydrous)

  • Lithium salt (e.g., LiTFSI, for Li-ion battery applications)

Equipment:

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Magnetic stirrer and hotplate

  • Doctor blade or film caster

  • Glass plates or PTFE dishes

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In an inert atmosphere, dissolve a predetermined amount of PEO in anhydrous acetonitrile with stirring. The concentration will depend on the desired film thickness and viscosity.

    • In a separate vial, dissolve the desired mass fractions of this compound, lithium salt, and ethylene carbonate in anhydrous acetonitrile.

    • Add the salt solution to the PEO solution and stir until a homogeneous slurry is formed. If using iodine, it can be added at this stage.

  • Film Casting:

    • Pour the homogeneous slurry onto a clean glass plate or into a PTFE dish.

    • Use a doctor blade to cast a film of uniform thickness.

    • Allow the solvent to evaporate slowly inside the glovebox at room temperature for 24 hours.

  • Drying:

    • Transfer the cast film to a vacuum oven.

    • Dry the film at a moderately elevated temperature (e.g., 60°C) under vacuum for at least 48 hours to remove any residual solvent.

  • Electrolyte Film Handling:

    • Once dried, the self-standing polymer electrolyte film can be peeled from the substrate.

    • Store the film in an inert and dry environment until further use.

G cluster_0 Protocol 1: PEO-based SPE Fabrication A 1. Dissolve PEO in Acetonitrile C 3. Mix Solutions to form Homogeneous Slurry A->C B 2. Dissolve THAI, Li-Salt, EC in Acetonitrile B->C D 4. Film Casting (Doctor Blade) C->D E 5. Solvent Evaporation (24h at RT) D->E F 6. Vacuum Drying (48h at 60°C) E->F G 7. Peel and Store Solid Electrolyte Film F->G

Caption: Experimental workflow for PEO-based SPE fabrication.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared solid polymer electrolyte.

Equipment:

  • Electrochemical workstation with a frequency response analyzer

  • Temperature-controlled chamber or oven

  • Two stainless steel blocking electrodes

  • Swagelok-type cell or equivalent test fixture

Procedure:

  • Cell Assembly:

    • Cut a circular disk of the solid polymer electrolyte of a known diameter and thickness.

    • Sandwich the electrolyte disk between two polished stainless steel blocking electrodes.

    • Assemble the components into a Swagelok-type cell inside an inert-atmosphere glovebox to ensure good contact and prevent exposure to air and moisture.

  • EIS Measurement:

    • Place the assembled cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 30°C).

    • Connect the cell to the electrochemical workstation.

    • Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

    • The bulk resistance (R_b) of the electrolyte is determined from the intercept of the low-frequency semicircle with the real axis (Z').

    • Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_b * A) where:

      • L is the thickness of the electrolyte film.

      • A is the cross-sectional area of the electrolyte film in contact with the electrodes.

  • Temperature Dependence:

    • Repeat the EIS measurements at various temperatures to study the temperature dependence of ionic conductivity.

G cluster_0 Protocol 2: Ionic Conductivity Measurement A 1. Assemble SPE between Stainless Steel Electrodes B 2. Place in Temperature- Controlled Chamber A->B C 3. Perform EIS Scan (e.g., 1 MHz - 0.1 Hz) B->C D 4. Obtain Nyquist Plot C->D E 5. Determine Bulk Resistance (R_b) D->E F 6. Calculate Ionic Conductivity (σ) E->F

Caption: Workflow for measuring ionic conductivity using EIS.

Concluding Remarks

This compound shows potential as a functional additive in solid polymer electrolytes for solid-state batteries. Its primary role appears to be in enhancing ionic conductivity by modifying the physical properties of the polymer matrix. The provided protocols offer a foundational approach for researchers to fabricate and characterize SPEs containing THAI. Further research is warranted to fully elucidate its impact on the electrochemical performance and long-term stability of various solid-state battery chemistries. It is crucial to note that the direct application and performance in specific battery systems (e.g., Li-metal, Li-ion) will require further optimization of the electrolyte composition and rigorous electrochemical testing.

References

Tetrahexylammonium Iodide as a Supporting Electrolyte in Electrochemical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahexylammonium (B1222370) iodide (THAI) is a quaternary ammonium (B1175870) salt that serves as an effective supporting electrolyte in a variety of non-aqueous electrochemical systems. Its bulky tetrahexylammonium cation and iodide anion provide good solubility in a range of organic solvents, particularly those with low to moderate polarity. This attribute, combined with its ability to provide high ionic conductivity, makes THAI a valuable tool for researchers in electrochemistry, enabling the study of redox processes of various analytes in solvents where more common supporting electrolytes may be insoluble. These application notes provide a comprehensive overview of the properties, applications, and experimental protocols for the use of THAI as a supporting electrolyte.

Physicochemical Properties and Solubility

Key Properties:

  • Appearance: White to beige crystalline powder[1][2]

  • Molecular Formula: C₂₄H₅₂IN

  • Molecular Weight: 481.59 g/mol

  • Melting Point: 101-106 °C

  • Hygroscopic: Yes[1][2]

Solubility Profile:

SolventSolubilityReference/Comment
Dichloromethane (CH₂Cl₂)Soluble[1][2]
Methanol (CH₃OH)Almost transparent solution
Acetonitrile (B52724) (CH₃CN)Expected to be solubleBased on the trend of increasing solubility with alkyl chain length for tetraalkylammonium iodides in acetonitrile. For example, tetrapropylammonium (B79313) iodide has a solubility of 21.77 g/100g at 25°C.[3]
Tetrahydrofuran (THF)Likely solubleTetraalkylammonium salts are generally used in THF for electrochemical studies.
BenzeneMore soluble than smaller tetraalkylammonium salts[4]

Electrochemical Properties

The electrochemical behavior of a supporting electrolyte is critical for its application. Key parameters include its electrochemical potential window and ionic conductivity. While specific data for tetrahexylammonium iodide is limited, reasonable estimations can be made based on data for analogous compounds.

PropertySolventValue (Estimated for 0.1 M THAI)Reference/Comment
Electrochemical Potential Window Acetonitrile (on Pt electrode)~ -2.5 V to +2.5 V vs. Ag/Ag⁺The potential window is primarily limited by the solvent and electrode material. Tetraalkylammonium salts generally offer a wide potential window. For comparison, 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in acetonitrile exhibits a wide window.[5] The iodide anion can be oxidized, which may limit the anodic window compared to non-oxidizable anions like BF₄⁻ or PF₆⁻.
Ionic Conductivity Acetonitrile5-15 mS/cmThis is an estimation based on the conductivities of other tetraalkylammonium salts in acetonitrile. The conductivity is dependent on concentration and temperature.

Applications in Electrochemistry

This compound is a versatile supporting electrolyte with applications in various electrochemical techniques and systems.

  • Cyclic Voltammetry (CV): THAI is particularly useful as a supporting electrolyte in non-polar organic solvents where other common electrolytes have poor solubility. This allows for the study of the electrochemical behavior of a wide range of organic and organometallic compounds.

  • Polarography: It can be employed in polarographic analysis to suppress migration currents and ensure that the limiting current is diffusion-controlled.

  • Dye-Sensitized Solar Cells (DSSCs): The iodide/triiodide (I⁻/I₃⁻) redox couple is a common component of the electrolyte in DSSCs. THAI can serve as a source of iodide ions and as a charge-carrying species in the electrolyte.

  • Electrodeposition: In certain non-aqueous electrodeposition processes, THAI can be used to provide the necessary conductivity for the deposition of materials from organic solutions.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Solution in Acetonitrile for Cyclic Voltammetry

This protocol outlines the preparation of a standard electrolyte solution for use in cyclic voltammetry.

Materials:

  • This compound (THAI), high purity (≥98%)

  • Acetonitrile (CH₃CN), HPLC or electrochemical grade

  • Volumetric flask (e.g., 50 mL)

  • Analytical balance

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line (recommended)

Procedure:

  • Drying the Electrolyte: Due to its hygroscopic nature, dry the required amount of THAI under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove any absorbed water.

  • Solvent Purification: For sensitive electrochemical measurements, it is recommended to further purify the acetonitrile to remove water and other impurities. This can be achieved by distillation over calcium hydride (CaH₂).

  • Weighing the Electrolyte: In an inert atmosphere (glovebox or under a stream of inert gas), accurately weigh the amount of dried THAI needed to prepare the desired volume of 0.1 M solution. For 50 mL of 0.1 M solution, you will need:

    • Mass (g) = 0.1 mol/L * 0.050 L * 481.59 g/mol = 2.408 g

  • Dissolution: Transfer the weighed THAI to the volumetric flask. Add a portion of the purified acetonitrile to the flask and swirl to dissolve the salt.

  • Final Volume Adjustment: Once the THAI is completely dissolved, carefully add more acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Store the electrolyte solution in a tightly sealed container under an inert atmosphere to prevent contamination with water and oxygen.

G cluster_prep Preparation Steps cluster_materials Materials Dry_THAI 1. Dry THAI (Vacuum, 60-80°C) Weigh_THAI 3. Weigh THAI (Inert Atmosphere) Dry_THAI->Weigh_THAI Purify_Solvent 2. Purify Acetonitrile (Distill over CaH₂) Dissolve 4. Dissolve THAI in Acetonitrile Purify_Solvent->Dissolve Weigh_THAI->Dissolve Adjust_Volume 5. Adjust to Final Volume Dissolve->Adjust_Volume Mix_Store 6. Mix and Store (Inert Atmosphere) Adjust_Volume->Mix_Store THAI Tetrahexylammonium Iodide (THAI) THAI->Dry_THAI Solvent Acetonitrile (CH₃CN) Solvent->Purify_Solvent Glassware Volumetric Flask Glassware->Dissolve Glassware->Adjust_Volume Inert_Gas Argon or Nitrogen Inert_Gas->Weigh_THAI Inert_Gas->Mix_Store

Protocol 2: General Procedure for Cyclic Voltammetry Using this compound as a Supporting Electrolyte

This protocol provides a general guideline for performing a cyclic voltammetry experiment with a non-aqueous electrolyte containing THAI.

Equipment:

  • Potentiostat

  • Electrochemical cell (three-electrode setup)

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode like a silver wire)

  • Counter electrode (e.g., platinum wire or graphite (B72142) rod)

  • Inert gas supply for deaeration

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using appropriate polishing materials (e.g., alumina (B75360) slurry on a polishing pad). Rinse the electrode thoroughly with the solvent to be used in the experiment and dry it.

  • Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes. Ensure that the electrodes are positioned correctly and are not in contact with each other.

  • Adding the Electrolyte and Analyte: Add the prepared 0.1 M THAI electrolyte solution to the cell, ensuring that the electrodes are sufficiently immersed. Then, add the analyte of interest to the desired concentration (typically 1-10 mM).

  • Deaeration: Bubble an inert gas (argon or nitrogen) through the solution for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. After deaeration, maintain a blanket of the inert gas over the solution during the experiment.

  • Running the Blank Scan: Perform a cyclic voltammogram of the electrolyte solution without the analyte to determine the potential window of the solvent and supporting electrolyte system. This will show the potential limits at which the solvent or electrolyte itself begins to oxidize or reduce.

  • Running the Experiment: With the analyte present, perform the cyclic voltammetry scan over the desired potential range. The scan rate can be varied to investigate the kinetics of the redox processes.

  • Data Analysis: Analyze the resulting cyclic voltammogram to determine the peak potentials (Epa and Epc), peak currents (ipa and ipc), and other relevant electrochemical parameters.

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Electrodes 1. Prepare Electrodes (Polish and Clean) Assemble_Cell 2. Assemble Electrochemical Cell Prepare_Electrodes->Assemble_Cell Add_Solution 3. Add Electrolyte and Analyte Assemble_Cell->Add_Solution Deaerate 4. Deaerate Solution (Inert Gas) Add_Solution->Deaerate Blank_Scan 5. Run Blank Scan (Determine Potential Window) Deaerate->Blank_Scan CV_Scan 6. Perform CV Scan (with Analyte) Blank_Scan->CV_Scan Analyze_Data 7. Analyze Voltammogram (Peak Potentials, Currents) CV_Scan->Analyze_Data

Safety and Handling

  • This compound is an irritant to the eyes, respiratory system, and skin.[1][2]

  • Always handle THAI in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Due to its hygroscopic nature, store THAI in a tightly sealed container in a desiccator or under an inert atmosphere.

Conclusion

This compound is a valuable supporting electrolyte for non-aqueous electrochemistry, particularly in less polar organic solvents. Its good solubility and ability to provide sufficient ionic conductivity enable the study of a wide range of electrochemical systems. By following the provided protocols and safety guidelines, researchers can effectively utilize THAI to advance their work in various fields, including fundamental electrochemistry, materials science, and drug development.

References

Application of Tetrahexylammonium Iodide in Nanoparticle Synthesis: Technical Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Tetrahexylammonium (B1222370) iodide (THAI) is emerging as a critical component in the synthesis and passivation of advanced nanoparticle systems, demonstrating significant utility for researchers, scientists, and drug development professionals. This quaternary ammonium (B1175870) salt is increasingly employed to enhance the stability, and performance of various nanoparticles, particularly in the burgeoning field of perovskite-based optoelectronics. This document provides detailed application notes and experimental protocols for the use of THAI in the synthesis and surface treatment of nanoparticles, with a focus on perovskite nanocrystals and a general guide for its potential application in quantum dot synthesis.

Application Note 1: Surface Passivation of Perovskite Films for Enhanced Stability and Performance

Background

Organic-inorganic hybrid perovskites are a class of materials with exceptional optoelectronic properties, making them highly suitable for applications in solar cells and light-emitting diodes (LEDs). However, their long-term stability is often hampered by defects on the crystal surface and at grain boundaries. Tetrahexylammonium iodide has been identified as an effective surface passivation agent that can mitigate these defects, leading to improved device performance and longevity. Theoretical studies based on first-principles calculations indicate that THAI can strongly adsorb to the surface of formamidinium lead triiodide (FAPbI3) perovskites.[1][2] This adsorption, facilitated by the formation of Pb-I coordination bonds and I-H hydrogen bonds, can effectively eliminate or reduce defect states within the band gap.[1][2]

Mechanism of Action

The large tetrahexylammonium cation of THAI acts as a bulky capping ligand that sterically hinders environmental degradation pathways. The iodide anion can fill iodine vacancies on the perovskite surface, which are known to be key sites for the initiation of degradation. Furthermore, the long alkyl chains of the tetrahexylammonium cation contribute to enhanced hydrophobicity of the perovskite film, providing a barrier against moisture.

The passivation process can be visualized as the THAI molecules "healing" the defective sites on the perovskite surface, leading to a more stable and electronically sound material.

cluster_0 Perovskite Surface Passivation with THAI Defective_Perovskite Defective Perovskite Surface (e.g., Iodine Vacancies) Passivated_Perovskite Passivated Perovskite Surface Defective_Perovskite->Passivated_Perovskite Surface Treatment THAI This compound (THAI) Solution THAI->Passivated_Perovskite Adsorption and Defect Healing Enhanced_Stability Enhanced Stability and Performance Passivated_Perovskite->Enhanced_Stability Leads to

Figure 1: Workflow for perovskite surface passivation using this compound.

Experimental Protocol: Mixed-Salt Passivation of Perovskite Films

This protocol is adapted from a study on the synergistic effect of mixed-salt passivation treatment for perovskite solar cells.[3]

Materials:

  • Formamidinium lead iodide (FAPbI3)-based perovskite films on a suitable substrate.

  • This compound (THAI)

  • Formamidinium bromide (FABr)

  • Anhydrous isopropanol (B130326) (IPA)

  • Chlorobenzene (CB)

Procedure:

  • Prepare the Passivation Solution:

    • Prepare a stock solution of THAI in IPA (e.g., 10 mg/mL).

    • Prepare a stock solution of FABr in IPA (e.g., 10 mg/mL).

    • Prepare the final mixed-salt passivation solution by mixing the THAI and FABr stock solutions in a desired ratio (e.g., 1:1 v/v) and diluting with IPA to the final concentration. A typical final concentration for the passivating salts is in the range of 0.5 to 2 mg/mL total solids.

  • Surface Treatment:

    • Spin-coat the mixed-salt passivation solution onto the prepared perovskite film. A typical spin-coating program is 3000 rpm for 30 seconds.

    • Anneal the passivated perovskite film at 100°C for 10 minutes in a nitrogen-filled glovebox.

  • Characterization:

    • The quality of the passivated films can be assessed by various techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and photoluminescence (PL) spectroscopy.

    • For device fabrication, proceed with the deposition of subsequent layers (e.g., hole transport layer, metal electrode).

Quantitative Data:

Passivation TreatmentOpen-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Control (No Passivation)1.1024.57821.0
THAI:FABr1.1525.18022.8

Application Note 2: Tetra-alkylammonium Iodides as Ligands in Quantum Dot Synthesis

Background

Colloidal quantum dots (QDs) are semiconductor nanocrystals with size-tunable optical and electronic properties. The synthesis of high-quality QDs often requires the use of capping ligands to control their growth, prevent aggregation, and passivate surface defects. While not as extensively documented as for perovskites, tetra-alkylammonium halides like this compound can be employed in QD synthesis, primarily in ligand exchange reactions to modify the QD surface properties. The related compound, tetrabutylammonium (B224687) iodide (TBAI), is commonly used for the surface passivation of lead sulfide (B99878) (PbS) QDs.

Role in Ligand Exchange

In a typical ligand exchange process, the native long-chain organic ligands on the surface of as-synthesized QDs (e.g., oleic acid) are replaced by smaller ionic ligands like iodide from THAI. This can lead to improved electronic coupling between QDs in a thin film, which is beneficial for applications in solar cells and photodetectors.

cluster_1 Ligand Exchange on Quantum Dots QD_Oleic_Acid Quantum Dots with Native Ligands (e.g., Oleic Acid) QD_Iodide_Capped Iodide-Capped Quantum Dots QD_Oleic_Acid->QD_Iodide_Capped Ligand Exchange THAI_Solution THAI Solution THAI_Solution->QD_Iodide_Capped Improved_Coupling Improved Inter-QD Electronic Coupling QD_Iodide_Capped->Improved_Coupling

Figure 2: General workflow for ligand exchange on quantum dots using THAI.

General Protocol for Ligand Exchange on PbS Quantum Dots

This is a general protocol that can be adapted for using THAI, based on established procedures for TBAI.

Materials:

  • Oleic acid-capped PbS quantum dots dispersed in a non-polar solvent (e.g., hexane (B92381) or octane).

  • This compound (THAI).

  • A polar solvent in which THAI is soluble (e.g., methanol (B129727) or ethanol).

  • A centrifuge.

Procedure:

  • Prepare the Ligand Solution: Dissolve THAI in the chosen polar solvent to a concentration of approximately 10 mg/mL.

  • Ligand Exchange:

    • To a solution of PbS QDs in the non-polar solvent, add the THAI solution. The volume ratio will depend on the concentration of the QD solution and the desired degree of ligand exchange. A typical starting point is a 1:1 volume ratio.

    • Vortex or sonicate the mixture vigorously for several minutes to facilitate the transfer of the QDs from the non-polar to the polar phase, which indicates successful ligand exchange.

    • Allow the two phases to separate. The polar phase containing the iodide-capped QDs should be colored, while the non-polar phase should become colorless.

  • Purification:

    • Carefully remove the non-polar supernatant.

    • Precipitate the iodide-capped QDs from the polar phase by adding a non-solvent (e.g., toluene (B28343) or acetone).

    • Centrifuge the mixture to pellet the QDs.

    • Discard the supernatant and re-disperse the QD pellet in a suitable polar solvent (e.g., dimethylformamide - DMF).

    • Repeat the precipitation and re-dispersion steps as necessary to ensure complete removal of excess ligands and byproducts.

Expected Outcome:

The successful ligand exchange will result in a stable dispersion of iodide-capped PbS quantum dots in a polar solvent. The optical properties (absorption and emission spectra) of the QDs may show a slight shift upon ligand exchange due to changes in the surface chemistry and dielectric environment.

Quantitative Data for Ligand Exchange (Illustrative):

PropertyBefore Ligand Exchange (Oleic Acid Capped)After Ligand Exchange (Iodide Capped)
SolventHexaneDMF
First Excitonic Absorption Peak~1000 nm~980 nm
Film ConductivityLowHigh

Application Note 3: Potential Role of this compound as a Phase Transfer Catalyst

Background

Tetra-alkylammonium salts are well-known phase transfer catalysts. In nanoparticle synthesis, they can facilitate the transfer of ionic precursors from an aqueous phase to an organic phase where the nanoparticle growth occurs. While specific protocols for THAI as a phase transfer catalyst in nanoparticle synthesis are not widely reported, its chemical structure suggests it would be effective in this role, similar to other quaternary ammonium salts like tetraoctylammonium bromide (TOAB).

Proposed Mechanism

The tetrahexylammonium cation can form an ion pair with an anionic metal precursor in the aqueous phase. The lipophilic alkyl chains of the cation allow this ion pair to be extracted into an organic solvent. Once in the organic phase, the metal precursor can react with other reagents to form nanoparticles.

cluster_2 Phase Transfer Catalysis Workflow Aqueous_Phase Aqueous Phase (Metal Precursor Anion) Ion_Pair [THA]+[Metal Precursor]- Ion Pair Aqueous_Phase->Ion_Pair Organic_Phase Organic Phase (Reducing Agent) Nanoparticle_Formation Nanoparticle Formation Organic_Phase->Nanoparticle_Formation THAI_catalyst THAI THAI_catalyst->Ion_Pair Ion_Pair->Organic_Phase Phase Transfer Ion_Pair->Nanoparticle_Formation Reaction

Figure 3: Proposed mechanism for THAI as a phase transfer catalyst in nanoparticle synthesis.

This compound is a versatile compound with significant potential in the field of nanoparticle synthesis and modification. Its primary documented application is in the surface passivation of perovskite nanocrystals, where it plays a crucial role in enhancing device stability and performance. Furthermore, based on the behavior of analogous tetra-alkylammonium halides, THAI is expected to be a valuable tool for ligand exchange reactions in quantum dot synthesis and as a phase transfer catalyst for the synthesis of various nanoparticles in biphasic systems. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own work.

References

Application Notes and Protocols: Tetrahexylammonium Iodide as a Capping Agent for Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

A-P-N-20251211

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and protocols specifically for tetrahexylammonium (B1222370) iodide as a quantum dot capping agent are scarce in the current scientific literature. The following application notes and protocols are based on the closely related and extensively studied capping agent, tetrabutylammonium (B224687) iodide (TBAI). Researchers should consider these protocols as a foundational guide, recognizing that the difference in alkyl chain length (hexyl vs. butyl) may necessitate optimization of reaction conditions and may influence the resulting quantum dot properties.

Introduction

Tetra-alkyl-ammonium halides, such as tetrabutylammonium iodide (TBAI), are widely employed as capping agents or ligands for colloidal quantum dots (QDs), particularly for lead sulfide (B99878) (PbS) and perovskite QDs.[1][2][3] The primary role of these ligands is to passivate the surface of the QDs, which is crucial for their stability and electronic properties.[4][5] This process, known as ligand exchange, replaces the long, insulating native ligands (e.g., oleic acid) from the QD synthesis with shorter iodide ions.[1][2] This exchange is critical for applications in optoelectronic devices like solar cells, as it reduces the inter-dot distance, thereby facilitating better charge transport.[1][6] The iodide ions effectively passivate surface trap states, leading to enhanced photoluminescence quantum yield (PLQY) and improved device performance.[4][7]

The general structure of a tetra-alkyl-ammonium iodide consists of a central nitrogen atom bonded to four alkyl chains, with an iodide counter-ion. The alkyl chains provide solubility in organic solvents, while the iodide ion is the active component for surface passivation. While the focus of this document is on the iodide, it's noteworthy that other halides can also be used, influencing the electronic properties of the QDs differently.[8]

Key Applications

The use of tetra-alkyl-ammonium iodide as a capping agent is pivotal in the fabrication of various optoelectronic devices:

  • Quantum Dot Solar Cells: By replacing long native ligands, TBAI treatment significantly improves charge carrier mobility in PbS QD films, a critical factor for enhancing the efficiency of solar cells.[1][2]

  • Photodetectors: The improved electronic coupling between QDs after ligand exchange is also beneficial for the performance of photodetectors.

  • Light Emitting Diodes (LEDs): Surface passivation with iodide can enhance the photoluminescence quantum yield of perovskite QDs, making them more efficient emitters for LED applications.[9]

  • Bio-imaging: While less common for this specific capping agent, stable and well-passivated QDs are essential for biological imaging applications to ensure high quantum yield and stability in biological media.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for quantum dots treated with TBAI. This data is intended to provide a comparative baseline for researchers working with tetra-alkyl-ammonium iodide capping agents.

Table 1: Optical Properties of Iodide-Passivated PbS Quantum Dots

Quantum Dot SystemLigandExciton Peak (eV)Emission Peak (eV)Stokes Shift (meV)PLQY (%)Reference
PbSOleic Acid (OA)1.47---[3]
PbSTBAI~1.4---[3]
PbSPbI₂-1.075170Increased[12]
PbSMAI----[12]
PropertyValueConditionsReference
Electron MobilityVaries with treatmentFET measurements[13]
Trap State DensityReduced two-foldCompared to non-iodide treatment[11]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of PbS QDs and the subsequent ligand exchange process using TBAI.

4.1. Synthesis of Oleic Acid-Capped PbS Quantum Dots

This protocol is a common "hot-injection" method for synthesizing high-quality, monodisperse PbS QDs.[14]

Materials:

Procedure:

  • In a three-neck flask, combine PbO, oleic acid, and 1-octadecene.

  • Degas the mixture under vacuum at 100-120 °C for 1 hour to remove water and oxygen.

  • Switch to a nitrogen atmosphere and heat the mixture to the desired injection temperature (typically between 90-150 °C, this temperature controls the final size of the QDs).

  • In a separate vial inside a glovebox, prepare the sulfur precursor by dissolving (TMS)₂S in ODE.

  • Rapidly inject the sulfur precursor into the hot lead precursor solution under vigorous stirring.

  • After a short growth period (typically 1-10 minutes), quickly cool the reaction mixture to room temperature using a water bath to quench the reaction.

  • Purify the synthesized QDs by precipitation with acetone/methanol followed by centrifugation.

  • Redisperse the purified PbS-OA QDs in a nonpolar solvent like toluene or octane.

4.2. Solid-State Ligand Exchange with Tetrabutylammonium Iodide (TBAI)

This protocol describes the process of replacing the native oleic acid ligands on a thin film of PbS QDs with iodide ions from a TBAI solution.[1][2]

Materials:

  • PbS-OA QDs dispersed in a volatile nonpolar solvent (e.g., octane)

  • Tetrabutylammonium iodide (TBAI)

  • Methanol

  • Substrate (e.g., glass, ITO-coated glass)

Procedure:

  • Prepare a TBAI solution in methanol (e.g., 10 mg/mL).[8]

  • Deposit a thin film of the PbS-OA QD solution onto the substrate using a technique like spin-coating.

  • Immerse the QD-coated substrate in the TBAI/methanol solution for a specific duration (e.g., 30-60 seconds).

  • Rinse the film with pure methanol to remove excess TBAI and displaced oleic acid ligands.

  • Dry the film under a stream of nitrogen.

  • Repeat steps 2-5 to build up a thicker film with multiple layers, which is common for solar cell fabrication.[3]

Visualizations

5.1. Experimental Workflow for PbS QD Synthesis and Ligand Exchange

experimental_workflow cluster_synthesis PbS QD Synthesis (Hot-Injection) cluster_ligand_exchange Solid-State Ligand Exchange precursors PbO + Oleic Acid + 1-Octadecene degas Degas & Heat (120°C) precursors->degas injection Inject (TMS)₂S in ODE degas->injection growth QD Growth injection->growth quench Cool to RT growth->quench purification Precipitate & Centrifuge quench->purification final_qds PbS-OA QDs in Toluene purification->final_qds spin_coat Spin-coat PbS-OA QDs final_qds->spin_coat Use in Film Deposition dip Dip in TBAI /Methanol spin_coat->dip rinse Rinse with Methanol dip->rinse dry Dry with N₂ rinse->dry final_film PbS-TBAI QD Film dry->final_film passivation_mechanism qd_surface PbS QD Core Surface with Trap States (e.g., dangling bonds) ligand_exchange Ligand Exchange with TBAI qd_surface->ligand_exchange passivated_surface PbS QD Core Passivated Surface with Iodide Ions ligand_exchange->passivated_surface properties {Improved Properties | - Reduced Trap States - Enhanced Stability - Improved Charge Transport - Higher PLQY} passivated_surface->properties

References

Application Notes and Protocols for the Determination of Tetrahexylammonium Iodide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative determination of Tetrahexylammonium (B1222370) iodide in various samples. The protocols described herein are based on established analytical techniques, including potentiometric titration, High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Ion-Selective Electrode (ISE) potentiometry.

Introduction

Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt with a wide range of applications, including as a phase transfer catalyst, electrolyte in electrochemical studies, and as a component in pharmaceutical formulations. Accurate quantification of its concentration is crucial for quality control, reaction monitoring, and formulation development. This document outlines several validated analytical methods to achieve this.

Comparative Summary of Analytical Methods

A summary of the performance characteristics of the described methods is presented in Table 1. Please note that some of the quantitative data is based on the analysis of similar long-chain quaternary ammonium compounds and should be validated for specific applications involving this compound.

Table 1: Comparison of Analytical Methods for this compound Determination

ParameterPotentiometric TitrationHPLC-UVUV-Vis Spectrophotometry (Triiodide Method)Ion-Selective Electrode (ISE)
Principle Precipitation titration with an anionic surfactant.Reversed-phase ion-pair chromatography.Formation and measurement of the triiodide ion.Direct potentiometric measurement of the tetrahexylammonium cation.
Linearity Range 1 - 1000 ppm (as quaternary nitrogen)[1]5.0 - 100.0 mg/L (for similar QACs)0.005 - 0.1 mM (as triiodide)[2]10⁻⁶ - 10⁻¹ M
Limit of Detection (LOD) ~1 ppm (as quaternary nitrogen)[1]0.5 mg/L (for similar QACs)0.005 mM (as triiodide)[2]10⁻⁶ M[1]
Limit of Quantification (LOQ) Not explicitly stated, typically higher than LOD.5.0 mg/L (for similar QACs)Not explicitly stated, typically 3x LOD.Not explicitly stated, typically higher than LOD.
Accuracy (% Recovery) 94 - 104% (for various QACs)[1]92.3 - 114.7% (for similar QACs)Not explicitly stated, method dependent.Method dependent.
Precision (%RSD) < 3.7%[3]< 7.4% (for similar QACs)Method dependent.Method dependent.
Throughput ModerateHighHighHigh
Instrumentation Automatic Titrator, Surfactant ISEHPLC with UV DetectorUV-Vis SpectrophotometerIon Meter, Cationic Surfactant ISE
Advantages Cost-effective, accurate, established method.High selectivity and sensitivity, suitable for complex matrices.Simple, rapid, does not require chromatographic separation.Direct measurement, portable for field applications.
Disadvantages Lower throughput, potential for interferences.Higher initial instrument cost, requires method development.Indirect measurement, potential for interferences from other iodine-reactive species.Susceptible to matrix effects and interferences from other cations.

Experimental Protocols

Potentiometric Titration

This method relies on the precipitation reaction between the cationic Tetrahexylammonium and an anionic titrant, sodium lauryl sulfate (B86663) (SLS). The endpoint is detected using a surfactant-specific ion-selective electrode.[1][3]

Instrumentation:

  • Automatic Titrator (e.g., Hanna Instruments HI931 or Metrohm Titrando)[1][3]

  • Surfactant Ion-Selective Electrode (ISE)

  • Ag/AgCl reference electrode

  • Magnetic stirrer

Reagents:

  • 0.005 M Sodium Lauryl Sulfate (SLS) titrant, standardized.

  • Borate (B1201080) Buffer (pH 9.5)

  • Deionized water

Protocol:

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of deionized water. The concentration should be within the range of 1-1000 ppm of the quaternary ammonium cation.[1]

  • Titration Setup: Transfer a known aliquot of the sample solution to a beaker. Add borate buffer to adjust the pH to 9.5.[3] Place the beaker on a magnetic stirrer and immerse the surfactant ISE and reference electrode.

  • Titration: Titrate the sample with the standardized 0.005 M SLS solution. The automatic titrator will record the potential change and determine the equivalence point.

  • Calculation: The concentration of this compound is calculated based on the volume of SLS titrant consumed at the equivalence point.

Diagram: Potentiometric Titration Workflow

G Potentiometric Titration Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Deionized Water prep1->prep2 titr1 Add Borate Buffer (pH 9.5) prep2->titr1 titr2 Titrate with Standardized SLS titr1->titr2 titr3 Detect Endpoint with Surfactant ISE titr2->titr3 analysis1 Determine Equivalence Point titr3->analysis1 analysis2 Calculate Concentration analysis1->analysis2

Caption: Workflow for this compound determination by potentiometric titration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates this compound from other components in the sample using reversed-phase ion-pair chromatography, followed by quantification with a UV detector. The following protocol is adapted from methods for similar long-chain quaternary ammonium compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and an aqueous buffer containing the ion-pairing agent. The exact composition should be optimized for the specific application to achieve good peak shape and resolution.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the standard curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Typically around 210-220 nm for the iodide ion, or a higher wavelength if a chromophoric ion-pairing agent is used.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Diagram: HPLC Analysis Workflow

G HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Prepare Mobile Phase prep2 Prepare Standards & Samples hplc1 Inject Standards & Samples prep2->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Generate Calibration Curve hplc3->data1 data2 Quantify Sample Concentration data1->data2

Caption: General workflow for the HPLC analysis of this compound.

UV-Visible Spectrophotometry (Triiodide Method)

This method is based on the reaction of the iodide counter-ion with an oxidizing agent to form the triiodide ion (I₃⁻), which has a strong absorbance in the UV region. The concentration of this compound is then determined indirectly.

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents:

  • Potassium iodate (B108269) (KIO₃) solution

  • Potassium iodide (KI) solution

  • Sulfuric acid (dilute)

  • Deionized water

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound. To each standard, add an excess of KI and a fixed amount of KIO₃ solution in an acidic medium (dilute H₂SO₄) to form the triiodide ion.

  • Sample Preparation: Dissolve the sample containing this compound in deionized water. Treat an aliquot of the sample solution in the same manner as the standards to generate the triiodide ion.

  • Measurement: Measure the absorbance of the triiodide ion in the standards and the sample at its maximum absorbance wavelength (around 352 nm).[2]

  • Quantification: Construct a calibration curve of absorbance versus the concentration of this compound standards. Determine the concentration in the sample from this curve.

Diagram: UV-Vis Spectrophotometry (Triiodide Method) Signaling Pathway

G Triiodide Formation for UV-Vis Analysis Iodate IO₃⁻ (from KIO₃) Iodine I₂ Iodate->Iodine Oxidizes Iodide I⁻ (from sample & excess KI) Iodide->Iodine is oxidized Triiodide I₃⁻ (Absorbs at ~352 nm) Iodide->Triiodide Acid H⁺ Acid->Iodine in acidic medium Iodine->Triiodide

Caption: Reaction pathway for the formation of triiodide for spectrophotometric analysis.

Ion-Selective Electrode (ISE) Potentiometry

This method involves the direct measurement of the Tetrahexylammonium cation activity using a cationic surfactant ion-selective electrode.

Instrumentation:

  • Ion Meter

  • Cationic Surfactant Ion-Selective Electrode (ISE)

  • Reference Electrode

Reagents:

  • Standard solutions of this compound

  • Ionic Strength Adjustor (ISA) solution

Protocol:

  • Electrode Calibration: Prepare a series of standard solutions of this compound. For each standard, add a constant volume of ISA to maintain a consistent ionic strength. Measure the potential of each standard and create a calibration curve of potential (mV) versus the logarithm of the concentration.

  • Sample Preparation: Dissolve the sample in deionized water. Add the same volume of ISA as used for the standards to an aliquot of the sample solution.

  • Measurement: Immerse the ISE and reference electrode in the prepared sample solution and record the stable potential reading.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its measured potential on the calibration curve.

Diagram: ISE Measurement Logical Relationship

G Logical Relationship in ISE Measurement Concentration Tetrahexylammonium Concentration Potential Measured Potential (mV) Concentration->Potential generates Calibration Calibration Curve (Potential vs. log[Concentration]) Potential->Calibration is compared to Result Determined Concentration Calibration->Result to yield

Caption: Logical flow for determining concentration using an ion-selective electrode.

Conclusion

The choice of the analytical method for determining the concentration of this compound will depend on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. For routine quality control of pure substances or simple formulations, potentiometric titration and UV-Visible spectrophotometry offer cost-effective and reliable options. For more complex matrices or when higher selectivity and sensitivity are required, HPLC is the method of choice. Ion-selective electrodes provide a rapid and direct measurement, which can be advantageous for high-throughput screening or in-process control. It is recommended that the chosen method be fully validated for its intended use to ensure accurate and precise results.

References

Application Note: Tetrahexylammonium Iodide in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of Tetrahexylammonium (B1222370) Iodide in Ion-Selective Electrodes for Iodide Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. An ISE consists of an ion-selective membrane, an internal reference electrode, and an internal filling solution. The key component, the ion-selective membrane, is responsible for the selective recognition of the target ion. For anion-selective electrodes, lipophilic quaternary ammonium (B1175870) salts are often employed as the active component (ionophore) within a polymeric membrane, typically made of poly(vinyl chloride) (PVC).

Tetrahexylammonium iodide is a quaternary ammonium salt that can function as an anion exchanger in an ion-selective membrane. The large, lipophilic tetrahexylammonium cation provides the necessary solubility in the organic membrane phase, while the iodide anion can be exchanged with iodide ions from the sample solution. This exchange process at the membrane-sample interface leads to a potential difference that is proportional to the logarithm of the iodide ion activity in the sample, as described by the Nernst equation.

This application note provides a detailed overview of the preparation and use of a this compound-based PVC membrane electrode for the determination of iodide ions in aqueous solutions.

Quantitative Data Summary

The performance of an ion-selective electrode is characterized by several key parameters, which are summarized in the table below for a typical this compound-based electrode.

ParameterValue
Linear Range 1.0 x 10⁻¹ M to 5.0 x 10⁻⁶ M
Slope (at 25 °C) -58.5 ± 0.5 mV/decade
Limit of Detection 2.5 x 10⁻⁶ M
Response Time (t₉₅) < 20 seconds
Optimal pH Range 3.0 - 9.0
Lifetime Approximately 2 months

Experimental Protocols

Preparation of the Iodide-Selective Membrane

Materials:

  • This compound (Ionophore)

  • Poly(vinyl chloride) (PVC, high molecular weight)

  • 2-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve 3.0 mg of this compound, 100 mg of PVC, and 0.2 mL of o-NPOE in 5 mL of anhydrous THF.

  • Homogenization: Stir the mixture with a magnetic stirrer until all components are completely dissolved and a homogenous, slightly viscous solution is obtained.

  • Membrane Casting: Pour the membrane cocktail into a flat, level glass ring (e.g., a glass ring placed on a clean glass plate).

  • Solvent Evaporation: Cover the casting setup with a watch glass and allow the THF to evaporate slowly at room temperature for at least 24 hours. A transparent, flexible membrane will be formed.

  • Membrane Sectioning: Once the membrane is completely dry, carefully cut circular discs of the desired diameter (e.g., 8 mm) using a sharp cork borer.

Fabrication of the Ion-Selective Electrode

Materials:

  • PVC electrode body with a silver/silver chloride (Ag/AgCl) internal reference element

  • Internal filling solution: 0.01 M potassium chloride (KCl) + 0.01 M potassium iodide (KI)

  • Prepared iodide-selective membrane discs

  • PVC/THF slurry for sealing

Procedure:

  • Membrane Mounting: Using a PVC/THF slurry, carefully glue a membrane disc to the tip of the PVC electrode body, ensuring a watertight seal.

  • Filling the Electrode: Fill the electrode body with the internal filling solution, making sure to avoid trapping any air bubbles.

  • Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M KI solution for at least 12 hours before its first use. This allows for the establishment of a stable potential at the membrane-solution interface.

Calibration and Measurement

Materials:

  • Standard iodide solutions (ranging from 1.0 x 10⁻⁶ M to 1.0 M)

  • Ionic Strength Adjustment Buffer (ISAB): 1 M potassium nitrate (B79036) (KNO₃)

  • High-impedance voltmeter or ion meter

  • Reference electrode (e.g., double junction Ag/AgCl)

  • Magnetic stirrer and stir bars

Procedure:

  • Electrode Setup: Connect the iodide-selective electrode and the reference electrode to the ion meter.

  • Preparation of Standards: Prepare a series of standard iodide solutions by serial dilution of a stock solution. For each standard, add ISAB at a constant ratio (e.g., 1 mL of ISAB to 50 mL of standard) to maintain a constant ionic strength.

  • Calibration Curve Generation:

    • Place the electrodes in the most dilute standard solution while stirring at a constant, moderate rate.

    • Record the potential reading (in mV) once it stabilizes.

    • Rinse the electrodes with deionized water and gently blot them dry.

    • Repeat the measurement for each standard solution, moving from the most dilute to the most concentrated.

    • Plot the recorded potential values (y-axis) against the logarithm of the iodide concentration (x-axis). The resulting graph is the calibration curve.

  • Sample Measurement:

    • To a known volume of the sample, add the same ratio of ISAB as used for the standards.

    • Immerse the electrodes in the sample solution and stir.

    • Record the stable potential reading.

    • Determine the iodide concentration in the sample by interpolating the measured potential on the calibration curve.

Diagrams

experimental_workflow cluster_membrane_prep Membrane Preparation cluster_electrode_fab Electrode Fabrication cluster_measurement Measurement A Dissolve Components (this compound, PVC, o-NPOE in THF) B Cast Membrane Cocktail A->B C Evaporate Solvent B->C D Cut Membrane Discs C->D E Mount Membrane on Electrode Body D->E F Fill with Internal Solution E->F G Condition Electrode in KI Solution F->G H Calibrate with Standard Solutions G->H I Measure Sample Potential H->I J Determine Concentration I->J

Caption: Experimental workflow for the fabrication and use of a this compound-based ISE.

signaling_pathway cluster_membrane Ion-Selective Membrane (Organic Phase) I_aq I⁻ (aq) I_org I⁻ (org) I_aq->I_org Ion Exchange THA_I_org [THA⁺][I⁻] (org) THA_org THA⁺ (org) THA_I_org->THA_org Dissociation THA_I_org->I_org I_int I⁻ (internal) I_org->I_int Equilibrium Potential Δφ = E₀ - (2.303RT/F) * log(a_I⁻)

Caption: Mechanism of iodide detection at the membrane interface.

Troubleshooting & Optimization

Technical Support Center: Tetrahexylammonium Iodide in Pd-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the use of Tetrahexylammonium (B1222370) Iodide (THAI) in Palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is Tetrahexylammonium Iodide (THAI) a suitable phase-transfer catalyst for my Pd-catalyzed cross-coupling reaction?

While quaternary ammonium (B1175870) salts are often used as phase-transfer catalysts, using this compound (THAI) in Pd-catalyzed cross-coupling reactions is generally not recommended. The iodide anion is a known inhibitor of many Pd-catalyzed reactions and can act as a catalyst poison.[1][2]

Q2: What is the primary mechanism by which this compound inhibits the catalytic cycle?

The iodide anion from THAI is believed to inhibit the reaction by binding to a Pd(II) intermediate in the catalytic cycle.[3] This can occur in two main ways:

  • Competition with Incoming Reagents: Iodide can compete with the amine (in aminations) or other nucleophiles for binding to the Pd(II) oxidative addition complex.[3]

  • Slowing Reductive Elimination: Iodide can bind to the Pd(II) complex formed after the nucleophile has coordinated, which can slow down the rate-determining reductive elimination step.[3] Additionally, iodide ions can form stable, catalytically inactive palladium dimers bridged by iodo ligands.[2][4]

Q3: My reaction has stalled or is showing low yield after adding THAI. What should I do?

If you suspect THAI is inhibiting your reaction, the best course of action is to avoid it. If a phase-transfer catalyst is necessary, consider using a salt with a non-coordinating anion, such as tetrahexylammonium bromide or a tetrafluoroborate (B81430) salt. If the reaction has already been set up with THAI, increasing the catalyst or ligand loading may help to overcome the inhibition to some extent, but this is not an optimal solution.

Q4: Are all Pd-catalyzed cross-coupling reactions equally sensitive to iodide inhibition?

No, the sensitivity to iodide inhibition can vary depending on the specific reaction type and the ligands used. For instance, Buchwald-Hartwig aminations are known to be particularly susceptible to inhibition by iodide.[2][4][5] However, with the development of more robust and sterically hindered phosphine (B1218219) ligands, the negative impact of iodide can sometimes be mitigated.[2]

Q5: Can the solvent choice influence the inhibitory effect of iodide?

Yes, the choice of solvent can play a crucial role. In some cases, using a solvent in which the iodide salt byproduct (e.g., NaI) is insoluble can reduce its inhibitory effect because the inhibitor precipitates out of the reaction mixture.[3] For example, toluene (B28343) is often a better solvent choice than more polar solvents where iodide salts are more soluble.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues when this compound or other iodide sources are suspected of inhibiting a Pd-catalyzed cross-coupling reaction.

Observed Problem Potential Cause Suggested Solution(s)
Low or No Product Yield Iodide Poisoning of the Catalyst: The iodide from THAI is likely inhibiting a key step in the catalytic cycle.[3]1. Replace THAI: Substitute THAI with a quaternary ammonium salt containing a less coordinating anion (e.g., bromide, tetrafluoroborate).2. Change Solvent: Switch to a solvent where iodide salts have low solubility, such as toluene.[3][4]3. Ligand Screening: Employ bulky, electron-rich phosphine ligands that can form more stable and active catalysts, potentially overcoming iodide inhibition.[2]
Reaction Starts but Does Not Go to Completion Progressive Catalyst Deactivation: The accumulation of iodide in the reaction mixture is gradually deactivating the palladium catalyst.1. Use a Halide Scavenger: In some specific cases, additives that can sequester iodide ions might be beneficial, though this can add complexity to the reaction.2. Optimize Catalyst Loading: While not ideal, a modest increase in the initial catalyst loading might help push the reaction further to completion.
Formation of Palladium Black Catalyst Decomposition: The presence of excess coordinating anions like iodide can lead to the formation of unstable Pd intermediates that decompose into inactive palladium black.1. Ligand Choice: Use strongly coordinating, bidentate, or bulky monodentate ligands to stabilize the palladium center and prevent aggregation.[5]2. Lower Temperature: Running the reaction at a lower temperature may slow down the rate of catalyst decomposition, although it will also likely slow the desired reaction rate.
Quantitative Data on Iodide Inhibition

The following table summarizes the inhibitory effect of added iodide salts on a Pd-catalyzed C-N cross-coupling reaction.

Added Inhibitor Concentration (mol%) Effect on Reaction Reference
This compound0 - 20Inverse relationship observed; increasing concentration leads to decreased reaction rate/yield.[3]
Sodium Iodide (NaI)0 - 20Similar inverse relationship, with inhibition reaching a saturation point around 10 mol% added iodide.[3]

Note: The data is derived from graphical representations in the cited literature and illustrates a clear trend of inhibition with increasing iodide concentration.

Experimental Protocols & Methodologies

Representative Protocol for a Buchwald-Hartwig Amination Reaction

This protocol is for a typical Buchwald-Hartwig amination, a reaction class known to be sensitive to iodide inhibition.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.05 mmol), and the phosphine ligand (0.012-0.06 mmol).

  • Add the base (1.2 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous solvent (2 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Proposed Mechanism of Iodide Inhibition

The following diagram illustrates the key points in the Pd-catalyzed cross-coupling cycle where the iodide anion (I⁻) from this compound can inhibit the reaction.

Inhibition_Mechanism Pd0 L-Pd(0) Active Catalyst OA_complex [L-Pd(II)(Ar)(X)] Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L-Pd(II)(Ar)(Amine)]+ X- OA_complex->Amine_complex + Amine - X⁻ Inhibited_OA [L-Pd(II)(Ar)(I)] OA_complex->Inhibited_OA Amido_complex [L-Pd(II)(Ar)(Amido)] Amine_complex->Amido_complex + Base - HB+X- Amido_complex->Pd0 Product Ar-Amine (Product) Amido_complex->Product Reductive Elimination Inhibited_Amido [L-Pd(II)(Ar)(Amido)(I)]- Amido_complex->Inhibited_Amido Inhibitor I⁻ (from THAI) Inhibitor->Inhibited_OA Inhibition Point 1: Competition with Amine Inhibitor->Inhibited_Amido Inhibition Point 2: Slowing Reductive Elimination

Caption: Iodide inhibition of the Pd-catalyzed amination cycle.

Troubleshooting Workflow for Suspected Inhibition

This flowchart provides a logical sequence of steps for a researcher to follow when encountering poor performance in a Pd-catalyzed cross-coupling reaction where an iodide-containing additive like THAI is present.

Troubleshooting_Workflow start Low Yield or Stalled Reaction check_iodide Is an iodide source (e.g., THAI) present in the reaction? start->check_iodide remove_iodide Action: Replace THAI with a non-inhibitory additive (e.g., Tetrahexylammonium Bromide) check_iodide->remove_iodide Yes other_issues Troubleshoot other parameters: - Catalyst activity - Reagent purity - Temperature check_iodide->other_issues No change_solvent Action: Switch to a solvent with low iodide salt solubility (e.g., Toluene) remove_iodide->change_solvent screen_ligands Action: Screen bulky, electron-rich ligands change_solvent->screen_ligands rerun Re-run Experiment screen_ligands->rerun

Caption: Troubleshooting flowchart for iodide-inhibited reactions.

References

Overcoming iodide inhibition in Suzuki and Heck reactions with "Tetrahexylammonium iodide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding iodide inhibition in Suzuki-Miyaura and Heck cross-coupling reactions. A particular focus is given to the use of tetrahexylammonium (B1222370) iodide as an additive to mitigate these challenges.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common problems encountered during palladium-catalyzed reactions involving iodide species.

Guide 1: Low or No Conversion in Suzuki or Heck Reactions with Aryl Iodides

Problem: The reaction shows low conversion or fails to proceed to completion when using an aryl iodide substrate.

Possible Cause: Iodide poisoning of the palladium catalyst is a likely culprit. Iodide anions can bind strongly to the palladium center, forming inactive or less active catalyst species, such as stable iodide-bridged palladium dimers, which can stall the catalytic cycle.[1]

Diagnostic Workflow:

cluster_0 Troubleshooting Low Conversion start Low or No Conversion Observed check_precipitate Observe reaction mixture. Is a black precipitate (palladium black) present? start->check_precipitate check_conditions Review reaction conditions. Are they optimized for aryl iodides? check_precipitate->check_conditions No increase_loading Increase catalyst and/or ligand loading. check_precipitate->increase_loading Yes add_additive Consider adding Tetrahexylammonium Iodide. check_conditions->add_additive change_solvent Screen alternative solvents (e.g., toluene (B28343) instead of THF). check_conditions->change_solvent solution Improved Conversion add_additive->solution increase_loading->check_conditions change_solvent->solution

Troubleshooting Workflow for Low Yields.

Solutions:

  • Addition of this compound: Introduce this compound to the reaction mixture. While seemingly counterintuitive, tetraalkylammonium iodides can sometimes promote the reaction. It is hypothesized that they can facilitate the formation of more active, iodide-bridged binuclear palladium complexes, which can accelerate the catalytic cycle through a trans effect-relay mechanism.[2][3]

  • Solvent Selection: The choice of solvent can significantly impact halide inhibition. For instance, in Suzuki-Miyaura reactions, switching from ethereal solvents like THF to less polar solvents like toluene can minimize iodide inhibition.[4]

  • Ligand Choice: Employing bulky, electron-rich phosphine (B1218219) ligands can sometimes overcome the inhibitory effects of halides by promoting the desired catalytic steps.

  • Increase Catalyst Loading: As a last resort, a modest increase in the palladium catalyst and/or ligand concentration can sometimes compensate for the portion of the catalyst that becomes deactivated.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki and Heck reactions with aryl iodides failing, while the analogous reactions with aryl bromides work well?

A1: This is a common observation and often points to iodide inhibition, also known as catalyst poisoning. Iodide is a "soft" ligand that forms a very strong bond with the "soft" palladium catalyst.[1] This can lead to the formation of highly stable, catalytically inactive or poorly active palladium-iodide complexes, such as halide-bridged dimers, effectively removing the catalyst from the reaction cycle.[1] While aryl iodides are generally more reactive towards oxidative addition than aryl bromides, the subsequent steps in the catalytic cycle can be severely hindered by the persistent coordination of iodide to the palladium center.[5]

Q2: How can adding more iodide, in the form of this compound, possibly help my reaction if iodide is a catalyst poison?

A2: This is an excellent question that highlights a fascinating aspect of palladium catalysis. While high concentrations of free iodide can be detrimental, the presence of a tetraalkylammonium iodide salt like this compound can have a beneficial effect. One leading hypothesis is that the tetraalkylammonium cation plays a crucial role. It can act as a phase-transfer catalyst, influencing the distribution of ionic species between different phases in the reaction mixture.[6][7] More specifically, it can promote the formation of a unique, highly active µ2-iodide-bridged binuclear palladium catalyst.[2][3] This dimeric species is believed to exhibit enhanced catalytic activity due to a "trans effect-relay" through the iodide bridge, which facilitates the reductive elimination step and accelerates catalyst turnover.[2][3]

Q3: What is the proposed mechanism for the beneficial effect of tetraalkylammonium iodide?

A3: The proposed mechanism involves a shift in the palladium speciation from inactive mononuclear palladium-iodide complexes to a more active binuclear species.

cluster_1 Proposed Role of Tetraalkylammonium Iodide inactive_pd Inactive/Less Active [Pd(L)n(Ar)(I)] add_additive Addition of [R4N]+[I]- inactive_pd->add_additive active_dimer Active μ2-Iodide-Bridged Binuclear Pd Complex add_additive->active_dimer catalytic_cycle Accelerated Catalytic Cycle active_dimer->catalytic_cycle

Logical Flow of Tetraalkylammonium Iodide Action.

Q4: Are there any quantitative data on the effect of this compound on reaction yields?

EntryAryl HalideAdditive (mol%)SolventYield (%)
14-IodoacetophenoneNoneDioxane35
24-IodoacetophenoneThis compound (10) Dioxane>85 (expected)
34-BromoacetophenoneNoneDioxane95

Note: These are illustrative yields and will vary depending on the specific substrates, catalyst, ligand, base, and temperature used. Optimization is always recommended.

Experimental Protocols

The following are general starting procedures. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound

cluster_2 Suzuki Reaction Workflow setup Combine Aryl Iodide, Boronic Acid, Base, and this compound solvent Add Degassed Solvent setup->solvent inert Purge with Inert Gas solvent->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst react Heat to Reaction Temperature catalyst->react monitor Monitor by TLC or LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify

A General Experimental Workflow for the Suzuki Coupling.

Reaction Setup:

  • To a dry reaction vessel, add the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and this compound (0.1 equiv).

  • Add a degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Heck Reaction with this compound

Reaction Setup:

  • In a dry reaction vessel, combine the aryl iodide (1.0 equiv), alkene (1.5 equiv), a suitable base (e.g., Et₃N, 2.0 equiv), and this compound (0.1 equiv).

  • Add a degassed polar aprotic solvent (e.g., DMF or NMP).

  • Purge the vessel with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).

  • Heat the reaction to the desired temperature (e.g., 100-120 °C) and stir until complete.

  • After cooling, filter the reaction mixture to remove precipitated salts, and rinse with the reaction solvent.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

References

Technical Support Center: Tetrahexylammonium Iodide (THAI) in Electrolyte Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Tetrahexylammonium (B1222370) iodide (THAI) in electrolyte solutions. It is intended for researchers, scientists, and drug development professionals utilizing THAI in their experiments.

Frequently Asked Questions (FAQs)

Q1: My THAI electrolyte solution has turned yellow/brown. What is the cause and is it still usable?

A1: A yellow or brown discoloration in your THAI electrolyte solution is a common indicator of degradation. This color change is typically due to the formation of triiodide (I₃⁻) and other polyiodides from the oxidation of the iodide anion (I⁻). This can be initiated by exposure to light, heat, or the presence of oxidizing impurities.

Whether the solution is still usable depends on the tolerance of your specific application to the presence of these species. For many electrochemical applications, such as dye-sensitized solar cells, a certain concentration of I₃⁻ is part of the redox couple. However, an uncontrolled increase in its concentration can negatively impact device performance and reproducibility. For other applications, the presence of these degradation products may be detrimental. It is recommended to prepare fresh solutions if color change is observed, especially for sensitive experiments.

Q2: What are the primary degradation pathways for THAI in an electrolyte solution?

A2: The stability of THAI in electrolyte solutions is influenced by both the tetrahexylammonium cation and the iodide anion. The primary degradation pathways include:

  • Iodide Oxidation: The iodide anion is susceptible to oxidation, especially when exposed to light, heat, or oxidizing agents, leading to the formation of iodine (I₂). The iodine can then react with excess iodide to form triiodide (I₃⁻), which is responsible for the characteristic yellow/brown color.

  • Hofmann Elimination: At elevated temperatures or in the presence of strong bases, the tetrahexylammonium cation can undergo Hofmann elimination. This reaction results in the formation of tri-n-hexylamine and 1-hexene.

  • Nucleophilic Substitution (S N 2): The iodide anion can act as a nucleophile and attack the alpha-carbon of one of the hexyl chains of the tetrahexylammonium cation. This S N 2 reaction would produce tri-n-hexylamine and 1-iodohexane. This process is generally less common than Hofmann elimination under typical electrolyte conditions but can be influenced by the solvent environment.

Q3: What factors can accelerate the degradation of THAI in my electrolyte?

A3: Several factors can accelerate the degradation of THAI in electrolyte solutions:

  • Temperature: Higher temperatures significantly increase the rates of all degradation reactions, particularly Hofmann elimination.

  • Light Exposure: Photochemical oxidation of iodide is a major degradation pathway. Solutions should be stored in amber or opaque containers to minimize light exposure.

  • Solvent Choice: The polarity and protic nature of the solvent can influence degradation rates. For instance, protic solvents may facilitate certain degradation pathways. The solubility and stability of THAI can vary significantly between solvents like acetonitrile, propylene (B89431) carbonate, and ionic liquids.

  • Presence of Impurities:

    • Water: Water can facilitate the oxidation of iodide and may also participate in side reactions. It is crucial to use dry solvents and handle THAI in an inert atmosphere (e.g., a glovebox) to minimize moisture content.

    • Acids/Bases: Acidic or basic impurities can catalyze degradation reactions. For example, basic conditions promote Hofmann elimination.

    • Metallic Impurities: Trace metal ions can act as catalysts for redox reactions involving the iodide/iodine couple.

Q4: How should I properly store THAI and its electrolyte solutions to ensure maximum stability?

A4: To maximize the shelf-life of both solid THAI and prepared electrolyte solutions, follow these storage guidelines:

  • Solid THAI: Store in a tightly sealed container in a cool, dark, and dry place. A desiccator or a glovebox with a dry, inert atmosphere is ideal due to its hygroscopic nature.

  • Electrolyte Solutions:

    • Store in amber glass vials or bottles to protect from light.

    • Seal the container tightly to prevent solvent evaporation and ingress of moisture and air. Parafilm can be used for extra sealing.

    • Store at low temperatures (e.g., in a refrigerator), but ensure that the electrolyte components do not freeze or precipitate out of solution.

    • For highly sensitive applications, prepare fresh solutions before use.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Yellow/Brown Discoloration of Electrolyte 1. Oxidation of iodide (I⁻) to triiodide (I₃⁻) due to light exposure, heat, or oxidizing impurities.1. Prepare fresh electrolyte solution. 2. Store solutions in amber or opaque containers, protected from light. 3. Ensure solvents and other components are free of oxidizing impurities. 4. Handle solutions under an inert atmosphere to minimize exposure to oxygen.
Precipitate Formation in the Electrolyte 1. Low solubility of THAI or other electrolyte components in the chosen solvent, especially at lower temperatures. 2. Degradation products precipitating out of the solution. 3. Reaction with impurities leading to insoluble products.1. Verify the solubility of all components in the solvent at the intended operating and storage temperatures. 2. Consider gentle heating and sonication to redissolve the precipitate, but be aware that heat can accelerate degradation. 3. Filter the solution if the precipitate is suspected to be an impurity, but this may alter the concentration. 4. If degradation is suspected, prepare a fresh solution using high-purity materials.
Inconsistent Experimental Results 1. Progressive degradation of the THAI electrolyte over time. 2. Inconsistent levels of impurities (e.g., water) between batches of electrolyte. 3. Photodegradation during the experiment.1. Prepare a fresh batch of electrolyte for each set of experiments. 2. Use a standardized protocol for electrolyte preparation, including drying of solvents and handling in an inert atmosphere. 3. Measure and control the water content of the electrolyte (e.g., using Karl Fischer titration). 4. Protect the experimental setup from light as much as possible.
Poor Electrochemical Performance (e.g., in batteries or solar cells) 1. Formation of degradation products that interfere with electrode processes. 2. Change in the concentration of active species (e.g., I⁻/I₃⁻ ratio). 3. Increased resistance of the electrolyte due to the presence of non-ionic degradation products.1. Characterize the purity of the THAI and other electrolyte components before use. 2. Use fresh, colorless electrolytes for fabricating devices. 3. Monitor the electrochemical window of the electrolyte to check for signs of decomposition.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Monitoring Iodide Oxidation

This method is used to qualitatively and quantitatively assess the formation of triiodide (I₃⁻), a key indicator of iodide oxidation.

Methodology:

  • Prepare a fresh THAI electrolyte solution at the desired concentration in the chosen solvent.

  • Take an initial UV-Vis spectrum of the fresh solution. This will serve as your baseline (t=0). The typical wavelength range to scan is 300-600 nm.

  • Store the electrolyte under the conditions you wish to test (e.g., exposed to light at room temperature, in the dark at elevated temperature).

  • At regular intervals (e.g., every few hours or days), take a sample of the electrolyte and record its UV-Vis spectrum.

  • Monitor the absorbance peaks characteristic of I₃⁻, which are typically around 295 nm and 365 nm. An increase in the intensity of these peaks over time indicates the degradation of iodide.

  • For quantitative analysis, a calibration curve can be generated using solutions with known concentrations of I₂ and THAI to determine the I₃⁻ concentration.

Protocol 2: Cyclic Voltammetry (CV) for Assessing Electrochemical Stability

CV can be used to determine the electrochemical stability window of the THAI electrolyte and to observe any changes upon degradation.

Methodology:

  • Assemble a three-electrode electrochemical cell. A glassy carbon or platinum working electrode, a platinum wire counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺) are commonly used.

  • Fill the cell with the THAI electrolyte solution.

  • Perform a cyclic voltammogram over a wide potential range to determine the anodic and cathodic limits of the electrolyte. The limits are typically defined as the potentials at which a significant increase in current is observed.

  • To assess stability over time, the electrolyte can be aged under specific conditions (e.g., elevated temperature) and the CV can be re-measured periodically. A narrowing of the electrochemical window or the appearance of new redox peaks can indicate degradation.

Visualizations

THAI_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_elimination Thermal/Basic Degradation THAI Tetrahexylammonium Iodide (THAI) I_minus Iodide (I⁻) THA Tri-n-hexylamine THAI->THA Hofmann Elimination (Heat, Base) THA_SN2 Tri-n-hexylamine THAI->THA_SN2 SN2 Reaction I2 Iodine (I₂) I_minus->I2 Oxidation (Light, Heat) I3_minus Triiodide (I₃⁻) I2->I3_minus + I⁻ Hexene 1-Hexene Iodohexane 1-Iodohexane

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Electrolyte Stability Issue Observed (e.g., color change, precipitation) Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Check_Purity Verify Purity of Components (THAI, Solvent, Additives) Start->Check_Purity Improper_Storage Action: Store in dark, cool, inert conditions Check_Storage->Improper_Storage Improper Prepare_Fresh Prepare Fresh Electrolyte Solution Check_Storage->Prepare_Fresh Proper Impure_Components Action: Use high-purity, dry components Check_Purity->Impure_Components Impure Check_Purity->Prepare_Fresh Pure Improper_Storage->Prepare_Fresh Impure_Components->Prepare_Fresh Monitor_Stability Monitor Stability of New Solution (e.g., UV-Vis, CV) Prepare_Fresh->Monitor_Stability Issue_Resolved Issue Resolved Monitor_Stability->Issue_Resolved

Caption: Troubleshooting workflow for THAI electrolyte stability issues.

Purification challenges and recrystallization of "Tetrahexylammonium iodide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification challenges and recrystallization of Tetrahexylammonium iodide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound include its hygroscopic nature, the potential for "oiling out" during recrystallization, and the removal of common synthesis impurities. Its tendency to absorb moisture from the atmosphere can lead to difficulties in handling and inaccurate weighing. "Oiling out," where the compound separates as a liquid instead of a solid during cooling, can trap impurities and prevent the formation of pure crystals.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities originating from the typical synthesis (Menshutkin reaction) include unreacted starting materials such as trihexylamine (B47920) and 1-iodohexane. Other potential impurities can be degradation products or byproducts from side reactions.

Q3: How can I minimize moisture absorption during handling and storage?

A3: this compound is hygroscopic and should be handled in a dry atmosphere, such as in a glove box or under a stream of inert gas (e.g., nitrogen or argon).[1] For storage, it is recommended to keep it in a tightly sealed container in a desiccator or a dry, inert environment.[1]

Q4: What is "oiling out" and why does it happen during recrystallization?

A4: "Oiling out" is the separation of a dissolved compound as a liquid phase rather than a crystalline solid when the solution is cooled. This often occurs when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation. The presence of impurities can also lower the melting point of the compound, increasing the likelihood of oiling out. The resulting oil can trap impurities, hindering effective purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" during cooling. 1. The solution is too concentrated (high supersaturation).2. The cooling rate is too fast.3. The chosen solvent is too non-polar for the compound at the crystallization temperature.4. Significant amount of impurities are present, depressing the melting point.1. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to decrease saturation.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Use a more polar solvent system. For instance, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.4. Consider a preliminary purification step, such as washing with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether).
No crystals form upon cooling. 1. The solution is not sufficiently saturated.2. The compound is too soluble in the chosen solvent, even at low temperatures.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. If a mixed solvent system is used, add more of the "poor" solvent (the one in which the compound is less soluble) dropwise to the solution at room temperature until slight turbidity persists, then warm to redissolve and cool slowly.3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.4. Add a seed crystal of pure this compound.
The recrystallized product is discolored. 1. Presence of colored impurities.2. Thermal degradation of the compound.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.2. Avoid excessive heating during the dissolution step. Use the minimum temperature required to dissolve the solid.
Low recovery of the purified product. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.2. Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol (B130326) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Acetone (B3395972)/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with continuous swirling until the solution becomes slightly turbid.

  • Redissolution: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold acetone/hexane mixture.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Solubility of this compound (Qualitative)
SolventSolubilityReference
MethanolSoluble[1]
DichloromethaneSoluble[1]
Diethyl EtherInsoluble (used for washing)[1]
Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₂₄H₅₂IN[2]
Molecular Weight 481.58 g/mol [2]
Appearance White to beige crystalline powder[1]
Melting Point 99-101 °C[1]
Hygroscopicity Hygroscopic[1]

Visualizations

Purification_Workflow Crude Crude Tetrahexylammonium Iodide Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filter Hot Gravity Filtration (Optional) Dissolve->Hot_Filter Insoluble impurities Cool Slow Cooling to Room Temperature Dissolve->Cool No insoluble impurities Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out start Oiling Out Observed During Cooling reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed check Crystals Form? seed->check success Successful Crystallization check->success Yes failure Still Oiling Out? Consider Different Solvent System check->failure No

References

Mitigating hygroscopic effects of "Tetrahexylammonium iodide" during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the experimental challenges posed by the hygroscopic nature of Tetrahexylammonium Iodide.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its hygroscopic nature a concern?

This compound ([CH₃(CH₂)₅]₄NI) is a quaternary ammonium (B1175870) salt that appears as a white to beige crystalline or fluffy powder.[1][2][3] It is classified as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][4][5] This is a significant concern because the introduction of unknown amounts of water can:

  • Alter the reagent's concentration, leading to inaccurate measurements and stoichiometry.

  • Introduce a nucleophile (water) that can cause side reactions or degrade sensitive materials.

  • Inhibit moisture-sensitive reactions, such as certain polymerizations or organometallic chemistry, where even trace amounts of water can halt the process.[6]

  • Change the physical properties of the solid, leading to clumping and making it difficult to handle and weigh accurately.[7]

Q2: How can I visually identify if my this compound has absorbed moisture?

While a definitive determination requires analytical methods like Karl Fischer titration, visual inspection can provide initial clues. A dry, high-purity sample should be a fine, free-flowing powder. Signs of moisture absorption include:

  • Clumping or caking: The powder sticks together and loses its free-flowing nature.[7]

  • Formation of a paste or slurry: In environments with high humidity, the solid may absorb enough water to become visibly wet or dissolve.

  • Discoloration: While the compound is typically white to beige, significant moisture uptake could potentially lead to changes in appearance.

Q3: What are the best practices for storing this compound?

To minimize moisture absorption, proper storage is critical. Suppliers recommend storing the compound in a tightly sealed container in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[2][4] For long-term storage or after the original seal is broken, it is best practice to store the container inside a desiccator containing a suitable drying agent (e.g., Drierite, silica (B1680970) gel).

Q4: Can I dry this compound if it has been exposed to moisture?

Yes, if the compound has absorbed moisture, it can be dried before use. Hygroscopic solids may need to be dried under vacuum, potentially with gentle heating.[8] A specific purification method involves washing the iodide with diethyl ether and then drying it in vacuo at room temperature for an extended period (e.g., 3 days).[3] It is crucial to ensure the drying temperature remains well below the compound's melting point of 99-101°C to avoid decomposition.[2]

Troubleshooting Guide

Q5: My reaction yield is unexpectedly low, or the reaction failed entirely. Could absorbed water in the this compound be the cause?

A: Yes, this is a common problem, especially in moisture-sensitive reactions.[6][7] Water absorbed by the hygroscopic salt can interfere with catalysts, react with intermediates, or alter the reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh, unopened bottle of this compound or dry your existing stock using a validated protocol (see Protocol section below).

  • Check Other Reagents: Ensure all other solvents and reagents in your reaction are rigorously dried.

  • Improve Handling Technique: Use a glovebox or glove bag for weighing and transferring the reagent to minimize atmospheric exposure.[9]

  • Run a Control Experiment: Perform the reaction again with the freshly dried reagent under strictly anhydrous conditions to see if the yield improves.

Q6: I am observing inconsistent results between different experimental runs, even though I'm following the same protocol. What should I investigate?

A: Inconsistent results are often a sign of a variable that is not being controlled, and fluctuating water content in a key reagent is a prime suspect.[10] The amount of moisture your this compound absorbs can vary daily depending on the lab's ambient humidity.[10]

Troubleshooting Workflow:

The following diagram outlines a logical process for troubleshooting experimental inconsistency that may be linked to your hygroscopic reagent.

G start Inconsistent Results Observed check_reagent Is Tetrahexylammonium Iodide (THAI) properly stored? start->check_reagent check_handling Was THAI handled in a controlled (dry) environment? check_reagent->check_handling Yes dry_reagent Dry THAI under vacuum. (See Protocol 1) check_reagent->dry_reagent No use_glovebox Use Glovebox/Glove Bag for all manipulations. check_handling->use_glovebox No rerun_exp Re-run Experiment check_handling->rerun_exp Yes dry_reagent->check_handling use_glovebox->rerun_exp check_other Investigate Other Variables (Solvents, Temp, Other Reagents) rerun_exp->check_other Failure problem_solved Problem Resolved rerun_exp->problem_solved Success

Caption: Troubleshooting workflow for inconsistent experimental results.

Data & Properties

PropertyValueSource(s)
Chemical Formula C₂₄H₅₂IN[1]
Molecular Weight 481.58 g/mol [2]
Appearance White to beige crystalline/fluffy powder[1][3]
Melting Point 99-101 °C[2][11]
Sensitivity Hygroscopic , Light-sensitive[2][4][5]
Recommended Storage Inert atmosphere, dark, room temperature, desiccated[2][4]

Protocols and Best Practices

Protocol 1: Drying this compound Prior to Use

This protocol describes a method for drying the reagent if it is suspected to have absorbed atmospheric moisture. This procedure should be performed before preparing stock solutions or adding the reagent to a moisture-sensitive reaction.

Materials:

  • This compound (to be dried)

  • Schlenk flask or round-bottom flask with a sidearm

  • High-vacuum pump (<1 mmHg)

  • Heating mantle and temperature controller

  • Inert gas source (Argon or Nitrogen)

  • Spatula

Methodology:

  • Transfer Solid: Quickly transfer the required amount of this compound into a clean, dry Schlenk flask.

  • Attach to Vacuum Line: Immediately connect the flask to a Schlenk line or high-vacuum manifold.

  • Apply Vacuum: Gradually open the flask to the vacuum to avoid disturbing the fine powder. Allow the solid to dry under high vacuum at room temperature for at least 4-6 hours. This will remove loosely bound surface moisture.

  • Apply Gentle Heat (Optional): For more rigorous drying, gently heat the flask to 40-50°C using a heating mantle. Crucially, do not exceed this temperature range to prevent any potential thermal degradation, staying well below the 99°C melting point.

  • Continue Drying: Continue drying under vacuum with gentle heat for 12-24 hours. The exact duration will depend on the amount of material and the level of moisture contamination.

  • Cool and Backfill: Turn off the heat and allow the flask to cool completely to room temperature while still under vacuum.

  • Store Under Inert Gas: Once cooled, backfill the flask with a dry inert gas like argon or nitrogen. The dried reagent should be used immediately or stored in a glovebox or a tightly sealed container inside a desiccator.

Best Practice: Handling and Weighing in a Controlled Atmosphere

The most reliable way to handle hygroscopic reagents is within a controlled inert atmosphere, such as a glovebox.[9] This prevents moisture uptake during manipulation.

G cluster_0 Glovebox (Inert Atmosphere) reagent Sealed THAI Container balance Analytical Balance reagent->balance Place on balance weigh_boat Weighing Boat balance->weigh_boat reaction_vial Reaction Vial (pre-dried) weigh_boat->reaction_vial Transfer weighed solid to vial spatula Spatula spatula->reagent Open container, transfer solid spatula->weigh_boat to weighing boat

Caption: Ideal workflow for weighing this compound in a glovebox.

References

Technical Support Center: Enhancing Perovskite Solar Cell Efficiency with Tetrahexylammonium Iodide (THAI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in drug development with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing Tetrahexylammonium (B1222370) iodide (THAI) as an additive to improve the efficiency and stability of perovskite solar cells (PSCs).

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells incorporating THAI additives.

Issue Potential Cause Recommended Solution
Poor solubility of THAI in the precursor solution. The bulky hexyl chains of THAI can lead to limited solubility in common perovskite solvents like DMF or DMSO, resulting in precipitation or non-uniform films.- Use a co-solvent system. A mixture of DMF and DMSO (e.g., 4:1 v/v) can enhance solubility. - Gently warm the solution (e.g., to 40-50 °C) while stirring to aid dissolution. Ensure the solution cools to room temperature before spin-coating. - Prepare a separate, more dilute stock solution of THAI and add it to the main precursor solution.
Formation of pinholes or incomplete perovskite layer coverage. The large THAI cation can disrupt the crystal growth of the perovskite, leading to morphological defects if not incorporated correctly.[1]- Optimize the concentration of THAI. Start with a low concentration (e.g., 0.5-1 mg/mL in the passivation solution) and gradually increase it. - Adjust the spin-coating parameters. A slower spin speed or a two-step spin-coating process might allow for better film formation. - Employ an anti-solvent dripping step during spin-coating to induce rapid and uniform crystallization.
Low open-circuit voltage (Voc) or fill factor (FF). This could indicate poor passivation of defects at the perovskite surface or grain boundaries, or issues with charge extraction.- Ensure proper surface treatment. A mixed-salt passivation strategy using THAI in combination with another salt like formamidinium bromide (FABr) has been shown to be effective.[2] - Verify the energy level alignment between the perovskite, charge transport layers, and the electrodes. The addition of THAI might slightly alter the perovskite's energy levels.
Rapid degradation of device performance under ambient conditions. The bulky organic cation might not be fully integrated into the perovskite lattice, potentially leaving the surface vulnerable to moisture and oxygen.- Ensure the formation of a hydrophobic surface. The long alkyl chains of THAI are intended to create a moisture-resistant barrier.[2] Confirm this with contact angle measurements. - Encapsulate the device properly to protect it from environmental factors.
Inconsistent results between batches. Perovskite fabrication is highly sensitive to environmental conditions and procedural variations.- Strictly control the fabrication environment, particularly humidity and temperature, within a glovebox. - Ensure the purity of all precursor materials and solvents. - Maintain consistent timing and execution of each step in the fabrication protocol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Tetrahexylammonium iodide (THAI) improves solar cell efficiency?

A1: THAI primarily acts as a surface passivating agent. Its bulky tetrahexylammonium cation can effectively passivate defect states on the surface of the perovskite film, particularly lead (Pb) vacancies. This passivation reduces non-radiative recombination, leading to an increase in the open-circuit voltage (Voc) and fill factor (FF), which in turn enhances the overall power conversion efficiency (PCE).[2] The iodide anion from THAI can also help to passivate halide vacancy defects.

Q2: Can THAI be added directly to the main perovskite precursor solution?

A2: While it is possible, it is generally more effective to use THAI in a post-deposition treatment or as part of a surface passivation step. Adding large organic cations directly to the bulk precursor can sometimes interfere with the 3D perovskite crystal structure formation. A post-treatment allows for targeted passivation of the surface defects without disrupting the bulk crystal quality.

Q3: What is a recommended concentration for a THAI passivation solution?

A3: A good starting point for a THAI passivation solution is a concentration in the range of 0.5 to 2.0 mg/mL in a suitable solvent like isopropanol (B130326). The optimal concentration will depend on the specific perovskite composition and fabrication process and should be determined through experimental optimization.

Q4: Does the use of THAI affect the stability of the perovskite solar cell?

A4: Yes, the use of THAI can significantly improve the stability of the device. The long, hydrophobic hexyl chains of the THAI cation can form a protective layer on the perovskite surface, enhancing its resistance to moisture-induced degradation.[2]

Q5: Are there any alternatives to THAI for surface passivation?

A5: Yes, various other large organic ammonium (B1175870) iodides have been successfully used for surface passivation, such as phenethylammonium iodide (PEAI) and butylammonium (B8472290) iodide (BAI). The choice of the passivating agent often depends on the specific perovskite composition and the desired properties of the resulting device.

Quantitative Data

The following table summarizes the impact of a mixed-salt passivation treatment using THAI and formamidinium bromide (FABr) on the performance of perovskite solar cells.

Device Configuration PCE (%) Voc (V) Jsc (mA/cm²) FF (%)
Control (without passivation) ~21.5%~1.12 V~24.0 mA/cm²~80%
With THAI·FABr Passivation 23.5% 1.16 V 24.2 mA/cm² 83.5%

Data is based on a champion device reported in a study on mixed-salt passivation.[2] Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Perovskite Film Fabrication (Base Layer)

This protocol describes the fabrication of a standard (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ perovskite film.

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.

    • Deposit a compact TiO₂ (cp-TiO₂) layer by spray pyrolysis or spin-coating, followed by sintering.

    • Deposit a mesoporous TiO₂ (mp-TiO₂) layer by spin-coating and sinter.

  • Perovskite Precursor Solution Preparation:

    • Prepare a 1.4 M precursor solution of (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ with a 5% excess of PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

    • Stir the solution at room temperature for at least 2 hours before use.

  • Perovskite Film Deposition:

    • Transfer the prepared substrates into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution onto the mp-TiO₂ layer via a one-step spin-coating process. A typical program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

    • During the second step of the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

    • Anneal the film on a hotplate at 150 °C for 15 minutes.

Protocol 2: THAI-based Surface Passivation

This protocol details the post-deposition surface treatment using a mixed-salt solution of THAI and FABr.

  • Passivation Solution Preparation:

    • Prepare a mixed-salt solution of this compound (THAI) and Formamidinium Bromide (FABr) in isopropanol. A common starting concentration is 1 mg/mL of each salt.

  • Passivation Layer Deposition:

    • After the perovskite film has cooled down to room temperature after annealing, deposit the THAI·FABr passivation solution onto the perovskite surface via spin-coating. A typical spin-coating program is 4000 rpm for 30 seconds.

    • Anneal the passivated film at 100 °C for 10 minutes.

  • Device Completion:

    • Deposit a hole transport layer (e.g., Spiro-OMeTAD) by spin-coating.

    • Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Deposition cluster_passivation THAI Passivation cluster_completion Device Completion sub1 FTO Cleaning sub2 cp-TiO2 Deposition sub1->sub2 sub3 mp-TiO2 Deposition sub2->sub3 pero1 Precursor Spin-Coating sub3->pero1 pero2 Anti-solvent Dripping pero1->pero2 pero3 Annealing (150°C) pero2->pero3 pass1 THAI·FABr Spin-Coating pero3->pass1 pass2 Annealing (100°C) pass1->pass2 comp1 HTL Deposition pass2->comp1 comp2 Metal Contact Evaporation comp1->comp2 passivation_mechanism perovskite Perovskite Surface Pb Vacancy (V_Pb) Halide Vacancy (V_I) passivated Passivated Surface Reduced Non-Radiative Recombination additives THAI·FABr Additive Tetrahexylammonium (THA+) Cation Iodide (I-) Anion additives:f0->perovskite:f0 additives:f1->perovskite:f1 improved_performance Improved Device Performance Increased Voc Increased FF Enhanced Stability passivated->improved_performance

References

Troubleshooting low ionic conductivity in "Tetrahexylammonium iodide" electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrahexylammonium (B1222370) iodide (THAI) electrolytes. The information is presented in a question-and-answer format to directly address common issues, particularly low ionic conductivity, encountered during experiments.

Troubleshooting Guides

Low ionic conductivity can be a significant hurdle in the application of tetrahexylammonium iodide electrolytes. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Initial Assessment: Is the Ionic Conductivity Unexpectedly Low?

First, it is crucial to determine if the measured ionic conductivity is genuinely lower than expected. The ionic conductivity of this compound electrolytes is influenced by several factors, including concentration, solvent properties, and temperature.

Key Influencing Factors on Ionic Conductivity:

  • Concentration: The number of charge carriers (ions) per unit volume directly impacts conductivity. Initially, conductivity increases with concentration. However, at higher concentrations, ion pairing and the formation of larger, less mobile aggregates can lead to a decrease in conductivity.[1]

  • Solvent Properties:

    • Dielectric Constant: Solvents with a higher dielectric constant facilitate the dissociation of THAI into its constituent ions (tetrahexylammonium cation and iodide anion), leading to a higher concentration of free charge carriers and thus higher conductivity.

    • Viscosity: The mobility of ions is inversely related to the viscosity of the solvent. Higher viscosity impedes ion movement, resulting in lower ionic conductivity.

  • Temperature: An increase in temperature generally leads to an increase in ionic conductivity. This is due to a decrease in solvent viscosity and an increase in the thermal energy of the ions, which enhances their mobility.[2] The relationship between temperature and conductivity often follows the Arrhenius or Vogel-Tammann-Fulcher (VTF) equation.[2]

Troubleshooting Workflow for Low Ionic Conductivity

If you are experiencing lower than expected ionic conductivity, follow this workflow to diagnose and address the potential issues.

TroubleshootingWorkflow cluster_prep Electrolyte Preparation Issues cluster_measurement Measurement Setup Issues cluster_purity Component Purity Issues cluster_optimize Parameter Optimization start Low Ionic Conductivity Detected check_prep Step 1: Verify Electrolyte Preparation start->check_prep prep_conc Incorrect Concentration? check_prep->prep_conc prep_dissolution Incomplete Dissolution? check_prep->prep_dissolution prep_solvent Improper Solvent Handling? check_prep->prep_solvent check_measurement Step 2: Scrutinize Measurement Setup meas_calibration Calibration Error? check_measurement->meas_calibration meas_cell Contaminated/Faulty Cell? check_measurement->meas_cell meas_temp Inaccurate Temperature Control? check_measurement->meas_temp check_purity Step 3: Assess Purity of Components purity_thai THAI Purity (e.g., moisture)? check_purity->purity_thai purity_solvent Solvent Purity (e.g., water)? check_purity->purity_solvent optimize_params Step 4: Optimize Electrolyte Parameters opt_conc Adjust Concentration optimize_params->opt_conc opt_solvent Change Solvent optimize_params->opt_solvent opt_temp Increase Temperature optimize_params->opt_temp solution Improved Ionic Conductivity prep_conc->check_measurement prep_dissolution->check_measurement prep_solvent->check_measurement meas_calibration->check_purity meas_cell->check_purity meas_temp->check_purity purity_thai->optimize_params purity_solvent->optimize_params opt_conc->solution opt_solvent->solution opt_temp->solution

Caption: Troubleshooting workflow for low ionic conductivity.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: My this compound (THAI) salt appears clumpy. Can I still use it?

A1: THAI is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Clumping is a common sign of water absorption. Moisture can significantly lower the ionic conductivity by interacting with the ions and increasing the viscosity of the electrolyte. It is crucial to dry the THAI under vacuum before use to ensure accurate and reproducible results. Store the salt in a desiccator or a glovebox with an inert atmosphere.

Q2: How can I ensure complete dissolution of THAI in my chosen solvent?

A2: Due to the long alkyl chains of the tetrahexylammonium cation, THAI may require more energy to dissolve completely compared to salts with smaller cations. Use of a magnetic stirrer and gentle heating can aid dissolution. Sonication can also be effective in breaking up any salt aggregates and ensuring a homogenous solution. Visually inspect the solution against a light source to ensure no solid particles remain.

Q3: What is the best way to prepare a THAI electrolyte solution?

A3: To prepare a THAI electrolyte, accurately weigh the desired amount of dried THAI and transfer it to a volumetric flask. Add a portion of the high-purity, anhydrous solvent and agitate the flask until the salt is fully dissolved. Once dissolved, add the solvent up to the calibration mark. It is recommended to prepare solutions by weight (molality) to avoid inaccuracies due to temperature-induced volume changes of the solvent.

Measurement and Analysis

Q4: My conductivity readings are fluctuating. What could be the cause?

A4: Fluctuating readings can be caused by several factors:

  • Temperature Instability: Ensure the temperature of your sample is stable, as conductivity is highly temperature-dependent. Use a thermostatically controlled bath for your measurement cell.

  • Electrode Contamination: The surface of the conductivity probe can become contaminated over time. Clean the electrodes according to the manufacturer's instructions.

  • Air Bubbles: Air bubbles on the electrode surface will lead to erroneously low and unstable readings. Gently tap the measurement cell to dislodge any bubbles.

  • Incomplete Dissolution: If the THAI is not fully dissolved, you may observe fluctuating readings as solid particles move in and out of the electric field between the electrodes.

Q5: I am using Electrochemical Impedance Spectroscopy (EIS) to measure conductivity. What should I look for in my Nyquist plot?

A5: For a simple electrolyte solution, the Nyquist plot should ideally show a semicircle at high frequencies followed by a straight line at low frequencies. The intercept of the high-frequency semicircle with the real axis (Z') gives the bulk resistance (Rb) of the electrolyte. Low ionic conductivity will manifest as a large bulk resistance. Deviations from this ideal behavior can indicate electrode polarization or other interfacial phenomena.

Q6: How do I calculate ionic conductivity from the resistance measured by EIS?

A6: The ionic conductivity (σ) can be calculated using the following formula:

σ = L / (Rb * A)

Where:

  • L is the distance between the electrodes (the cell constant, in cm).

  • Rb is the bulk resistance of the electrolyte (in Ω).

  • A is the area of the electrodes (in cm²).

The cell constant (L/A) is typically determined by calibrating the conductivity cell with a standard solution of known conductivity, such as a potassium chloride (KCl) solution.

Chemistry and Properties

Q7: Why does the ionic conductivity of my THAI electrolyte decrease at high concentrations?

A7: At high concentrations, the ions are closer together, which increases the likelihood of forming ion pairs and larger, neutral aggregates.[1] These aggregates are less mobile than free ions and do not contribute to the net charge transport, thus leading to a decrease in the overall ionic conductivity. The bulky nature of the tetrahexylammonium cation can also contribute to this effect.

Q8: How does the choice of solvent affect the ionic conductivity of THAI electrolytes?

A8: The solvent plays a critical role. A solvent with a high dielectric constant (e.g., propylene (B89431) carbonate, acetonitrile) will promote the dissociation of THAI into free ions, increasing the number of charge carriers. Conversely, a solvent with low viscosity (e.g., acetonitrile, methanol) will allow for greater ion mobility. Therefore, an ideal solvent for high ionic conductivity would have a high dielectric constant and low viscosity.

Q9: Can I mix solvents to optimize the ionic conductivity?

A9: Yes, using a mixture of solvents is a common strategy. For example, you can mix a solvent with a high dielectric constant but high viscosity with a solvent that has a lower viscosity to achieve a balance of properties that maximizes ionic conductivity.

Data Presentation

Table 1: Influence of Concentration on Ionic Conductivity of this compound in Propylene Carbonate at 25°C
Concentration (mol/L)Ionic Conductivity (mS/cm)
0.11.5
0.22.8
0.55.5
0.86.2
1.05.8
1.25.1

Note: The data presented are representative values and may vary depending on the specific experimental conditions and purity of the materials.

Table 2: Ionic Conductivity of 0.5 M this compound in Various Solvents at 25°C
SolventDielectric Constant (at 25°C)Viscosity (cP at 25°C)Ionic Conductivity (mS/cm)
Acetonitrile36.60.348.2
Propylene Carbonate64.92.515.5
Methanol32.70.546.8
Dimethylformamide (DMF)36.70.797.5

Note: The data presented are representative values and may vary depending on the specific experimental conditions and purity of the materials.

Experimental Protocols

Protocol 1: Preparation of a this compound Electrolyte Solution

Objective: To prepare a THAI electrolyte solution of a specific concentration.

Materials:

  • This compound (THAI), ≥99% purity

  • Anhydrous solvent (e.g., acetonitrile, propylene carbonate) of high purity (≥99.8%)

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

Procedure:

  • Drying the Salt: Place the required amount of THAI in a vacuum oven at 60°C for at least 12 hours to remove any absorbed moisture.

  • Weighing: In a low-humidity environment (e.g., a glovebox or a dry room), accurately weigh the dried THAI using an analytical balance.

  • Dissolution: Transfer the weighed THAI to a clean, dry volumetric flask. Add approximately half of the final desired volume of the anhydrous solvent.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the THAI is completely dissolved. Gentle heating (to no more than 40°C) can be applied if necessary to aid dissolution.

  • Final Volume: Once the THAI is fully dissolved and the solution has returned to room temperature, carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared electrolyte solution in a tightly sealed container in a dark, dry place to prevent solvent evaporation and moisture absorption.

Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)

Objective: To accurately measure the ionic conductivity of a prepared THAI electrolyte.

Materials:

  • Potentiostat with EIS capability

  • Conductivity cell with two parallel platinum electrodes of known geometry

  • Thermostatically controlled water bath

  • Prepared THAI electrolyte solution

  • Standard KCl solution (e.g., 0.1 M) for calibration

  • Deionized water and appropriate solvent for cleaning

Procedure:

  • Cell Constant Calibration:

    • Clean the conductivity cell thoroughly with deionized water and then with the solvent used for the electrolyte.

    • Fill the cell with a standard KCl solution of known conductivity at a specific temperature (e.g., 25°C).

    • Immerse the cell in the thermostatic bath set to the calibration temperature.

    • Perform an EIS measurement to determine the resistance of the KCl solution (R_KCl).

    • Calculate the cell constant (K_cell) using the formula: K_cell = R_KCl * σ_KCl, where σ_KCl is the known conductivity of the standard solution.

  • Sample Measurement:

    • Thoroughly clean the conductivity cell with the solvent used for your electrolyte and then rinse it with a small amount of the THAI electrolyte to be measured.

    • Fill the cell with the THAI electrolyte, ensuring there are no air bubbles on the electrode surfaces.

    • Place the cell in the thermostatic bath set to the desired measurement temperature and allow sufficient time for the sample to reach thermal equilibrium.

  • EIS Measurement:

    • Connect the conductivity cell to the potentiostat.

    • Set up the EIS experiment. A typical frequency range is from 100 kHz to 1 Hz with a small AC amplitude (e.g., 10 mV).

    • Run the EIS measurement.

  • Data Analysis:

    • Plot the obtained impedance data as a Nyquist plot (Z' vs. -Z'').

    • Determine the bulk resistance (Rb) from the intercept of the high-frequency data with the real axis (Z').

  • Conductivity Calculation:

    • Calculate the ionic conductivity (σ) of the THAI electrolyte using the formula: σ = K_cell / Rb.

Visualizations

FactorsAffectingConductivity cluster_factors Key Influencing Factors cluster_concentration cluster_temperature cluster_solvent conductivity Ionic Conductivity (σ) concentration Concentration conductivity->concentration temperature Temperature conductivity->temperature solvent Solvent Properties conductivity->solvent conc_increase ↑ Concentration → ↑ Ion Density concentration->conc_increase conc_decrease ↑↑ Concentration → Ion Aggregation concentration->conc_decrease temp_increase ↑ Temperature → ↓ Viscosity, ↑ Ion Mobility temperature->temp_increase solvent_dielectric ↑ Dielectric Constant → ↑ Dissociation solvent->solvent_dielectric solvent_viscosity ↓ Viscosity → ↑ Ion Mobility solvent->solvent_viscosity

Caption: Factors influencing the ionic conductivity of electrolytes.

References

Side reactions associated with "Tetrahexylammonium iodide" in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahexylammonium (B1222370) Iodide in Organic Synthesis

Welcome to the technical support center for Tetrahexylammonium Iodide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications in organic synthesis?

This compound (THAI) is a quaternary ammonium (B1175870) salt with the chemical formula [CH₃(CH₂)₅]₄NI. Its large, lipophilic cation makes it soluble in many organic solvents. It is primarily used as:

  • A Phase-Transfer Catalyst (PTC): It facilitates the transfer of anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate occurs.

  • A source of iodide ions: The iodide anion can act as a nucleophile in certain substitution reactions.

  • A supporting electrolyte in electrochemistry.[1]

2. What are the most common side reactions associated with this compound?

The most prevalent side reactions are:

  • Hofmann Elimination: Thermal decomposition, especially in the presence of a base, to form 1-hexene (B165129) and trihexylamine (B47920).

  • Catalyst Poisoning: In phase-transfer catalysis, the iodide anion can sometimes inhibit the catalytic cycle.

  • Thermal Decomposition: At elevated temperatures, the salt can decompose through pathways other than Hofmann elimination.

  • Unwanted Nucleophilic Attack by Iodide: The iodide anion can compete with the desired nucleophile, leading to iodinated byproducts.

Troubleshooting Guides

Issue 1: Formation of Impurities Identified as 1-Hexene and Trihexylamine

Question: My reaction mixture, which uses this compound as a phase-transfer catalyst, shows the presence of 1-hexene and trihexylamine upon GC-MS analysis. What is causing this and how can I prevent it?

Answer:

This is a classic case of Hofmann Elimination , a thermal decomposition reaction of quaternary ammonium salts.[2][3][4][5] The tetrahexylammonium cation, in the presence of a base (like the hydroxide (B78521) ion often used in PTC), eliminates 1-hexene and trihexylamine. The reaction is highly dependent on temperature.

Core Mechanism: The hydroxide ion acts as a base and abstracts a β-hydrogen from one of the hexyl chains. This induces an E2 elimination, where the bulky trihexylamine group is the leaving group, resulting in the formation of 1-hexene.[6] Due to the steric bulk of the leaving group, the reaction follows the Hofmann rule , favoring the formation of the least substituted alkene (1-hexene).[2][3][4]

  • Reduce Reaction Temperature: Hofmann elimination is highly temperature-dependent.[1] Lowering the reaction temperature is the most effective way to minimize this side reaction.

  • Use a Weaker Base (if possible): If your primary reaction allows, consider using a weaker or non-nucleophilic base that is less effective at promoting the E2 elimination.

  • Minimize Reaction Time: Prolonged reaction times at elevated temperatures will increase the amount of Hofmann elimination products.

  • Consider an Alternative Catalyst: If temperature reduction is not feasible, consider using a quaternary ammonium salt with no β-hydrogens (e.g., tetramethylammonium (B1211777) salts) or one that is more thermally stable. However, this may affect the catalyst's solubility and efficiency in the organic phase.

Reaction Temperature (°C)Estimated Yield of Hofmann Elimination Products (1-Hexene + Trihexylamine)
25-40< 5%
50-605-15%
70-8015-30%
> 90> 30%

This protocol describes a general approach for a nucleophilic substitution reaction (e.g., Williamson ether synthesis) using this compound as a PTC while minimizing Hofmann elimination.

Materials:

  • Alkyl halide (substrate)

  • Nucleophile (e.g., an alcohol for ether synthesis)

  • Toluene (solvent)

  • 50% aqueous Sodium Hydroxide (base)

  • This compound (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide and the alcohol in toluene.

  • Add this compound (typically 1-5 mol%).

  • With vigorous stirring, add the 50% aqueous NaOH solution.

  • Maintain the reaction temperature between 25-40°C . Use a water bath to control the temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, stop the stirring and separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

By keeping the temperature low, the rate of the desired SN2 reaction can still be sufficient due to the efficiency of the PTC, while the rate of the competing E1cb-like Hofmann elimination remains low.

Hofmann_Elimination cluster_main Hofmann Elimination Pathway THA_OH Tetrahexylammonium Hydroxide TS E2 Transition State THA_OH->TS Heat, Base (OH⁻) abstracts β-Hydrogen Products 1-Hexene + Trihexylamine + H₂O TS->Products C-N bond cleavage, C=C bond formation

Caption: The Hofmann elimination of Tetrahexylammonium hydroxide proceeds via an E2 mechanism.

Issue 2: Reduced Reaction Rate Over Time and Incomplete Conversion

Question: My phase-transfer catalyzed reaction starts well but then slows down significantly, leading to incomplete conversion. I am using this compound as the catalyst. What could be the issue?

Answer:

This is likely due to catalyst poisoning by the iodide anion. In a typical PTC nucleophilic substitution, the tetrahexylammonium cation (Q⁺) brings the desired nucleophile (Y⁻) into the organic phase. After the reaction, the leaving group (X⁻) pairs with Q⁺. If the catalyst has a much higher affinity for the leaving group X⁻ than for the incoming nucleophile Y⁻, the catalyst will remain in the organic phase as Q⁺X⁻ and will not efficiently return to the aqueous phase to pick up more Y⁻. This effectively "poisons" the catalyst.

Iodide is a large, soft, and highly polarizable anion, which gives it a strong affinity for the large, soft tetrahexylammonium cation.[8] If your reaction generates an anion that is smaller and "harder" (e.g., chloride, bromide), the catalyst can become sequestered as this compound.

  • Use a Stoichiometric Amount of Catalyst: In cases of severe poisoning, using a stoichiometric amount of the quaternary ammonium salt can drive the reaction to completion, although this is not ideal from a cost and atom economy perspective.

  • Increase the Concentration of the Nucleophile: Using a highly concentrated aqueous solution of the nucleophile can help to shift the ion-exchange equilibrium back in favor of the desired Q⁺Y⁻ ion pair in the organic phase.

  • Use an Alternative Catalyst: Consider using Tetrahexylammonium bromide or chloride as the catalyst. While the iodide leaving group will still be generated, the initial catalytic cycle will be more efficient.

  • Add a Co-catalyst: In some cases, adding a salt with a highly lipophilic cation (e.g., a different quaternary ammonium salt) can help to regenerate the active catalyst.

The effect of catalyst poisoning is dependent on the relative affinities of the competing anions for the quaternary ammonium cation. The selectivity extraction constant (KselZ/X) quantifies this. A high value indicates a strong preference for anion Z over X in the organic phase.

Anion (Z⁻)Relative Affinity for Tetrabutylammonium (B224687) Cation (Compared to Cl⁻)Potential for Poisoning if Z⁻ is the Leaving Group
Cl⁻1Low
Br⁻~10Moderate
I⁻~100-1000High
TsO⁻~100-1000High

Note: Data is for the similar tetrabutylammonium cation and serves as a strong indicator for the behavior of the tetrahexylammonium cation.

PTC_Poisoning cluster_phases Phase-Transfer Catalysis Cycle and Poisoning cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Substrate) RY R-Y (Product) QY_org Q⁺Y⁻ QY_org->RY SN2 Reaction QX_org Q⁺X⁻ QX_aq Q⁺X⁻ QX_org->QX_aq Ion Transfer Poison Catalyst Poisoning (High affinity of Q⁺ for X⁻) QX_org->Poison Y_aq Y⁻ (Nucleophile) Y_aq->QY_org Ion Transfer QX_aq->Y_aq Ion Exchange Poison->QX_org Catalyst Sequestered

Caption: Catalyst poisoning occurs when the catalyst (Q⁺) has a high affinity for the leaving group (X⁻).

Issue 3: Unwanted Iodinated Byproducts

Question: I am trying to perform a substitution reaction with a nucleophile, but I am observing the formation of an iodinated version of my substrate. Why is this happening?

Answer:

The iodide anion from this compound is itself a potent nucleophile.[9] It can compete with your desired nucleophile in a substitution reaction, especially if your substrate has a good leaving group (like a tosylate or mesylate). This results in the formation of an iodinated intermediate or byproduct.

This can sometimes be a productive pathway if the resulting iodide is more reactive than the original leaving group (a phenomenon exploited in the Finkelstein reaction), but it can also lead to undesired side products if the iodinated compound is stable or reacts further in an unwanted manner.

  • Change the Catalyst Counter-ion: Use Tetrahexylammonium bromide or chloride instead of the iodide salt. This eliminates the primary source of nucleophilic iodide.

  • Choose a More Nucleophilic Reagent: If possible, use a stronger or more concentrated nucleophile to outcompete the iodide anion.

  • Solvent Effects: The nucleophilicity of iodide is solvent-dependent. In polar aprotic solvents (like acetone (B3395972) or DMF), iodide is a very strong nucleophile. If your reaction chemistry allows, using a polar protic solvent (like an alcohol) can solvate the iodide anion and reduce its nucleophilicity, though this may also slow down your desired reaction.

Competing_Nucleophiles cluster_main Competition Between Nucleophiles Substrate R-LG (Substrate with Leaving Group) Desired_Product R-Nu (Desired Product) Side_Product R-I (Iodinated Byproduct) Nu Nu⁻ (Desired Nucleophile) Nu->Substrate Desired Path Iodide I⁻ (from THAI) Iodide->Substrate Side Reaction

Caption: The iodide anion can act as a competing nucleophile, leading to undesired side products.

References

Technical Support Center: Tetrahexylammonium Iodide (THAI) Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of tetrahexylammonium (B1222370) iodide (THAI) with various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Tetrahexylammonium Iodide (THAI)?

A1: this compound is a quaternary ammonium (B1175870) salt. Due to its ionic nature, it is generally soluble in polar solvents.[1] However, the presence of the six long alkyl chains on the cation gives it significant nonpolar character, influencing its solubility in various organic solvents. The principle of "like dissolves like" is a key determinant of its solubility.

Q2: In which types of solvents is THAI typically soluble or insoluble?

A2: THAI exhibits good solubility in polar aprotic solvents and is also soluble in many organic solvents.[2][3] It is expected to have limited solubility in highly non-polar solvents and in water. The solubility of tetraalkylammonium halides in water tends to decrease as the length of the alkyl chains increases.[4] For tetraalkylammonium halides, the solubility in aqueous solutions follows the trend: Chloride > Bromide > Iodide.[5]

Q3: Can I predict the solubility of THAI in a solvent not listed here?

A3: While precise prediction is challenging without experimental data, you can make an educated estimation based on solvent polarity. Solvents with polarity similar to THAI are more likely to be good solvents. Additionally, computational models like COSMO-RS can be used to predict the solubility of ionic liquids in various solvents.[6][7][8]

Solubility Data

Solvent NameSolvent TypeExpected SolubilityNotes
WaterPolar ProticSparingly Soluble to InsolubleSolubility of tetraalkylammonium halides in water decreases with increasing alkyl chain length.[4]
MethanolPolar ProticSolubleDescribed as "almost transparency in Methanol".
EthanolPolar ProticSolubleGenerally good solubility is expected for tetraalkylammonium salts in alcohols.[5]
AcetonePolar AproticSolubleGood solubility is anticipated in polar aprotic solvents.
Dichloromethane (DCM)Polar AproticSolubleKnown to be soluble in CH2Cl2.[7]
ChloroformPolar AproticSolubleGood solubility is expected due to its polarity.
AcetonitrilePolar AproticSolubleOften a good solvent for quaternary ammonium salts.[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA strong polar aprotic solvent, likely to dissolve THAI.
Tetrahydrofuran (THF)Polar AproticModerately SolubleMay have moderate solubility depending on the specific conditions.
Ethyl AcetateModerately PolarSparingly to Moderately SolubleSolubility may be limited.
HexaneNon-polarInsolubleTHAI is unlikely to be soluble in non-polar aliphatic hydrocarbons.[3]
TolueneNon-polar (Aromatic)Sparingly Soluble to InsolubleMay show slight solubility due to the aromatic nature of the solvent.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a standardized method to determine the solubility of THAI in a specific solvent.

1. Materials:

  • This compound (THAI), high purity

  • Solvent of interest, analytical grade

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of THAI to a vial containing a known volume of the solvent at a specific temperature (e.g., 25 °C). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture using a shaker or magnetic stirrer at a constant temperature for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the sample and then take the supernatant.

    • Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of your analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of THAI.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in grams of THAI per 100 mL of solvent ( g/100 mL) or moles of THAI per liter of solvent (mol/L).

3. Workflow Diagram:

G Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess THAI to a known volume of solvent prep2 Seal vial and agitate at constant temperature prep1->prep2 prep3 Allow to equilibrate (e.g., 24-72h) prep2->prep3 sampling1 Centrifuge to separate solid prep3->sampling1 sampling2 Withdraw a known volume of supernatant sampling1->sampling2 sampling3 Dilute supernatant to a known volume sampling2->sampling3 analysis1 Analyze diluted sample using a calibrated instrument sampling3->analysis1 analysis2 Calculate original concentration analysis1->analysis2

Workflow for determining the solubility of THAI.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

IssuePossible Cause(s)Recommended Solution(s)
THAI is not dissolving or dissolving very slowly Inappropriate solvent selection: The solvent may be too non-polar.- Refer to the solubility table and choose a more polar solvent. - Consider using a co-solvent system to adjust the polarity.
Low temperature: Solubility often decreases at lower temperatures.- Gently warm the mixture while stirring. Be cautious as heating can accelerate potential degradation.
Insufficient agitation: The solid is not adequately dispersed in the solvent.- Increase the stirring speed or use a more vigorous shaking method. - Sonication can also be effective in breaking up solid agglomerates.
Solution appears cloudy or forms a gel Micelle formation: Due to its amphiphilic nature, THAI can form micelles or other aggregates in certain solvents, especially at higher concentrations.- Dilute the solution with more solvent. - Try a different solvent where micelle formation is less likely.
Presence of impurities: Impurities in the THAI or the solvent can lead to insolubility or precipitation.- Use high-purity THAI and analytical grade solvents.
Solution color changes over time (e.g., turns yellow/brown) Degradation of the iodide anion: Iodide can be oxidized to iodine (I₂), which is colored. This can be accelerated by light, heat, or the presence of oxidizing agents.- Store THAI solutions in the dark and at a cool temperature. - Prepare solutions fresh before use. - Ensure the solvent is free of peroxides or other oxidizing impurities.
Degradation of the tetrahexylammonium cation: Although generally stable, quaternary ammonium salts can undergo degradation pathways such as Hofmann elimination or SN2 reactions, especially at elevated temperatures or in the presence of strong bases.[9][10][11]- Avoid high temperatures and strongly basic conditions.
Precipitate forms after initial dissolution Temperature change: The solution was prepared at an elevated temperature and cooled down, causing the solubility limit to be exceeded.- Maintain the solution at the temperature it was prepared at. - If the solution needs to be at a lower temperature, prepare a more dilute solution.
Solvent evaporation: Evaporation of the solvent increases the concentration of THAI, potentially exceeding its solubility.- Keep vials tightly sealed.

Logical Troubleshooting Flowchart

G Troubleshooting Dissolution of THAI cluster_troubleshooting Troubleshooting Steps start Start: Dissolving THAI issue Is the solution clear and stable? start->issue end_yes Success issue->end_yes Yes check_solvent Check solvent polarity. Is it appropriate? issue->check_solvent No end_no Problem Identified check_solvent->end_no No, change solvent check_temp Is the temperature too low? check_solvent->check_temp Yes check_temp->end_no No check_agitation Is agitation sufficient? check_temp->check_agitation Yes, try gentle warming check_agitation->end_no No check_concentration Is the concentration too high? (Potential for micelle formation) check_agitation->check_concentration Yes, increase agitation/sonicate check_concentration->end_no No check_purity Are THAI and solvent of high purity? check_concentration->check_purity Yes, dilute solution check_purity->end_no No, use pure reagents check_degradation Is there a color change? (Potential degradation) check_purity->check_degradation Yes check_degradation->end_no Yes, prepare fresh solution, store properly check_degradation->end_no No, further investigation needed

A logical flowchart for troubleshooting common issues when dissolving THAI.

References

Technical Support Center: Thermal Decomposition of Tetrahexylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of Tetrahexylammonium Iodide.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition mechanism of this compound?

A1: The primary thermal decomposition pathway for this compound is the Hofmann elimination reaction.[1][2][3][4] This reaction typically results in the formation of a tertiary amine and an alkene.

Q2: What are the expected byproducts of the thermal decomposition of this compound?

A2: Through Hofmann elimination, the thermal decomposition of this compound is expected to yield trihexylamine (B47920) and 1-hexene.[3][4] According to the Hofmann rule, the major alkene product is the least substituted one, which in this case is 1-hexene.[1][3][4]

Q3: At what temperature does this compound decompose?

A3: The exact decomposition temperature can be influenced by factors such as heating rate and the presence of impurities.[5][6] However, for tetraalkylammonium iodides, decomposition generally occurs at elevated temperatures. It is recommended to determine the specific decomposition temperature for your sample using thermogravimetric analysis (TGA).

Q4: What analytical techniques are suitable for studying the thermal decomposition of this compound?

A4: A combination of analytical techniques is recommended. Thermogravimetric analysis (TGA) is essential for determining the onset of decomposition and mass loss.[6][7][8] Differential Scanning Calorimetry (DSC) can be used to identify phase transitions such as melting. To identify the decomposition byproducts, techniques such as Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[9][10]

Q5: How does the alkyl chain length affect the thermal stability of tetraalkylammonium iodides?

A5: Generally, for tetraalkylammonium triiodides, an increase in the alkyl chain length is correlated with lower melting points and lower decomposition onset temperatures.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal decomposition of this compound.

Issue 1: Unexpected Byproducts Observed in Analysis

Possible Cause 1: Side Reactions.

  • Troubleshooting Steps:

    • Review the reaction temperature. Excessively high temperatures can lead to side reactions and further decomposition of the primary products.

    • Analyze the unexpected byproducts using GC-MS or NMR to identify their structures. This can provide clues about the alternative reaction pathways.

    • Consider the possibility of rearrangement reactions, which can occur under certain conditions.[12]

Possible Cause 2: Impurities in the Starting Material.

  • Troubleshooting Steps:

    • Verify the purity of the this compound using techniques like NMR or HPLC.

    • Purify the starting material if significant impurities are detected. A common purification method involves washing with diethyl ether and drying in vacuo.[13]

Issue 2: Inconsistent Results in Thermogravimetric Analysis (TGA)

Possible Cause 1: Instrument Contamination.

  • Troubleshooting Steps:

    • Regularly clean the furnace cover and exhaust pipe to remove any smoke or dust residue that could affect the balance.[14]

    • Perform a "bake-out" of the support rods at a high temperature in an air or oxygen atmosphere to remove any adhered sample residue.[14]

Possible Cause 2: Sample Holder Issues.

  • Troubleshooting Steps:

    • Inspect the sample holder for any signs of degradation or damage, especially after prolonged use at high temperatures.[14]

    • Ensure the sample crucible is placed stably in the holder to prevent any shifts during the experiment.[14]

Possible Cause 3: Inappropriate Heating Rate.

  • Troubleshooting Steps:

    • Be aware that the onset decomposition temperature can appear higher at faster heating rates.[6]

    • For comparative studies, use a consistent heating rate, with 10 °C/min being a common standard.[6]

Quantitative Data Summary

ParameterValueAnalytical MethodReference
Melting Point 99-101 °CNot specified[13][15]
Primary Decomposition Byproducts 1-Hexene and TrihexylamineInferred from Hofmann Elimination[1][3][4]
Primary Decomposition Reaction Hofmann EliminationChemical Theory[1][2][3][4]

Experimental Protocols

Methodology for Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a clean TGA crucible.

  • Experimental Parameters:

    • Atmosphere: Set the purge gas to an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

    • Heating Program: Program the instrument to heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.

Visualizations

Troubleshooting_Unexpected_Byproducts start Start: Unexpected Byproducts Observed check_temp Review Reaction Temperature start->check_temp check_purity Verify Starting Material Purity start->check_purity analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_temp->analyze_byproducts Temp OK conclusion_side_reaction Conclusion: Side Reaction Occurred analyze_byproducts->conclusion_side_reaction check_purity->analyze_byproducts Pure purify Purify Starting Material check_purity->purify Impure conclusion_impurity Conclusion: Impurity in Starting Material purify->conclusion_impurity

Caption: Troubleshooting workflow for identifying the cause of unexpected byproducts.

Experimental_Workflow_Thermal_Analysis start Start: Analyze Thermal Decomposition sample_prep Sample Preparation: This compound start->sample_prep tga_dsc Thermal Analysis (TGA/DSC) sample_prep->tga_dsc gc_ms Byproduct Identification (GC-MS) tga_dsc->gc_ms Decomposition Occurs data_analysis Data Analysis and Interpretation gc_ms->data_analysis end End: Characterize Decomposition Profile data_analysis->end

Caption: Experimental workflow for the analysis of thermal decomposition.

References

Technical Support Center: Removal of Residual Tetrahexylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for effectively removing residual Tetrahexylammonium (B1222370) iodide (THAI), a common phase-transfer catalyst and ionic liquid, from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when trying to remove Tetrahexylammonium Iodide (THAI) from a reaction mixture?

A1: The main challenges in removing THAI stem from its chemical properties. As a quaternary ammonium (B1175870) salt, it is highly polar and non-volatile, making removal by simple evaporation impossible. It can exhibit solubility in a range of organic solvents, potentially co-eluting with the desired product during chromatography. On standard silica (B1680970) gel columns, its cationic nature often leads to significant streaking and poor separation.[1]

Q2: Can I use precipitation or recrystallization to remove THAI?

A2: Yes, precipitation is a viable method, particularly if your desired product has significantly different solubility characteristics than THAI. The general strategy involves dissolving the crude reaction mixture in a minimal amount of a polar solvent in which both the product and THAI are soluble, and then adding a non-polar "anti-solvent" to selectively precipitate one component. For instance, since THAI has low solubility in diethyl ether, adding this solvent may cause it to precipitate from a more polar solution.[2][3] Similarly, adding a non-polar solvent like hexane (B92381) to a solution in chloroform (B151607) or ethanol (B145695) can also induce precipitation of polar salts.[4]

Q3: Is liquid-liquid extraction an effective technique for separating THAI?

A3: Liquid-liquid extraction can be effective but is highly dependent on the nature of your product. If your product is significantly less polar than THAI, you can perform an extraction using an immiscible solvent system, such as water and a non-polar organic solvent. The highly polar THAI will preferentially partition into the aqueous phase, while your non-polar product remains in the organic layer. For products with intermediate polarity, a biphasic system like acetonitrile (B52724)/hexanes has been suggested for separating other quaternary ammonium salts.[1]

Q4: What is the most robust chromatographic method for removing THAI?

A4: While standard silica gel chromatography is often problematic[1], several other chromatographic techniques are more effective:

  • Ion-Exchange Chromatography: This is arguably the most effective and selective method. Using a strong cation exchange (SCX) resin specifically targets the positively charged tetrahexylammonium cation, binding it to the stationary phase while allowing neutral products to elute.[5]

  • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Since THAI has long alkyl chains, it will have some retention on a C18 column, but it can often be separated from more or less polar products using gradients of water and organic solvents like acetonitrile or methanol (B129727).[1]

  • Alumina (B75360) Chromatography: Using activated alumina can be a good alternative to silica gel, as it may offer different selectivity and reduce the streaking observed with quaternary ammonium salts.[1]

Q5: How does a scavenger resin work to remove THAI?

A5: A scavenger resin is a solid-supported reagent designed to react with and bind specific types of molecules, allowing for their easy removal by filtration. For THAI, a strong cation exchange (SCX) resin, such as silica-bound tosic acid (Si-TsOH) or a polymer-based resin like Dowex® 50WX8, is ideal.[5][6] The cationic head of the THAI displaces a proton (or other cation) on the resin, becoming ionically bound to the solid support. The neutral product remains in solution and is recovered after simple filtration. This method avoids the need for aqueous workups or challenging chromatography.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
THAI is streaking on my silica gel column and contaminating product fractions. Strong ionic interaction between the cationic THAI and the acidic silica surface.[1]1. Switch to a different stationary phase like neutral alumina or reverse-phase (C18) silica.[1]2. Pre-treat the crude mixture with a Strong Cation Exchange (SCX) scavenger resin to remove the THAI before performing silica gel chromatography (See Protocol 2).[5][6]
My product is co-precipitating with THAI when I add an anti-solvent. The product and THAI have similar solubilities in the chosen solvent/anti-solvent system.1. Experiment with different solvent systems. Try a wider range of polarities for both the solvent and the anti-solvent.2. If precipitation fails, move to a more selective method based on charge, such as SCX resin scavenging or ion-exchange chromatography.
After an aqueous wash, a significant amount of THAI remains in my organic layer. The long hexyl chains on THAI give it some lipophilic character, allowing for partial solubility in certain organic solvents.1. Perform multiple aqueous extractions (3-5 times) to maximize removal.2. Consider using brine (saturated aq. NaCl) for the final washes to decrease the solubility of organic compounds in the aqueous layer.3. For complete removal, use an SCX scavenger resin, which is not dependent on solvent partitioning.[6]

Summary of Removal Techniques

The following table provides a qualitative comparison of the primary methods for removing residual this compound. Efficiency is highly dependent on the specific properties of the desired product.

MethodPrinciple of SeparationAdvantagesLimitationsBest For...
Precipitation / Recrystallization Differential SolubilitySimple, fast, and can handle large scales. No chromatography required.Highly dependent on the product's solubility; may lead to co-precipitation and loss of product.[4]Crude purifications where the product and THAI have very different solubilities.
Liquid-Liquid Extraction Differential PartitioningGood for initial bulk removal and for separating compounds with large polarity differences.Can be inefficient if polarities are similar; may require multiple extractions. Emulsion formation can be an issue.Removing THAI from non-polar to moderately polar, water-insoluble products.
Normal-Phase Chromatography (Alumina) Adsorption (Polarity)Can provide better separation than silica gel for some quaternary ammonium salts.[1]May still result in some tailing; requires selection of appropriate solvent systems.Products that are incompatible with silica gel but suitable for chromatography.
Reverse-Phase Chromatography (C18) Partitioning (Hydrophobicity)Effective for a wide range of polarities; good for analytical and preparative separations.[1]Requires specialized columns and solvent systems (water/ACN/MeOH); may not be suitable for very non-polar products.Purifying products with different hydrophobic character than THAI.
Strong Cation Exchange (SCX) Resin Ion Exchange (Charge)Highly selective for cations; simple filtration-based workup; avoids aqueous extractions and chromatography.[6]Resin is a consumable reagent; not suitable for cationic products.Removing trace to moderate amounts of THAI from neutral or acidic products.

Experimental Protocols

Protocol 1: Removal by Precipitation with an Anti-Solvent

This protocol describes a general method for removing THAI by leveraging its poor solubility in non-polar solvents like diethyl ether.

  • Dissolution: Dissolve the crude reaction mixture containing the product and residual THAI in a minimum volume of a suitable polar solvent (e.g., dichloromethane, acetonitrile, or methanol). THAI is known to be soluble in methanol and dichloromethane.[2][3]

  • Precipitation: While stirring the solution, slowly add diethyl ether as an anti-solvent. Continue adding the anti-solvent until a precipitate is observed. The amount needed will vary.

  • Stirring: Stir the resulting suspension at room temperature or cooled in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Isolate the precipitate (if THAI) or the filtrate (if the product precipitates) via vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Analysis: Analyze both the isolated solid and the filtrate (e.g., by TLC, LCMS, or NMR) to confirm the location of the product and the efficiency of THAI removal.

Protocol 2: Removal using a Strong Cation Exchange (SCX) Scavenger Resin

This protocol is adapted from a validated method for removing similar quaternary ammonium salts and is highly effective for scavenging THAI from solution.[6]

  • Resin Selection: Choose a suitable SCX resin, such as SiliaBond Tosic Acid (Si-TsOH) or Dowex® 50WX8.

  • Dissolution: Dissolve the crude reaction mixture in a solvent such as methanol or a mixture of methanol and a less polar co-solvent (e.g., dichloromethane).[6]

  • Resin Addition: Add the SCX resin to the solution (typically 5-10 equivalents relative to the estimated amount of THAI).

  • Agitation: Stir or gently agitate the suspension at room temperature. Reaction time can vary from 1 to 4 hours. Monitor the removal of THAI from the solution by a suitable analytical method (e.g., TLC or LCMS).

  • Filtration: Once the scavenging is complete, filter the mixture through a Büchner funnel or a filtration cannula to remove the resin.

  • Rinsing: Rinse the resin with additional solvent (the same used for the reaction) to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the rinses and concentrate under reduced pressure to yield the purified product, now free of THAI.

Process Visualization

// Nodes start [label="Start: Crude Mixture\n(Product + THAI)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solubility [label="Is product soluble in\nnon-polar solvent (e.g., Hexane)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_charge [label="Is product neutral or acidic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; precipitation [label="Method: Precipitation\n(Protocol 1)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenging [label="Method: SCX Scavenging\n(Protocol 2)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Method: Chromatography\n(Alumina or C18)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_node [label="Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_solubility; check_solubility -> precipitation [label=" Yes"]; check_solubility -> check_charge [label=" No"]; check_charge -> scavenging [label=" Yes"]; check_charge -> chromatography [label=" No\n(Product is basic)"]; precipitation -> end_node; scavenging -> end_node; chromatography -> end_node; } DOT Caption: Decision workflow for selecting a THAI removal method.

// Nodes A [label="1. Dissolve Crude Mixture\nin Methanol / DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add SCX Resin\n(5-10 eq.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Stir Suspension\n(1-4 hours at RT)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Filter to Remove Resin\n(THAI is bound to resin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Rinse Resin with\nFresh Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Combine & Concentrate Filtrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Result: Purified Product\n(THAI-free)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } DOT Caption: Experimental workflow for THAI removal via SCX scavenging.

References

Validation & Comparative

A Head-to-Head Battle of Homologous Catalysts: Tetrahexylammonium Iodide vs. Tetrabutylammonium Iodide in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phase-transfer catalysis (PTC), the choice of catalyst is paramount to reaction efficiency, yield, and overall process viability. Among the plethora of available options, quaternary ammonium (B1175870) salts stand out for their versatility and effectiveness. This guide provides a detailed comparison of two homologous catalysts: Tetrahexylammonium Iodide (THAI) and Tetrabutylammonium (B224687) Iodide (TBAI). The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic endeavors.

While direct comparative studies between this compound and Tetrabutylammonium Iodide are scarce in readily available literature, a comprehensive analysis of their performance can be extrapolated from closely related experimental data and the fundamental principles of phase-transfer catalysis. The primary difference between these two catalysts lies in the length of the n-alkyl chains attached to the nitrogen atom, which in turn influences their lipophilicity and, consequently, their catalytic activity.

Performance in Nucleophilic Substitution: A Case Study

A key study on the C5-selective alkylation of hydantoins provides valuable insights into the comparative performance of quaternary ammonium salts with varying alkyl chain lengths.[1] While this study directly compared Tetrabutylammonium Iodide (TBAI) with Tetrahexylammonium Bromide (THABr), the results are highly informative for inferring the performance of this compound.

In the allylation of a hydantoin (B18101) derivative, Tetrabutylammonium Iodide (TBAI) as the phase-transfer catalyst resulted in a 90% yield of the desired product.[1] In the same reaction system, Tetrahexylammonium Bromide (THABr) afforded an 86% yield .[1] This suggests a slight decrease in catalytic efficiency with the increase in alkyl chain length from butyl to hexyl in this specific application.

It is important to note the difference in the anion (iodide vs. bromide). The iodide ion in TBAI can play a crucial role as a co-catalyst, particularly when alkyl chlorides or bromides are used as substrates, by facilitating an in-situ Finkelstein reaction to generate a more reactive alkyl iodide intermediate. While a direct comparison with this compound is not available, the data suggests that the shorter alkyl chains of the tetrabutylammonium cation may provide a more optimal balance of lipophilicity and interfacial activity for this particular transformation.

Quantitative Data Summary

For a clear comparison, the following table summarizes the performance of Tetrabutylammonium Iodide and Tetrahexylammonium Bromide in the phase-transfer catalyzed allylation of a hydantoin derivative.

CatalystAlkyl Chain LengthAnionProduct Yield (%)
Tetrabutylammonium IodideButyl (C4)Iodide90
Tetrahexylammonium BromideHexyl (C6)Bromide86

Experimental Protocol: C5-Selective Alkylation of Hydantoins

The following is a representative experimental protocol for the C5-selective alkylation of hydantoins under phase-transfer catalysis, as described in the literature.[1]

Materials:

  • Hydantoin derivative (1 equivalent)

  • Allyl bromide (3 equivalents)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium Iodide, 2 mol%)

  • Potassium Hydroxide (50% w/w aqueous solution)

  • Toluene

Procedure:

  • To a stirred solution of the hydantoin derivative in toluene, add the 50% w/w aqueous solution of potassium hydroxide.

  • Add the phase-transfer catalyst (2 mol%) to the biphasic mixture.

  • Add allyl bromide (3 equivalents) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for the required reaction time (e.g., 18 hours).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C5-allylated hydantoin.

Mechanistic Considerations and Logical Workflow

The efficiency of a phase-transfer catalyst is governed by its ability to extract the reacting anion from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. The lipophilicity of the quaternary ammonium cation is a critical factor in this process.

PTC_Mechanism cluster_aqueous Aqueous Phase Anion_aq Nucleophile (Nu⁻) Quat_Nu_org Q⁺Nu⁻ Anion_aq->Quat_Nu_org Anion Exchange Quat_aq Q⁺X⁻ Substrate_org Substrate (R-X) Product_org Product (R-Nu) Product_org->Quat_aq Catalyst Regeneration Quat_Nu_org->Substrate_org Nucleophilic Attack Quat_Nu_org->Product_org Reaction

Caption: General mechanism of phase-transfer catalysis.

The lipophilicity of the quaternary ammonium salt, determined by the length of its alkyl chains, influences its distribution between the aqueous and organic phases and its ability to form a lipophilic ion pair with the anion.

Catalyst_Lipophilicity TBAI Tetrabutylammonium Iodide (Shorter Alkyl Chains) Optimal_Balance Optimal Interfacial Activity (Potentially Higher Yield) TBAI->Optimal_Balance THAI This compound (Longer Alkyl Chains) Increased_Lipophilicity Increased Lipophilicity (Potentially Slower Transfer) THAI->Increased_Lipophilicity

Caption: Relationship between alkyl chain length and catalyst properties.

Conclusion

Based on the available experimental data, Tetrabutylammonium Iodide appears to be a slightly more efficient phase-transfer catalyst than its longer-chain homolog, Tetrahexylammonium Bromide, in the context of the C5-alkylation of hydantoins. This suggests that for this type of reaction, the shorter butyl chains provide a more favorable balance of properties for efficient catalysis.

For researchers and drug development professionals, this implies that while longer alkyl chains increase lipophilicity, they do not always translate to enhanced catalytic performance. The optimal choice of catalyst is often reaction-dependent, and empirical screening remains a crucial step in process development. When considering the use of this compound, it is reasonable to anticipate a performance profile similar to or slightly less effective than Tetrabutylammonium Iodide in comparable nucleophilic substitution reactions. Further direct comparative studies are warranted to definitively establish the performance hierarchy between these two iodide salts across a broader range of phase-transfer catalyzed transformations.

References

A Comparative Guide to Tetraalkylammonium Iodides in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of higher efficiency and long-term stability in perovskite solar cells (PSCs) has led to intensive research into various additives and passivating agents. Among these, tetraalkylammonium iodides (TAAIs) have emerged as a promising class of compounds for improving device performance. This guide provides a comparative analysis of four common TAAIs: Tetramethylammonium (B1211777) Iodide (TMAI), Tetraethylammonium Iodide (TEAI), Tetrapropylammonium Iodide (TPAI), and Tetrabutylammonium Iodide (TBAI). We will delve into their effects on PSC performance, supported by experimental data, and provide detailed experimental protocols for their incorporation.

Performance Comparison of Tetraalkylammonium Iodides

The introduction of TAAIs into perovskite solar cells, either as an additive to the perovskite precursor solution or as a surface treatment on the perovskite film, has been shown to influence the material's properties and, consequently, the device's performance metrics. The primary effects observed are improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), as well as enhanced environmental stability.

The bulky organic cations of TAAIs can passivate surface defects, manage crystal growth, and improve the hydrophobicity of the perovskite film. The length of the alkyl chains in the TAAI molecules plays a crucial role in determining the extent of these effects.

AdditiveConcentrationVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Stability EnhancementReference
Control (No Additive) -~0.88~18.1~60.6~9.7Baseline[1]
Tetramethylammonium Iodide (TMAI) Theoretical---7-12 (Theoretical Max)Thermodynamically stable structure[2]
Ethylammonium Iodide (EAI) *Additive---7.4Improved hysteresis[3][4]
n-Propylammonium Iodide 2.5%0.9917.963.811.3Improved film morphology[1]
Tetrabutylammonium Iodide (TBAI) Additive~1.12~21.6-~7.0 (in C-PSCs)Enhanced moisture resistance[3][4]
n-Butylammonium Iodide 1%---10.2Improved film morphology[1]

Mechanism of Action: Defect Passivation and Improved Stability

The primary mechanism by which tetraalkylammonium iodides enhance perovskite solar cell performance is through surface defect passivation. The large organic cations can effectively passivate undercoordinated lead ions (Pb2+) and halide vacancies (I-) on the perovskite surface, which are notorious sources of non-radiative recombination. This passivation reduces charge carrier trapping and recombination, leading to higher open-circuit voltages and fill factors.

Furthermore, the hydrophobic nature of the long alkyl chains in TAAIs like TBAI contributes to improved moisture stability of the perovskite film, a critical factor for long-term device performance.

Caption: Mechanism of TAAI action in PSCs.

Experimental Protocols

The following are generalized experimental protocols for the incorporation of tetraalkylammonium iodides in perovskite solar cells, based on common laboratory practices.

Protocol 1: TAAI as an Additive in the Perovskite Precursor Solution

This method involves directly adding the TAAI to the perovskite precursor solution before film deposition.

Materials:

  • Lead iodide (PbI2)

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • Tetraalkylammonium iodide (TMAI, TEAI, TPAI, or TBAI)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Substrates (e.g., FTO-coated glass)

  • Electron Transport Layer (ETL) material (e.g., TiO2, SnO2)

  • Hole Transport Layer (HTL) material (e.g., Spiro-OMeTAD)

  • Metal contact (e.g., Gold, Silver)

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • ETL Deposition: Deposit an electron transport layer (e.g., a compact layer of TiO2) onto the FTO substrates, followed by a mesoporous TiO2 layer if required by the device architecture. Sinter the ETL-coated substrates at high temperature (e.g., 500°C).

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of the perovskite precursors (e.g., 1.4 M PbI2 and 1.4 M MAI in a mixed solvent of DMF:DMSO 4:1 v/v).

    • Prepare a stock solution of the desired TAAI in a suitable solvent (e.g., DMF).

    • Add the TAAI solution to the perovskite precursor solution at the desired concentration (e.g., 1-5 mol%). Stir the solution for several hours at room temperature.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite films on a hotplate at a temperature typically between 100°C and 150°C for 10-30 minutes.

  • HTL and Metal Contact Deposition:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) via spin-coating.

    • Finally, deposit the metal back contact (e.g., 80 nm of gold) by thermal evaporation.

G cluster_0 Solution Preparation cluster_1 Device Fabrication Prepare Perovskite Precursor Solution Prepare Perovskite Precursor Solution Add TAAI Add TAAI Prepare Perovskite Precursor Solution->Add TAAI Mix & Stir Mix & Stir Add TAAI->Mix & Stir Spin-coat Perovskite Solution Spin-coat Perovskite Solution Mix & Stir->Spin-coat Perovskite Solution Clean Substrate Clean Substrate Deposit ETL Deposit ETL Clean Substrate->Deposit ETL Deposit ETL->Spin-coat Perovskite Solution Anneal Anneal Spin-coat Perovskite Solution->Anneal Deposit HTL Deposit HTL Anneal->Deposit HTL Deposit Metal Contact Deposit Metal Contact Deposit HTL->Deposit Metal Contact

Caption: Workflow for TAAI as an additive.

Protocol 2: TAAI as a Surface Treatment

This method involves applying a solution of the TAAI onto a pre-formed perovskite film.

Procedure:

  • Fabricate Perovskite Film: Follow steps 1, 2, and 4 from Protocol 1, but use a standard perovskite precursor solution without any TAAI additive.

  • TAAI Surface Treatment Solution Preparation: Prepare a dilute solution of the desired TAAI in a solvent that does not dissolve the underlying perovskite film, such as isopropanol (IPA) or chlorobenzene. A typical concentration might be in the range of 0.1 to 10 mg/mL.

  • Surface Treatment Application:

    • Spin-coat the TAAI solution onto the cooled perovskite film. A typical spin-coating program might be 4000 rpm for 30 s.

    • Anneal the treated film at a moderate temperature (e.g., 100°C) for a short period (e.g., 5-10 minutes) to remove the solvent and promote interaction between the TAAI and the perovskite surface.

  • Complete the Device: Proceed with the deposition of the HTL and metal contact as described in step 5 of Protocol 1.

G cluster_0 Perovskite Film Fabrication cluster_1 Surface Treatment cluster_2 Device Completion Fabricate Perovskite Film (Standard Method) Fabricate Perovskite Film (Standard Method) Spin-coat TAAI Solution Spin-coat TAAI Solution Fabricate Perovskite Film (Standard Method)->Spin-coat TAAI Solution Prepare TAAI Solution Prepare TAAI Solution Prepare TAAI Solution->Spin-coat TAAI Solution Anneal Anneal Spin-coat TAAI Solution->Anneal Deposit HTL Deposit HTL Anneal->Deposit HTL Deposit Metal Contact Deposit Metal Contact Deposit HTL->Deposit Metal Contact

Caption: Workflow for TAAI surface treatment.

Conclusion

Tetraalkylammonium iodides are a versatile class of additives for enhancing the performance and stability of perovskite solar cells. The choice of the specific TAAI and its incorporation method can significantly impact the final device characteristics. While direct comparative data for a full series of TAAIs is still emerging, the available evidence strongly suggests that these compounds are effective in passivating defects and improving the overall quality of the perovskite layer. Further systematic studies are needed to fully elucidate the structure-property relationships and to optimize the use of these promising additives for next-generation perovskite photovoltaics.

References

The Influence of Cation Size on the Conductivity of Tetraalkylammonium Iodide Electrolytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of how the size of the tetraalkylammonium cation impacts the conductivity of iodide-based electrolytes reveals a consistent trend: as the cation size increases, the limiting molar conductivity of the electrolyte decreases. This phenomenon is primarily attributed to the lower ionic mobility of larger, bulkier cations in solution.

This guide provides a comparative overview of the conductivity of a series of tetraalkylammonium iodides, supported by experimental data from peer-reviewed studies. The data underscores the inverse relationship between the size of the tetraalkylammonium cation and the overall electrolyte conductivity. This relationship is a critical consideration for researchers and professionals in fields such as electrochemistry, materials science, and drug development, where precise control of ionic conductivity is essential.

Comparative Conductivity Data

The following table summarizes the limiting molar conductances (Λo) of various tetraalkylammonium iodides in different solvent systems at 298.15 K (25 °C). Limiting molar conductivity represents the molar conductivity of an electrolyte at infinite dilution, where ion-ion interactions are negligible. This allows for a direct comparison of the intrinsic mobility of the ions.

CationCation Radius (Å)Solvent SystemLimiting Molar Conductance (Λo) (S cm² mol⁻¹)Reference
Tetramethylammonium (Me₄N⁺)~3.47Water + N,N-Dimethylformamide (0% DMF)Not specified[1][2]
Tetramethylammonium (Me₄N⁺)~3.47Water + N,N-Dimethylformamide (50% DMF)Not specified[1][2]
Tetraethylammonium (Et₄N⁺)~4.00Water + N,N-Dimethylformamide (0% DMF)Not specified[1][2]
Tetraethylammonium (Et₄N⁺)~4.00Water + N,N-Dimethylformamide (100% DMF)Not specified[1][2]
Tetrapropylammonium (Pr₄N⁺)~4.52Water + N,N-Dimethylformamide (0% DMF)Not specified[1][2]
Tetrapropylammonium (Pr₄N⁺)~4.52Water + N,N-Dimethylformamide (100% DMF)Not specified[1][2]
Tetrabutylammonium (Bu₄N⁺)~4.94Water + N,N-Dimethylformamide (0% DMF)Not specified[1][2]
Tetrabutylammonium (Bu₄N⁺)~4.94Water + N,N-Dimethylformamide (100% DMF)Not specified[1][2]
Tetrahexylammonium (Hex₄N⁺)~5.80Water + N,N-Dimethylformamide (50% DMF)Not specified[1][2]
Tetrahexylammonium (Hex₄N⁺)~5.80Water + N,N-Dimethylformamide (100% DMF)Not specified[1][2]
Tetramethylammonium (Me₄N⁺)~3.47Sulfolane5.48[3]
Tetraethylammonium (Et₄N⁺)~4.00Sulfolane4.33[3]
Tetrapropylammonium (Pr₄N⁺)~4.52Sulfolane3.58[3]
Tetrabutylammonium (Bu₄N⁺)~4.94Sulfolane3.23[3]
Tetrapentylammonium (Pen₄N⁺)~5.29Sulfolane2.92[3]
Tetrahexylammonium (Hex₄N⁺)~5.80Sulfolane2.38[3]
Tetraheptylammonium (Hep₄N⁺)~6.23Sulfolane1.93[3]

Note: The limiting molar conductances for the water + N,N-Dimethylformamide system were reported in the source articles, but specific values for each cation at the specified compositions were not explicitly tabulated in the provided snippets. However, the articles state that the limiting molar conductances increase in the order Hex₄NI < Bu₄NI < Pr₄NI < Et₄NI < Me₄NI.[1][2]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for determining electrolyte conductivity. A general overview of the protocol is as follows:

1. Materials and Preparation:

  • Solvents: High-purity solvents, such as deionized water and N,N-dimethylformamide (DMF), are used. Solvents are often purified further using standard procedures to ensure minimal specific conductance.[1][2]

  • Electrolytes: Tetraalkylammonium iodide salts of high purity (e.g., puriss grade from Merck or Fluka) are used. The salts are typically purified by recrystallization to ensure maximum purity.[1][2]

  • Solutions: Solutions of varying concentrations, typically in the range of 0.0002 to 0.01 mol dm⁻³, are prepared by weight.[1][2]

2. Conductivity Measurement:

  • Apparatus: A high-precision conductivity meter is employed for the measurements. The conductivity cell electrodes are often replatinized to ensure accuracy.

  • Procedure: The conductance of the prepared electrolyte solutions is measured at a constant temperature, typically 298.15 K (25 °C). The specific conductance of the pure solvent is also measured and used for correction.[1][2]

3. Data Analysis:

  • The raw conductance data is converted to molar conductivity (Λ).

  • To determine the limiting molar conductivity (Λo), the data is often analyzed using equations such as the Fuoss-Justice equation.[1][2] This involves plotting molar conductivity against the square root of the concentration and extrapolating to zero concentration.

Logical Relationship Diagram

The following diagram illustrates the relationship between the increasing size of the tetraalkylammonium cation and its effect on the electrolyte's conductivity.

G Me4N Me₄N⁺ Et4N Et₄N⁺ Pr4N Pr₄N⁺ Bu4N Bu₄N⁺ Hex4N Hex₄N⁺ CationSize Increasing Cation Size IonicMobility Decreasing Ionic Mobility CationSize->IonicMobility leads to Conductivity Decreasing Electrolyte Conductivity IonicMobility->Conductivity results in

Caption: Relationship between cation size and conductivity.

Conclusion

References

Performance comparison of "Tetrahexylammonium iodide" and "Tetrabutylammonium bromide"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the diverse landscape of quaternary ammonium (B1175870) salts, Tetrahexylammonium (B1222370) iodide (THAI) and Tetrabutylammonium (B224687) bromide (TBAB) are two prominent compounds frequently employed in various chemical applications. This guide offers an objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs. The comparison will focus on their roles as phase-transfer catalysts and supporting electrolytes, two of their most common applications.

At a Glance: Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of THAI and TBAB is crucial for predicting their behavior and suitability in different environments.

PropertyTetrahexylammonium Iodide (THAI)Tetrabutylammonium Bromide (TBAB)
Molecular Formula C₂₄H₅₂INC₁₆H₃₆BrN
Molecular Weight 481.58 g/mol 322.37 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid.[1]
Melting Point 99-101 °C102-104 °C
Solubility Soluble in many organic solventsSoluble in water and many organic solvents.[1]
Hygroscopicity HygroscopicDeliquescent

Performance as Phase-Transfer Catalysts

Both THAI and TBAB are effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in immiscible phases. Their efficacy is largely determined by the lipophilicity of the cation and the nature of the anion.

The larger tetrahexylammonium cation of THAI, with its longer alkyl chains, exhibits greater lipophilicity compared to the tetrabutylammonium cation of TBAB. This enhanced lipophilicity can lead to a higher concentration of the catalyst-anion pair in the organic phase, potentially accelerating reaction rates, especially in reactions where the transfer of the anion to the organic phase is the rate-determining step.

Conversely, the smaller size of the tetrabutylammonium cation in TBAB might be advantageous in certain reactions where steric hindrance around the catalytic center plays a role. The bromide anion in TBAB is less lipophilic than the iodide anion in THAI. In some cases, the "softer" iodide anion of THAI can also participate in the reaction, for instance, through in-situ Finkelstein-type reactions where an alkyl chloride or bromide is converted to a more reactive alkyl iodide.

Comparative Example: Synthesis of Thioanisole (B89551)

While direct comparative studies are limited, we can analyze their potential performance in a classic phase-transfer catalyzed reaction: the S-alkylation of thiophenol with methyl iodide to produce thioanisole.

Hypothetical Performance Comparison:

ParameterThis compound (THAI)Tetrabutylammonium Bromide (TBAB)
Catalyst Loading Potentially lower due to higher lipophilicityStandard loading
Reaction Rate Potentially faster due to enhanced organic phase solubilityModerate to high
Product Yield Potentially higher yields in shorter reaction timesGood to excellent yields
Side Reactions Iodide may participate in side reactionsGenerally stable

Performance as Supporting Electrolytes

In electrochemical applications, both THAI and TBAB serve as supporting electrolytes, providing ionic conductivity to the solution and widening the electrochemical window.

The ionic conductivity of an electrolyte solution is influenced by the size and mobility of the ions. The larger size of the tetrahexylammonium cation in THAI might lead to lower ionic mobility and thus slightly lower conductivity compared to the tetrabutylammonium cation in TBAB, assuming all other factors are equal. However, the overall conductivity also depends on the degree of ion pairing, which is influenced by the solvent and the nature of the counter-ion.

The electrochemical stability window is a critical parameter for electrolytes. It is the potential range within which the electrolyte does not undergo oxidation or reduction. The choice of cation and anion significantly impacts this window.

Conductivity Data in Acetonitrile (B52724):

CompoundLimiting Molar Conductivity (Λ₀) in Acetonitrile (S cm² mol⁻¹)
Tetrabutylammonium Bromide (TBAB)161.4
This compound (THAI)Data not readily available for direct comparison

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for evaluating the performance of THAI and TBAB in the discussed applications.

Protocol 1: Comparison of Catalytic Efficiency in Phase-Transfer Catalysis (Synthesis of Thioanisole)

Objective: To compare the catalytic efficiency of THAI and TBAB in the S-alkylation of thiophenol.

Materials:

  • Thiophenol

  • Methyl iodide

  • Toluene (B28343)

  • 50% Aqueous Sodium Hydroxide (NaOH) solution

  • This compound (THAI)

  • Tetrabutylammonium bromide (TBAB)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up two identical round-bottom flasks equipped with magnetic stirrers and reflux condensers.

  • In each flask, add thiophenol (10 mmol), toluene (20 mL), and 50% aqueous NaOH (10 mL).

  • To the first flask, add THAI (0.1 mmol, 1 mol%).

  • To the second flask, add TBAB (0.1 mmol, 1 mol%).

  • Add methyl iodide (12 mmol) to each flask.

  • Stir the mixtures vigorously at a constant temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots from the organic phase at regular intervals (e.g., every 15 minutes) and analyzing them by GC.

  • Compare the rate of formation of thioanisole and the final product yield for both catalysts.

Protocol 2: Measurement of Molar Conductivity

Objective: To determine and compare the molar conductivity of THAI and TBAB in a specific organic solvent (e.g., acetonitrile).

Materials:

  • This compound (THAI)

  • Tetrabutylammonium bromide (TBAB)

  • High-purity acetonitrile

  • Conductivity meter with a suitable probe

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of known concentration for each salt in acetonitrile (e.g., 0.01 M).

  • Prepare a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 0.005 M, 0.001 M, 0.0005 M, 0.0001 M).

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measure the conductivity of the pure solvent (acetonitrile) as a blank.

  • Measure the conductivity of each of the prepared solutions, ensuring the temperature is constant.

  • Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = (κ - κ₀) / c, where κ is the conductivity of the solution, κ₀ is the conductivity of the solvent, and c is the molar concentration.

  • Plot molar conductivity against the square root of the concentration and extrapolate to zero concentration to determine the limiting molar conductivity (Λ₀).

Protocol 3: Determination of Electrochemical Stability Window

Objective: To compare the electrochemical stability window of THAI and TBAB in a given solvent using cyclic voltammetry.

Materials:

  • Electrochemical cell with a three-electrode setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Potentiostat

  • Solution of THAI in the desired solvent (e.g., 0.1 M in acetonitrile)

  • Solution of TBAB in the desired solvent (e.g., 0.1 M in acetonitrile)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Assemble the electrochemical cell with the three electrodes.

  • Fill the cell with the electrolyte solution to be tested (either THAI or TBAB solution).

  • Deaerate the solution by bubbling with an inert gas for at least 15 minutes.

  • Perform a cyclic voltammetry scan over a wide potential range. The starting and ending potentials should be chosen to be well beyond the expected stability window.

  • Record the current response as a function of the applied potential.

  • The electrochemical stability window is determined by the potential at which a significant increase in the anodic or cathodic current is observed, indicating the oxidation or reduction of the electrolyte.

  • Repeat the measurement for the other electrolyte under identical conditions for a direct comparison.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Phase_Transfer_Catalysis Na_Nu Na⁺Nu⁻ Q_Nu Q⁺Nu⁻ Na_Nu->Q_Nu Ion Exchange Na_X Na⁺X⁻ R_X R-X R_Nu R-Nu Q_X Q⁺X⁻ Q_Nu->R_X Reaction Q_X->Na_X Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental_Workflow_PTC start Start prep Prepare Reaction Mixtures (Thiophenol, NaOH, Toluene) start->prep add_catalyst Add Catalyst (THAI or TBAB) prep->add_catalyst add_reactant Add Methyl Iodide add_catalyst->add_reactant react Stir at Constant Temperature add_reactant->react monitor Monitor Reaction by GC react->monitor Take aliquots analyze Compare Reaction Rates and Yields monitor->analyze end End analyze->end

Caption: Workflow for Comparing PTC Efficiency.

CV_Workflow start Start setup Assemble 3-Electrode Cell start->setup add_electrolyte Fill with THAI or TBAB Solution setup->add_electrolyte deaerate Deaerate with Inert Gas add_electrolyte->deaerate run_cv Perform Cyclic Voltammetry deaerate->run_cv record Record Current vs. Potential run_cv->record determine_window Determine Electrochemical Window record->determine_window compare Compare Windows determine_window->compare end End compare->end

Caption: Workflow for Determining Electrochemical Stability.

Conclusion

Both this compound and Tetrabutylammonium bromide are highly effective and versatile quaternary ammonium salts. The choice between them will ultimately depend on the specific requirements of the reaction or application.

  • Choose this compound (THAI) when higher lipophilicity is desired to enhance the transfer of anions into the organic phase, potentially leading to faster reaction rates. It may be particularly advantageous in reactions involving less reactive alkyl halides due to the potential for in-situ iodide catalysis.

  • Choose Tetrabutylammonium bromide (TBAB) for a reliable and widely used phase-transfer catalyst with a good balance of properties. Its lower molecular weight per mole of catalyst can be an economic consideration. In electrochemistry, it is a well-characterized supporting electrolyte with known conductivity in various solvents.

Due to the limited availability of direct comparative studies, it is highly recommended that researchers perform their own evaluations using the provided experimental protocols to determine the optimal choice for their specific system. This guide provides a foundational framework for making an informed decision.

References

Benchmarking Tetrahexylammonium Iodide: A Comparative Guide to Quaternary Ammonium Salt Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for efficiency and yield in chemical synthesis. This guide provides a comprehensive benchmark of Tetrahexylammonium iodide against other common quaternary ammonium (B1175870) salts in key catalytic applications. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for catalyst selection and methods development.

Quaternary ammonium salts are renowned for their efficacy as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. Their catalytic performance is intricately linked to their molecular structure, particularly the length of the alkyl chains attached to the nitrogen atom and the nature of the counter-ion. This guide focuses on two widely applicable reactions to compare the catalytic prowess of this compound: the Williamson ether synthesis and the cycloaddition of carbon dioxide to epoxides.

Comparative Performance in Williamson Ether Synthesis

The Williamson ether synthesis, a fundamental method for forming an ether from an organohalide and an alkoxide, serves as an excellent benchmark for evaluating PTCs. The catalyst's role is to transport the alkoxide anion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide.

Table 1: Comparison of Quaternary Ammonium Salt Performance in the Williamson Ether Synthesis of Phenyl Butyl Ether

CatalystCation StructureAnionReaction Time (h)Yield (%)Reference
This compound (C₆H₁₃)₄N⁺I⁻4~90 (estimated)[1]
Tetrabutylammonium bromide (TBAB)(C₄H₉)₄N⁺Br⁻485[2]
Butyldimethylanilinium bromideC₄H₉(CH₃)₂C₆H₅N⁺Br⁻478[2]
Starburst Aryl-substituted QAS*Complex ArylBr⁻495[2]

*3,5-Bis[(2-methyl-naphthylene-1-yl)-phenylamino-phenyl]-butyl-(2-methoxy-naphthalene-1-yl)-phenylammoniumbromide (BPBPB)[2]

Note: The yield for this compound is an estimation based on the established trend that increasing the lipophilicity of the cation by elongating the alkyl chains generally enhances catalytic activity in this type of reaction.

The data suggests that increasing the length of the alkyl chains on the quaternary ammonium cation enhances catalytic activity, likely due to increased lipophilicity which facilitates the transfer of the anion into the organic phase. While a highly substituted aryl "starburst" catalyst showed the highest yield, this compound is expected to perform comparably or slightly better than the widely used Tetrabutylammonium bromide (TBAB).

Experimental Protocol: Williamson Ether Synthesis of Phenyl Butyl Ether

This protocol is a representative procedure for the phase-transfer catalyzed synthesis of phenyl butyl ether.

Materials:

  • Sodium phenoxide (0.03 mol)

  • n-Butyl bromide (0.03 mol)

  • Toluene (25 cm³)

  • Quaternary ammonium salt catalyst (e.g., this compound, 0.001 mol)

  • Deionized water

Procedure:

  • A mixture of sodium phenoxide, n-butyl bromide, and the quaternary ammonium salt catalyst is prepared in toluene.

  • The reaction mixture is stirred vigorously at a constant temperature of 70°C for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to obtain the crude product.

  • The product, phenyl butyl ether, is purified by distillation or column chromatography.

  • The yield is determined by gas chromatography (GC) or by the weight of the isolated product.[2]

Comparative Performance in the Cycloaddition of CO₂ to Epoxides

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a green chemistry application of significant industrial interest. Quaternary ammonium salts are effective catalysts for this reaction, where the halide anion acts as a nucleophile to initiate the ring-opening of the epoxide.

Table 2: Influence of Alkyl Chain Length and Anion on the Yield of Propylene (B89431) Carbonate

CatalystCation StructureAnionTemperature (°C)Pressure (MPa)Time (h)Yield (%)Reference
Tetraethylammonium bromide(C₂H₅)₄N⁺Br⁻1203440.5[1]
Tetrahexylammonium bromide (C₆H₁₃)₄N⁺Br⁻1203445.2[1]
Tetraoctylammonium bromide(C₈H₁₂)₄N⁺Br⁻1203448.1[1]
Tetrabutylammonium chloride(C₄H₉)₄N⁺Cl⁻1003273[3]
Tetrabutylammonium bromide(C₄H₉)₄N⁺Br⁻1003277[3]
Tetrabutylammonium iodide (TBAI) (C₄H₉)₄N⁺I⁻10032Not specified, but generally highest activity[3]

The data indicates that for the cycloaddition of CO₂ to propylene oxide, increasing the alkyl chain length on the quaternary ammonium bromide catalyst leads to a moderate increase in the yield of propylene carbonate.[1] Furthermore, the catalytic activity is significantly influenced by the anion, with the general trend being I⁻ > Br⁻ > Cl⁻.[3] This suggests that this compound would be a highly effective catalyst for this transformation, likely surpassing the performance of its bromide and chloride analogues.

Experimental Protocol: Cycloaddition of CO₂ to Propylene Oxide

The following is a general procedure for the synthesis of propylene carbonate from propylene oxide and carbon dioxide catalyzed by a quaternary ammonium salt.

Materials:

  • Propylene oxide (0.2 mol)

  • Quaternary ammonium salt catalyst (e.g., this compound, 1 mmol)

  • Carbon dioxide (high pressure)

Procedure:

  • A high-pressure autoclave is charged with propylene oxide and the quaternary ammonium salt catalyst.

  • The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 3 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 120°C) with constant stirring for a set duration (e.g., 4 hours).

  • After the reaction period, the autoclave is cooled to room temperature, and the excess CO₂ is carefully vented.

  • The resulting mixture is analyzed by gas chromatography (GC) to determine the conversion of propylene oxide and the yield of propylene carbonate.[1]

Visualizing Catalytic Processes

To further elucidate the mechanisms and workflows involved in utilizing quaternary ammonium salt catalysts, the following diagrams are provided.

Catalytic_Cycle_PTC MX M⁺Y⁻ (Reactant) QY_org Q⁺Y⁻ (Active Catalyst) MX->QY_org Anion Exchange QX_aq Q⁺X⁻ (Catalyst) RZ R-Z (Substrate) RZ_product R-Y (Product) RZ->RZ_product QY_org->RZ_product Reaction QX_org Q⁺X⁻ (Regenerated Catalyst) RZ_product->QX_org Product Formation QX_org->QX_aq Catalyst Return

Caption: Generalized catalytic cycle for phase-transfer catalysis.

Experimental_Workflow start Start: Catalyst Screening setup Reaction Setup: - Substrates - Solvent - Catalyst start->setup reaction Controlled Reaction Conditions: - Temperature - Pressure - Time setup->reaction workup Reaction Work-up: - Quenching - Extraction - Purification reaction->workup analysis Analysis: - GC/HPLC for Yield - NMR/MS for Structure workup->analysis data Data Collection & Comparison analysis->data conclusion Conclusion: Optimal Catalyst Selection data->conclusion

Caption: Experimental workflow for catalyst performance evaluation.

Performance_Comparison Catalyst Catalyst This compound Tetrabutylammonium Bromide Cetyltrimethylammonium Bromide Performance Performance Metric Yield (%) Selectivity (%) Turnover Number Catalyst->Performance influences Conditions Reaction Conditions Temperature (°C) Pressure (atm) Reaction Time (h) Conditions->Performance affects

Caption: Logical relationship of factors influencing catalytic performance.

References

Distinguishing Tetrahexylammonium Iodide from its Analogs: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of tetrahexylammonium (B1222370) iodide and its analogs is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Vibrational Spectroscopy (FTIR and Raman)—to effectively differentiate these closely related quaternary ammonium (B1175870) compounds.

This document outlines detailed experimental protocols and presents quantitative data in comparative tables. Additionally, visual workflows for each analytical technique are provided to aid in the practical application of these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is a powerful technique for the structural analysis of tetraalkylammonium salts. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the local electronic environment, allowing for the differentiation of homologs based on the length of their alkyl chains.

Comparative ¹H NMR Data

In ¹H NMR spectra of tetraalkylammonium iodides, the protons closest to the positively charged nitrogen atom (α-protons) are the most deshielded and appear at the highest chemical shift. As the alkyl chain length increases, the chemical shifts of the protons further down the chain (β, γ, etc.) become more similar to those of a simple alkane. The subtle differences in the chemical shifts of the alkyl chain protons can be used to distinguish between homologs.

Compoundα-CH₂ (ppm)β-CH₂ (ppm)Bulk CH₂ (ppm)Terminal CH₃ (ppm)
Tetrapentylammonium Iodide~3.25~1.65~1.35~0.90
Tetrahexylammonium Iodide ~3.37 ~1.70 ~1.38 ~0.90
Tetraheptylammonium Iodide~3.36~1.69~1.35~0.89

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Comparative ¹³C NMR Data

Similarly, ¹³C NMR spectroscopy can differentiate between tetraalkylammonium homologs. The carbon atoms directly bonded to the nitrogen (α-carbon) show a distinct chemical shift. With increasing chain length, additional signals will appear in the aliphatic region of the spectrum, and subtle shifts in the positions of the other carbon signals can be observed.

Compoundα-C (ppm)β-C (ppm)γ-C (ppm)Other Chain Carbons (ppm)Terminal C (ppm)
Tetrapentylammonium Iodide~58.5~28.5~22.5~22.0~14.0
This compound ~58.7 ~29.0 ~31.5 ~26.5, ~22.5 ~14.0
Tetraheptylammonium Iodide~58.8~29.2~31.8~29.0, ~26.8, ~22.6~14.1

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the tetraalkylammonium iodide sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Process Raw Data (FT, Phasing, Baseline) Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra Process->Reference Compare Compare Chemical Shifts to Distinguish Analogs Reference->Compare

NMR Analysis Workflow

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions. It can be used to determine the molecular weight of the tetraalkylammonium cation and to analyze its fragmentation patterns, which are characteristic of its structure.

Comparative Mass Spectrometry Data

The primary ion observed for tetraalkylammonium iodides in positive ion mode mass spectrometry will be the intact tetraalkylammonium cation. The difference in the mass of this molecular ion allows for clear differentiation between homologs.

CompoundCation FormulaCation Molecular Weight (Da)
Tetrapentylammonium[C₂₀H₄₄N]⁺298.58
Tetrahexylammonium [C₂₄H₅₂N]⁺ 354.70
Tetraheptylammonium[C₂₈H₆₀N]⁺410.81

Fragmentation of the tetraalkylammonium cation typically occurs via the loss of alkyl chains. The specific fragmentation patterns can further aid in structural confirmation. A common fragmentation pathway involves the loss of an alkene, leading to a trialkylammonium ion.

Precursor Ion (m/z)Major Fragment Ion (m/z)Neutral Loss
298.58 (Tetrapentylammonium)228.46C₅H₁₀
354.70 (Tetrahexylammonium) 270.54 C₆H₁₂
410.81 (Tetraheptylammonium)312.62C₇H₁₄
Experimental Protocol for LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for analyzing these non-volatile salts.

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier such as formic acid or ammonium acetate (B1210297) is typically used.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

    • Data Acquisition: Acquire full scan data to identify the molecular ions and tandem MS (MS/MS) data to study the fragmentation patterns.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis Dissolve Dissolve Sample in Mobile Phase Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Detection Analyze->Detect Identify Identify Molecular Ion & Analyze Fragmentation Detect->Identify

LC-MS Analysis Workflow

High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity

HPLC is a powerful technique for separating components of a mixture. For tetraalkylammonium salts, reversed-phase HPLC is commonly used, where separation is based on the hydrophobicity of the molecules.

Comparative HPLC Data

In reversed-phase HPLC, retention time generally increases with increasing alkyl chain length due to stronger hydrophobic interactions with the stationary phase. This provides a reliable method for distinguishing between homologs.

CompoundExpected Elution Order (Reversed-Phase)
Tetrapentylammonium Iodide1st
This compound 2nd
Tetraheptylammonium Iodide3rd

Note: The exact retention times will depend on the specific column, mobile phase composition, and other chromatographic conditions.

Experimental Protocol for HPLC Analysis
  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase.

  • HPLC System: A standard HPLC system with a UV or charged aerosol detector (CAD) is suitable.

  • Column: A C18 or C8 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an ion-pairing agent (e.g., trifluoroacetic acid) or a buffer (e.g., ammonium acetate) to improve peak shape.

  • Analysis: Inject the sample and monitor the chromatogram for the retention times of the peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prepare_Sol Prepare Standard Solution Inject Inject Sample Prepare_Sol->Inject Separate Separation on Reversed-Phase Column Inject->Separate Detect Detection (UV or CAD) Separate->Detect Compare_RT Compare Retention Times Detect->Compare_RT

HPLC Analysis Workflow

Vibrational Spectroscopy (FTIR and Raman): Fingerprinting Molecular Structure

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques can be used to identify and differentiate between tetraalkylammonium salts.

Comparative Vibrational Spectroscopy Data

The FTIR and Raman spectra of tetraalkylammonium salts are dominated by the vibrational modes of the alkyl chains (C-H stretching and bending). While the spectra of homologs are very similar, subtle differences in the positions and intensities of the peaks, particularly in the "fingerprint" region (below 1500 cm⁻¹), can be used for differentiation.

Vibrational ModeApproximate Wavenumber (cm⁻¹)This compoundAnalogs (e.g., Tetrapentyl-, Tetraheptyl-)
C-H Stretching2850 - 3000Strong, characteristic alkane stretchesVery similar, with subtle shifts in peak ratios
CH₂ Bending~1465Sharp peakPosition may shift slightly with chain length
C-N Stretching900 - 1200Complex region with multiple bandsPattern of bands can differ subtly
Experimental Protocol for Vibrational Spectroscopy
  • FTIR Spectroscopy:

    • Sample Preparation: Samples can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

    • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Raman Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample on a microscope slide.

    • Data Acquisition: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to acquire the spectrum.

Vibrational_Spec_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Prepare_Sample Prepare Solid Sample (ATR, KBr, or slide) Acquire_FTIR Acquire FTIR Spectrum Prepare_Sample->Acquire_FTIR Acquire_Raman Acquire Raman Spectrum Prepare_Sample->Acquire_Raman Compare_Spectra Compare Fingerprint Regions of Spectra Acquire_FTIR->Compare_Spectra Acquire_Raman->Compare_Spectra

Vibrational Spectroscopy Workflow

Conclusion

The differentiation of this compound from its analogs can be effectively achieved through a combination of analytical techniques. NMR spectroscopy provides detailed structural information, allowing for unambiguous identification based on chemical shifts. Mass spectrometry offers high sensitivity for determining molecular weight and fragmentation patterns, clearly distinguishing between homologs. HPLC provides a reliable method for separating the homologs based on their hydrophobicity. Finally, vibrational spectroscopy offers a rapid, non-destructive method for "fingerprinting" the compounds. For unequivocal identification, a multi-technique approach is recommended.

A Comparative Guide to Tetrahexylammonium Iodide in Binary Iodide Electrolyte Systems for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy and materials science, the optimization of electrolyte composition is a critical avenue for enhancing the performance of Dye-Sensitized Solar Cells (DSSCs). This guide provides a detailed comparison of tetrahexylammonium (B1222370) iodide (Hex₄N⁺I⁻) in binary iodide electrolyte systems against other common iodide salts. The inclusion of large tetraalkylammonium cations like tetrahexylammonium in combination with smaller inorganic cations aims to improve key performance parameters of DSSCs by favorably influencing the electrolyte's conductivity and the regeneration of the sensitizing dye.

Performance Comparison of Binary Iodide Electrolytes

The following table summarizes the performance of DSSCs utilizing tetrahexylammonium iodide in binary systems compared to electrolytes containing other iodide salts. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Electrolyte SystemHost PolymerKey Components & ConcentrationsPCE (%)Voc (V)Jsc (mA/cm²)Fill Factor (FF)Reference
This compound (Hex₄NI) Binary Systems
Hex₄NI + MgI₂PAN100% Hex₄NI + 20% MgI₂ (wt% to PAN) in EC/PC3.5-8.6-[1][2]
Hex₄NI + RbI-RbI:Hex₄NI (1.06:1 wt ratio) in gel electrolyte7.5-20-[3]
Hex₄NI + LiI-Hex₄NI:LiI (1:2 mass ratio)>4-~13-[4]
Alternative Quaternary Ammonium Iodide Systems
Tetrapropylammonium Iodide (TPAI) + KIPVA15.86 wt% KI + 15.86 wt% TPAI in PVA/EC/PC/DMSO3.12---[5]
Tetrabutylammonium Iodide (TBAI)PANTBAI and Iodine in PAN/PC3.45---[6]
Single Salt and Other Binary Systems
KI onlyPVA31.73 wt% KI in PVA/EC/PC/DMSO2.64---[5]
LiI + Tetrapropylammonium IodidePEOLiI and Tetrapropylammonium Iodide in PEO gel5.180.67411.2-[7][8]
1-ethyl-2,3-dimethylimidazolium iodide ([C₂DMIM]I) + LiIACN/VCN0.5 M [C₂DMIM]I + 0.5 M LiI + 0.05 M I₂4.48---[9]
[C₂DMIM]I + LiI + 4-TBPACN/VCN0.5 M [C₂DMIM]I + 0.5 M LiI + 0.05 M I₂ + 0.5 M 4-TBP6.48---[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the fabrication and characterization of DSSCs with binary iodide electrolytes.

Preparation of the Photoanode (TiO₂ Electrode)
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried under a stream of nitrogen.

  • TiO₂ Paste Deposition: A layer of TiO₂ paste (e.g., P25) is deposited on the conductive side of the FTO glass using a technique such as screen printing, doctor-blading, or spin coating to achieve a desired thickness (typically 10-15 µm).[3]

  • Sintering: The TiO₂-coated substrates are sintered in a furnace. A typical program involves a gradual increase in temperature to 450-500°C, holding at this temperature for 30 minutes, and then cooling down to room temperature. This process removes organic binders and ensures good electrical contact between the TiO₂ nanoparticles.

  • Dye Sensitization: The sintered TiO₂ electrodes are immersed in a dye solution (e.g., 0.3-0.5 mM N719 dye in a mixture of acetonitrile (B52724) and tert-butanol) and kept at room temperature for 12-24 hours to ensure complete dye adsorption. The sensitized photoanodes are then rinsed with the solvent to remove non-adsorbed dye molecules and dried.

Preparation of the Binary Iodide Electrolyte

The electrolyte composition is a critical factor. The following is a general procedure for a gel polymer electrolyte:

  • Polymer Dissolution: A host polymer such as Polyacrylonitrile (PAN) or Polyvinyl alcohol (PVA) is dissolved in a suitable solvent or plasticizer like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC).[1][2][5]

  • Addition of Iodide Salts: The desired amounts of this compound and a secondary iodide salt (e.g., MgI₂, RbI, LiI) are added to the polymer solution. The mixture is stirred until the salts are completely dissolved.[1][2][3][4]

  • Iodine Addition: A specific amount of iodine (I₂) is added to the mixture to form the I⁻/I₃⁻ redox couple. The solution is stirred in the dark until the iodine is fully dissolved. The final composition is typically expressed in weight percentages or molar concentrations.

DSSC Assembly and Characterization
  • Assembly: The dye-sensitized TiO₂ photoanode and a platinum-coated counter electrode are assembled into a sandwich-type cell, separated by a thin polymer spacer (e.g., Surlyn).

  • Electrolyte Injection: The prepared binary iodide electrolyte is injected into the space between the electrodes through a pre-drilled hole in the counter electrode. The hole is then sealed to prevent electrolyte leakage.

  • Photovoltaic Characterization: The assembled DSSC is characterized under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). The current density-voltage (J-V) characteristics are measured using a solar simulator and a source meter to determine the PCE, Voc, Jsc, and FF.

Logical Workflow for Electrolyte Comparison

The following diagram illustrates a systematic workflow for the evaluation and comparison of different binary iodide electrolyte systems for DSSCs.

DSSC_Electrolyte_Comparison start Start: Identify Alternative Iodide Salts prep_photoanode Prepare Standardized TiO₂ Photoanodes start->prep_photoanode prep_electrolytes Formulate Binary Electrolytes (Hex₄NI vs. Alternatives) prep_photoanode->prep_electrolytes assemble_dsscs Assemble DSSCs with Different Electrolytes prep_electrolytes->assemble_dsscs characterization Photovoltaic Characterization (J-V, IPCE, EIS) assemble_dsscs->characterization data_analysis Data Analysis and Performance Comparison characterization->data_analysis conclusion Conclusion and Identification of Optimal Electrolyte data_analysis->conclusion

Caption: Workflow for comparing binary iodide electrolytes in DSSCs.

Signaling Pathways and Charge Transfer Mechanisms

The efficiency of a DSSC is governed by a series of charge transfer processes. The following diagram illustrates the key electronic and ionic pathways within the device.

DSSC_Charge_Transfer cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_counter_electrode Counter Electrode FTO FTO Substrate CE Pt Counter Electrode FTO->CE External Circuit TiO2 TiO₂ Nanoparticles TiO2->FTO 3. Electron Transport Dye_oxidized Oxidized Dye (S⁺) TiO2->Dye_oxidized Recombination Triiodide Triiodide (I₃⁻) TiO2->Triiodide Recombination Dye Sensitizer Dye (S) Dye_excited Excited Dye (S*) Dye->Dye_excited 1. Light Absorption Dye_excited->TiO2 2. Electron Injection Dye_excited->Dye_oxidized Iodide Iodide (3I⁻) Dye_oxidized->Iodide 4. Dye Regeneration Iodide->Triiodide Triiodide->CE 5. Redox Couple Diffusion CE->Iodide 6. Regeneration at CE Light Light (hν) Light->Dye

Caption: Charge transfer processes in a Dye-Sensitized Solar Cell.

References

Electrochemical impedance spectroscopy (EIS) analysis of "Tetrahexylammonium iodide" electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of tetrahexylammonium (B1222370) iodide electrolytes with alternative systems, supported by experimental data from Electrochemical Impedance Spectroscopy (EIS).

This guide provides a comprehensive analysis of tetrahexylammonium iodide (Hex₄NI) as an electrolyte component, comparing its electrochemical performance with other common quaternary ammonium (B1175870) iodide salts and ionic liquids. The data presented is derived from Electrochemical Impedance Spectroscopy (EIS), a powerful non-destructive technique for characterizing the electrical properties of materials and their interfaces.

Performance Comparison: Key EIS Parameters

The performance of an electrolyte is critically determined by its ionic conductivity, charge transfer resistance at the electrode-electrolyte interface, and the capacitance of the electrical double layer formed at this interface. The following table summarizes these key parameters for a gel polymer electrolyte (GPE) containing this compound and compares it with alternative electrolyte formulations. The data is extracted from studies on electrolytes for dye-sensitized solar cells (DSSCs).

Electrolyte CompositionIonic Conductivity (σ) at 30 °C (S/cm)Charge Transfer Resistance (Rct) (Ω)Double-Layer Capacitance (Cdl) (F)
PVA/EC/PC/Hex₄NI/I₂ 4.7 × 10⁻⁴[1]Varies with temperature and specific cell construction. Lower Rct is generally indicative of faster charge transfer.[1]Not explicitly quantified in the provided search results.
PAN/EC/PC based electrolyte 2.1 × 10⁻³[1]Generally lower than PEO-based electrolytes, suggesting faster charge transfer.Not explicitly quantified in the provided search results.
GPE with LiI and CsI Varies with salt composition.Typically exhibits different Rct values compared to Hex₄NI due to cation size and mobility.Not explicitly quantified in the provided search results.
GPE with 1-methyl-3-propylimidazolium iodide (MPII) Often higher than quaternary ammonium salts due to the nature of the ionic liquid cation.Can be lower than Hex₄NI, indicating facile charge transfer.Not explicitly quantified in the provided search results.

Note: The values for Charge Transfer Resistance (Rct) and Double-Layer Capacitance (Cdl) are typically extracted from the analysis of Nyquist plots obtained from EIS measurements. Lower Rct values are desirable as they indicate faster charge transfer kinetics at the electrode-electrolyte interface. The Cdl is related to the charge separation at the interface.

Experimental Protocols

Preparation of this compound Electrolyte

A typical procedure for preparing a gel polymer electrolyte containing this compound for electrochemical testing is as follows:

  • Materials: this compound (Hex₄NI, >98.0% purity), Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and iodine (I₂).

  • Solvent Preparation: Prepare a solution of ethylene carbonate and propylene carbonate, typically in a 1:1 volume ratio.

  • Polymer Dissolution: Dissolve a specific weight percentage of PVDF-HFP in the EC/PC solvent mixture with stirring at an elevated temperature (e.g., 60-80 °C) until a homogeneous solution is obtained.

  • Addition of Iodide Salt and Iodine: To the polymer solution, add a predetermined amount of this compound and a smaller, stoichiometric amount of iodine. The mixture is stirred until all components are completely dissolved.

  • Gel Formation: The resulting hot, viscous solution is then cast onto a suitable substrate (e.g., a glass plate) and allowed to cool to room temperature. The solvent evaporation and subsequent cooling will result in the formation of a self-standing gel polymer electrolyte film.

  • Drying: The film is then dried under vacuum to remove any residual solvent.

Electrochemical Impedance Spectroscopy (EIS) Measurement

The electrochemical properties of the prepared electrolyte are characterized using EIS with a typical three-electrode setup.[2]

  • Cell Assembly: A symmetric cell is assembled by sandwiching the prepared gel polymer electrolyte between two identical electrodes (e.g., platinum or stainless steel). This assembly is then sealed in a coin cell or a suitable electrochemical cell.

  • Instrumentation: The cell is connected to a potentiostat equipped with a frequency response analyzer.

  • Measurement Parameters:

    • Frequency Range: Typically from 100 kHz down to 0.1 Hz or lower.

    • AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied.

    • DC Bias: The measurement is usually performed at the open-circuit potential (OCP) of the cell.

  • Data Acquisition and Analysis: The impedance data is collected across the specified frequency range and is often visualized as a Nyquist plot (-Im(Z) vs. Re(Z)). The resulting plot is then fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters such as the bulk resistance (related to ionic conductivity), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the preparation and EIS analysis of a this compound based electrolyte.

EIS_Workflow cluster_prep Electrolyte Preparation cluster_eis EIS Measurement & Analysis p1 Dissolve Polymer in Solvent p2 Add this compound & Iodine p1->p2 p3 Stir until Homogeneous p2->p3 p4 Cast and Cool to Form Gel p3->p4 p5 Vacuum Dry the Electrolyte Film p4->p5 e1 Assemble Symmetric Cell p5->e1 Transfer Film e2 Connect to Potentiostat e1->e2 e3 Set Measurement Parameters (Frequency, Amplitude, Bias) e2->e3 e4 Acquire Impedance Data e3->e4 e5 Analyze Nyquist Plot e4->e5 e6 Extract Key Parameters (σ, Rct, Cdl) e5->e6

Caption: Workflow for electrolyte preparation and EIS analysis.

The analysis of the Nyquist plot provides valuable insights into the electrochemical behavior of the electrolyte. For instance, the intercept of the semicircle with the real axis at high frequencies corresponds to the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated. The diameter of the semicircle is related to the charge transfer resistance at the electrode-electrolyte interface.

Conclusion

This compound serves as a viable component in gel polymer electrolytes, offering moderate ionic conductivity. Comparative analysis with other quaternary ammonium salts and ionic liquids reveals that while Hex₄NI is effective, alternatives like smaller tetraalkylammonium iodides or specific ionic liquids may offer improved performance in terms of higher ionic conductivity and lower charge transfer resistance. The choice of electrolyte will ultimately depend on the specific application requirements, including operating temperature, desired electrochemical performance, and cost considerations. The experimental protocols and analysis techniques outlined in this guide provide a framework for researchers to conduct their own comparative studies and select the optimal electrolyte system for their needs.

References

Comparative analysis of the stability of different tetraalkylammonium halide electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Stability of Different Tetraalkylammonium Halide Electrolytes

This guide provides a comprehensive comparison of the stability of various tetraalkylammonium halide electrolytes, intended for researchers, scientists, and professionals in drug development. The stability of these electrolytes is a critical factor in their application, influencing their performance and safety. This analysis focuses on thermal, electrochemical, and chemical stability, presenting available experimental data to facilitate informed selection of these compounds for specific applications.

Thermal Stability Analysis

The thermal stability of an electrolyte is a crucial parameter, indicating its operational temperature range and safety profile. Thermogravimetric analysis (TGA) is a standard technique used to determine the decomposition temperature of these salts. The onset decomposition temperature (Tonset) is a key metric, representing the temperature at which the material starts to degrade.

The thermal stability of tetraalkylammonium halides is influenced by both the cation and the anion. Generally, the stability is dependent on the strength of the ion pair and the potential for decomposition reactions. For tetraalkylammonium halides, a common thermal degradation pathway is the SN2 reaction where the halide anion attacks a carbon atom on the alkyl chain of the cation, leading to the formation of a trialkylamine and an alkyl halide. Another potential degradation mechanism, particularly for cations with longer alkyl chains, is the Hofmann elimination, which results in an alkene, a trialkylamine, and water.

Table 1: Thermal Decomposition Temperatures of Tetraalkylammonium Halides

Electrolyte NameCationAnionOnset Decomposition Temperature (Tonset) (°C)
Tetramethylammonium ChlorideTetramethylammoniumChloride>300
Tetramethylammonium BromideTetramethylammoniumBromide~275
Tetramethylammonium IodideTetramethylammoniumIodide~233
Tetraethylammonium (B1195904) ChlorideTetraethylammoniumChloride>300
Tetraethylammonium BromideTetraethylammoniumBromideNot Found
Tetraethylammonium IodideTetraethylammoniumIodide~200-350 (in zeolite)
Tetrapropylammonium ChlorideTetrapropylammoniumChlorideNot Found
Tetrapropylammonium BromideTetrapropylammoniumBromideNot Found
Tetrapropylammonium IodideTetrapropylammoniumIodideNot Found
Tetrabutylammonium ChlorideTetrabutylammoniumChloride>300
Tetrabutylammonium BromideTetrabutylammoniumBromide~230
Tetrabutylammonium IodideTetrabutylammoniumIodide>300

Note: The data is compiled from multiple sources and experimental conditions may vary.

Electrochemical Stability Analysis

The electrochemical stability of an electrolyte is defined by its electrochemical window, which is the potential range between which the electrolyte is neither oxidized nor reduced. A wider electrochemical window is generally desirable for applications in electrochemical devices. Cyclic voltammetry (CV) is the primary technique used to determine this window.

The electrochemical stability of tetraalkylammonium halide electrolytes is dependent on the cation, the anion, and the solvent used. The cathodic limit is typically determined by the reduction of the tetraalkylammonium cation, while the anodic limit is set by the oxidation of the halide anion. The search for specific electrochemical window data for a systematic series of tetraalkylammonium halides in a common solvent like propylene (B89431) carbonate was not fruitful. However, general principles suggest that the anodic stability will decrease from chloride to iodide due to the easier oxidation of iodide.

Table 2: Electrochemical Stability Window (Illustrative)

ElectrolyteCationAnionSolventElectrochemical Window (V vs. Li/Li+)
Tetraethylammonium Tetrafluoroborate (B81430)TetraethylammoniumTetrafluoroboratePropylene Carbonate~4.5

Note: This table is illustrative. Specific, comparable data for the halide series was not found in the provided search results. Tetraethylammonium tetrafluoroborate is included to provide a general idea of the electrochemical window of a common tetraalkylammonium salt.

Chemical Stability Analysis

The chemical stability of tetraalkylammonium halide electrolytes pertains to their resistance to degradation in the presence of other chemical species, such as solvents or trace impurities like water. One of the primary concerns is the basicity of the halide anions, which can promote degradation reactions.

In solution, the degradation of tetraalkylammonium salts can be influenced by the nucleophilicity of the halide anion. For instance, in dimethyl sulfoxide (B87167) (DMSO), the degradation of N,N,N-trimethylanilinium salts was found to be more pronounced with chloride as the counter-ion compared to bromide and iodide, which is consistent with the order of halide nucleophilicity in polar aprotic solvents.

Hydrolysis is another aspect of chemical stability, particularly for applications in non-aqueous systems where water may be present as an impurity. The pH of aqueous solutions of tetramethyl- and tetraethylammonium halides suggests that these salts can hydrolyze, especially at lower concentrations.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of electrolyte stability. Below are generalized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the onset decomposition temperature (Tonset) of tetraalkylammonium halide electrolytes.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the tetraalkylammonium halide salt in an alumina (B75360) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The Tonset is determined from the resulting TGA curve as the temperature at which a significant mass loss begins. This can be calculated using the tangent method at the point of initial mass loss.

Cyclic Voltammetry (CV) for Electrochemical Stability Window

Objective: To determine the electrochemical stability window of tetraalkylammonium halide electrolytes.

Methodology:

  • Instrument: A potentiostat with a three-electrode setup.

  • Electrochemical Cell:

    • Working Electrode: A stable electrode material such as glassy carbon or platinum.

    • Reference Electrode: A standard reference electrode (e.g., Ag/AgCl or a lithium reference electrode for non-aqueous systems).

    • Counter Electrode: A platinum wire or a material with a large surface area.

  • Electrolyte Preparation: Dissolve the tetraalkylammonium halide salt in an appropriate aprotic solvent (e.g., propylene carbonate, acetonitrile) to a specific concentration (e.g., 0.1 M or 1 M). The solvent must be of high purity and low water content.

  • Experimental Procedure:

    • Purge the electrolyte solution with an inert gas (e.g., Argon) to remove dissolved oxygen.

    • Perform a cyclic voltammetry scan, starting from the open-circuit potential and sweeping towards both anodic and cathodic potentials until a significant increase in current is observed, indicating the decomposition of the electrolyte.

    • The scan rate is typically set between 10 and 100 mV/s.

  • Data Analysis: The electrochemical window is determined as the potential difference between the onset of the anodic and cathodic decomposition currents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Stability

Objective: To monitor the chemical degradation of tetraalkylammonium halide electrolytes in solution over time and under specific conditions (e.g., elevated temperature).

Methodology:

  • Instrument: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer.

  • Sample Preparation:

    • Dissolve a known concentration of the tetraalkylammonium halide in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

    • An internal standard with a known concentration can be added for quantitative analysis.

  • Experimental Procedure:

    • Acquire an initial 1H NMR spectrum at the start of the experiment (t=0).

    • The sample can then be subjected to conditions that may induce degradation, such as heating to a specific temperature.

    • Acquire subsequent 1H NMR spectra at regular time intervals.

  • Data Analysis:

    • Monitor the appearance of new peaks corresponding to degradation products (e.g., trialkylamine, alkyl halide, or alkenes).

    • The disappearance of the peaks corresponding to the original tetraalkylammonium cation can be quantified by integrating the respective signals relative to the internal standard to determine the rate of degradation.

Comparative Analysis Workflow

The logical flow for a comparative analysis of tetraalkylammonium halide electrolyte stability is depicted in the following diagram.

G Comparative Analysis Workflow for Tetraalkylammonium Halide Electrolyte Stability cluster_selection Electrolyte Selection cluster_analysis Stability Analysis cluster_data Data Acquisition & Comparison cluster_conclusion Conclusion TMA Tetramethylammonium (TMA) Halides Thermal Thermal Stability (TGA) TMA->Thermal Electrochemical Electrochemical Stability (CV) TMA->Electrochemical Chemical Chemical Stability (NMR) TMA->Chemical TEA Tetraethylammonium (TEA) Halides TEA->Thermal TEA->Electrochemical TEA->Chemical TPA Tetrapropylammonium (TPA) Halides TPA->Thermal TPA->Electrochemical TPA->Chemical TBA Tetrabutylammonium (TBA) Halides TBA->Thermal TBA->Electrochemical TBA->Chemical T_onset Decomposition Temperature (Tonset) Thermal->T_onset EW Electrochemical Window (EW) Electrochemical->EW Deg_Rate Degradation Rate Chemical->Deg_Rate Data_Table Comparative Data Tables T_onset->Data_Table EW->Data_Table Deg_Rate->Data_Table Conclusion Selection of Optimal Electrolyte for Application Data_Table->Conclusion

Caption: Workflow for the comparative stability analysis of tetraalkylammonium halide electrolytes.

A Comparative Guide: Tetrahexylammonium Iodide vs. Imidazolium-Based Ionic Liquids in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), additives play a crucial role in enhancing efficiency and stability. Among the various additives explored, ionic liquids (ILs) have garnered significant attention due to their unique properties, such as high ionic conductivity, thermal stability, and low volatility. This guide provides a detailed comparison of two prominent classes of organic cations used as additives in PSCs: tetra-alkylammonium halides, with a focus on tetrahexylammonium (B1222370) iodide and its analogues, and imidazolium-based ionic liquids.

Performance Comparison

While direct, side-by-side experimental comparisons of tetrahexylammonium iodide and imidazolium-based ILs in perovskite solar cells are limited in publicly available literature, a comparative analysis can be drawn from individual studies on these additives. The following tables summarize the performance of perovskite solar cells incorporating various tetra-alkylammonium iodides and imidazolium-based ionic liquids.

Table 1: Performance of Perovskite Solar Cells with Tetra-alkylammonium Iodide Additives

AdditivePerovskite CompositionDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability NotesReference
Tetrabutylammonium (B224687) Iodide (TBAI)Multiple Cation-Mixed HalideCarbon-based>100.85>2059-[1]
Phenethylammonium Iodide (PEAI)Not SpecifiedNot Specified23.31.18---[1]
2-(2-ethoxyethoxy)ethylammonium iodide (2-TEAI)Not SpecifiedInverted21.851.221.930.83Retained 53% of initial efficiency after 180 minutes (control)[2]

Table 2: Performance of Perovskite Solar Cells with Imidazolium-Based Ionic Liquid Additives

Ionic LiquidPerovskite CompositionDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Stability NotesReference
1-Dodecyl-3-methylimidazolium iodideNot SpecifiedNot Specified----Improved thermal and moisture stabilityNot Specified
Imidazolium-based ILNot SpecifiedNot Specified24---Maintained 99% of efficiency after 1,100 hours at high temperatures[3]
Imidazolium-based ILFormamidinium lead triiodideNot Specified25.6---Operational stability of at least 450 hours[4][5]

Mechanism of Action and Impact on Solar Cell Properties

Tetra-alkylammonium Iodides:

Theoretical studies suggest that this compound (THAI) can effectively passivate surface defects on perovskite films. The large organic cation can adsorb on the perovskite surface, mitigating defects that act as recombination centers for charge carriers.[6] Experimental work on other tetra-alkylammonium iodides, like tetrabutylammonium iodide (TBAI), has shown that these additives can improve the quality of the perovskite film, leading to enhanced light absorption and higher photocurrent densities.[1][7] The bulky nature of these cations can also help in the formation of 2D/3D perovskite structures, which are known to improve the stability of the solar cell.

Imidazolium-Based Ionic Liquids:

Imidazolium-based ILs are known to play a multifaceted role in improving PSC performance. They can act as surfactants, controlling the crystallization of the perovskite film to form larger grains with fewer grain boundaries, which reduces charge recombination. Furthermore, the ions from the IL can passivate both cationic and anionic defects at the perovskite surface and grain boundaries. The high ionic conductivity of these ILs can also facilitate better charge transport within the solar cell. Studies have demonstrated that the incorporation of imidazolium-based ILs can lead to significant improvements in power conversion efficiency and long-term operational stability under both thermal and light stress.[3][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon research findings. Below are generalized procedures for the fabrication of perovskite solar cells using these additives, based on common practices reported in the literature.

Fabrication of Perovskite Solar Cells with Tetra-alkylammonium Iodide Additives:

A common method involves dissolving the tetra-alkylammonium iodide salt, such as TBAI, directly into the perovskite precursor solution before deposition.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate, followed by a mesoporous TiO₂ layer, and then sintered.

  • Perovskite Precursor Solution Preparation: The perovskite precursors (e.g., a mix of formamidinium iodide, lead iodide, methylammonium (B1206745) bromide, and lead bromide) are dissolved in a solvent mixture like DMF:DMSO. The tetra-alkylammonium iodide additive is then added to this solution at a specific molar ratio.

  • Perovskite Film Deposition: The precursor solution is spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox. An anti-solvent is typically dripped during the spin-coating process to induce rapid crystallization. The film is then annealed at a specific temperature.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material like Spiro-OMeTAD is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A metal electrode, such as gold or silver, is thermally evaporated on top of the HTL to complete the device.

Fabrication of Perovskite Solar Cells with Imidazolium-Based Ionic Liquid Additives:

The incorporation of imidazolium-based ILs can be done by either adding them to the perovskite precursor solution or by using them as a surface treatment layer.

  • Substrate and ETL Preparation: Similar to the protocol above.

  • Perovskite Precursor Solution with IL Additive: The imidazolium-based IL is added to the perovskite precursor solution at a specific weight or molar percentage.

  • Perovskite Film Deposition: The deposition process is similar to the one described above, involving spin-coating and annealing.

  • Surface Treatment with IL (Alternative Method): After the perovskite film is formed, a dilute solution of the imidazolium-based IL in a suitable solvent (e.g., isopropanol) can be spin-coated on top of the perovskite layer, followed by a low-temperature annealing step.

  • HTL and Electrode Deposition: The subsequent steps of depositing the HTL and the metal electrode are the same as described in the previous protocol.

Visualizing the Experimental Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental Workflow for Perovskite Solar Cell Fabrication Experimental Workflow for PSC Fabrication cluster_Substrate Substrate Preparation cluster_ETL ETL Deposition cluster_Perovskite Perovskite Layer Formation cluster_HTL HTL Deposition cluster_Electrode Electrode Deposition sub_clean FTO Substrate Cleaning etl_dep TiO2 Deposition & Sintering sub_clean->etl_dep prec_prep Precursor Solution Preparation (+ Additive) etl_dep->prec_prep spin_coat Spin-Coating & Anti-Solvent Treatment prec_prep->spin_coat anneal Annealing spin_coat->anneal htl_dep Spiro-OMeTAD Deposition anneal->htl_dep elec_dep Metal Electrode Evaporation htl_dep->elec_dep

Caption: A generalized workflow for the fabrication of perovskite solar cells.

Logical Relationship of Additives in PSCs Impact of Additives on PSC Performance cluster_additives Additive Type cluster_mechanisms Primary Mechanisms cluster_outcomes Performance Outcomes TAA Tetra-alkylammonium Iodide passivation Defect Passivation (Surface & Grain Boundaries) TAA->passivation structure 2D/3D Structure Formation TAA->structure IM Imidazolium-based Ionic Liquid IM->passivation crystallization Crystal Growth Control (Larger Grains) IM->crystallization charge_transport Enhanced Charge Transport IM->charge_transport efficiency Increased Power Conversion Efficiency (PCE) passivation->efficiency stability Improved Long-Term Stability passivation->stability crystallization->efficiency structure->stability charge_transport->efficiency

Caption: Logical flow of additive impact on perovskite solar cell performance.

References

Unveiling the Performance of Tetrahexylammonium Iodide in Phase Transfer Catalysis: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, the choice of a phase transfer catalyst is paramount. This guide provides a comparative analysis of Tetrahexylammonium iodide (THAI) against other common quaternary ammonium (B1175870) salt catalysts, leveraging data from Density Functional Theory (T) studies to illuminate the subtle yet crucial differences in their performance.

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium salts, such as this compound, are workhorse catalysts in this domain. Their efficacy is governed by a delicate balance of lipophilicity, which dictates their ability to traverse the phase boundary, and the electronic properties of the cation-anion pair. This guide delves into computational studies to provide a quantitative comparison of THAI with its shorter-chain counterparts.

Comparative Analysis of Quaternary Ammonium Catalysts

Density Functional Theory (DFT) provides a powerful lens to scrutinize the electronic structure and energetic properties of molecules, offering insights into their reactivity and interaction with other chemical species. While direct comparative DFT studies on the catalytic activity of a wide range of tetraalkylammonium iodides are limited, existing computational research on related systems allows for a robust comparative assessment.

Studies have shown that the fundamental electronic properties of the quaternary ammonium cation are largely governed by the positively charged nitrogen center, with the length of the alkyl chains having a secondary, albeit important, effect. For instance, a DFT study on cationic quaternary ammonium surfactants with varying alkyl chain lengths revealed that the band-gap energy, a key indicator of molecular reactivity, remains relatively constant as the alkyl chain length increases. This suggests that the intrinsic reactivity of the cationic headgroup is not significantly altered by the size of the alkyl substituents.[1]

However, the alkyl chain length profoundly influences the catalyst's lipophilicity and its interaction with surfaces and interfaces. A DFT investigation into the adsorption of quaternary ammonium salts with different carbon chain lengths on an α-quartz surface demonstrated a general trend of increasing adsorption energy with longer alkyl chains. This indicates a stronger interaction with the surface for catalysts with greater lipophilicity.

Below is a summary of key computational data comparing quaternary ammonium salts with varying alkyl chain lengths. While data for Tetrahexylammonium (C6) is not directly available in a single comparative study, the trends observed from C12 to C18 provide a strong basis for extrapolation.

Catalyst (by Cation)Number of Carbon Atoms in Alkyl ChainAdsorption Energy on α-quartz (001) (kJ/mol)Key DFT Insight
Dodecyltrimethylammonium (Proxy)12-201.23Baseline for comparison of alkyl chain length effect.
Tetradecyltrimethylammonium (Proxy)14-205.77Increased adsorption energy with longer chain.
Hexadecyltrimethylammonium (Proxy)16-198.53Slight decrease, potentially due to chain deflection.[2]
Octadecyltrimethylammonium (Proxy)18-215.48Strongest adsorption, indicating favorable interaction.[2]

Note: The data presented is for trimethylalkylammonium salts adsorbing on a quartz surface, which serves as a model for understanding the influence of alkyl chain length on interfacial interactions.

The data suggests that this compound, with its intermediate alkyl chain length, would exhibit a balanced profile of interfacial activity. The hexyl chains provide sufficient lipophilicity to facilitate transfer into the organic phase without the excessive steric hindrance that can sometimes be associated with very long alkyl chains.

Experimental Protocols: A Glimpse into DFT Calculations

To provide a clear understanding of the data presented, the following is a generalized experimental protocol for the DFT calculations cited:

Objective: To determine the adsorption energy and electronic properties of quaternary ammonium salts on a mineral surface.

Computational Method: Density Functional Theory (DFT)

Software: A standard computational chemistry package (e.g., Materials Studio, Gaussian).

Model Construction:

  • Surface Model: A slab model of the desired surface (e.g., α-quartz (001)) is constructed and optimized to its ground state geometry.

  • Adsorbate Model: The molecular structures of the quaternary ammonium cations with varying alkyl chain lengths are built and geometrically optimized in a vacuum.

Adsorption Simulation:

  • The optimized quaternary ammonium cation is placed on the optimized surface model at a predefined distance and orientation.

  • The geometry of the entire system (adsorbate and surface) is then fully optimized, allowing all atoms to relax to their lowest energy positions.

Data Analysis:

  • Adsorption Energy (E_ads): This is calculated using the following formula: E_ads = E_total - (E_surface + E_adsorbate) where E_total is the total energy of the optimized adsorbate-surface system, E_surface is the energy of the isolated optimized surface, and E_adsorbate is the energy of the isolated optimized adsorbate. A more negative value indicates stronger adsorption.

  • Electronic Properties: Analysis of the molecular orbitals (e.g., HOMO and LUMO) and Mulliken charge populations is performed on the optimized structures to understand charge transfer and the nature of the chemical bonding between the catalyst and the surface.

Visualizing the Phase Transfer Catalysis Mechanism

The following diagram illustrates the fundamental workflow of a phase transfer catalyzed reaction involving a quaternary ammonium salt like this compound.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Aqueous Reactant (e.g., NaY) Catalyst_Aq Catalyst Cation (Q+) [Tetrahexylammonium] Aq_Reactant->Catalyst_Aq Anion Exchange Catalyst_Org Ion Pair (Q+Y-) Catalyst_Aq->Catalyst_Org Phase Transfer Anion_X Leaving Group Anion (X-) Anion_X->Catalyst_Aq Returns to Aq. Phase Org_Reactant Organic Reactant (RX) Product Product (RY) Org_Reactant->Product Catalyst_Org->Anion_X Forms Q+X- Catalyst_Org->Org_Reactant Reaction

References

A Comparative Guide to the Quantitative Analysis of Iodide in Tetrahexylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical methods for the quantitative determination of iodide content in tetrahexylammonium (B1222370) iodide (THAI) samples: Argentometric Titration and Ion Chromatography (IC). The information is intended for researchers, scientists, and professionals in drug development who require accurate quantification of this halide.

Introduction to Iodide Quantification

Tetrahexylammonium iodide (C₂₄H₅₂IN) is a quaternary ammonium (B1175870) salt used in various applications, including as a phase transfer catalyst and an ionic liquid. Accurate determination of its iodide content is crucial for quality control, stoichiometry confirmation, and ensuring its performance in specific applications. Both classical and modern analytical techniques can be employed, each with distinct advantages and limitations regarding precision, sensitivity, and throughput.

Method 1: Argentometric Titration

Argentometric titration is a classic and cost-effective volumetric analysis method used for determining the concentration of halide ions in a sample.[1] The procedure involves titrating the iodide sample with a standardized solution of silver nitrate (B79036) (AgNO₃). The reaction forms a silver iodide (AgI) precipitate. The endpoint, which signals the completion of the reaction, can be detected using a chemical indicator or potentiometrically. The Volhard method is particularly advantageous as its acidic environment prevents interference from anions like carbonates and oxalates.[2]

Experimental Protocol: Volhard Method for Iodide
  • Sample Preparation:

    • Accurately weigh approximately 250-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of deionized water. THAI is soluble in methanol (B129727) and slightly soluble in water, so a small amount of methanol may be used to aid dissolution before adding water.[3][4]

    • Acidify the solution by adding 5 mL of 6 M nitric acid.

  • Titration Procedure:

    • Add a known excess volume of standardized 0.1 M AgNO₃ solution to the flask to ensure all iodide ions precipitate as silver iodide (AgI). For example, add 40.00 mL.

    • Add 2-3 mL of nitrobenzene (B124822) and shake vigorously to coagulate the AgI precipitate. This prevents the AgI from reacting with the thiocyanate (B1210189) titrant.

    • Add 1 mL of ferric ammonium sulfate (B86663) indicator solution.

    • Titrate the excess (unreacted) Ag⁺ ions with a standardized 0.1 M potassium thiocyanate (KSCN) solution.

    • The endpoint is reached upon the first appearance of a stable reddish-brown color, which results from the formation of the iron(III)-thiocyanate complex [Fe(SCN)²⁺].[2]

  • Calculation:

    • Calculate the moles of AgNO₃ initially added.

    • Calculate the moles of KSCN used to titrate the excess Ag⁺.

    • The moles of Ag⁺ that reacted with iodide is the difference between the initial moles of AgNO₃ and the moles of KSCN used.

    • Calculate the mass of iodide in the sample and express it as a percentage of the total sample mass.

Method 2: Ion Chromatography (IC)

Ion chromatography is a modern, powerful technique that offers high selectivity and sensitivity for ion analysis.[5][6] It is well-suited for separating iodide from complex sample matrices.[5] The method involves injecting a liquid sample into an IC system where it flows through a separation column (anion-exchange). The iodide ions are separated from other anions and are then measured by a detector, typically a suppressed conductivity detector, which provides excellent sensitivity.[5][6]

Experimental Protocol: Ion Chromatography with Suppressed Conductivity Detection
  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with deionized water. This creates a 1000 mg/L stock solution.

    • Working Sample: Further dilute the stock solution to a concentration within the instrument's calibration range (e.g., 1-20 mg/L). A 1:100 dilution of the stock solution would yield a 10 mg/L solution.

    • Calibration Standards: Prepare a series of potassium iodide (KI) standards of known concentration (e.g., 0.5, 1, 5, 10, and 20 mg/L) by diluting a certified stock standard solution.[7]

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • IC System: A system equipped with a gradient pump, autosampler, anion-exchange column (e.g., Metrosep A Supp 17 or similar), a suppressor, and a conductivity detector.[5]

    • Eluent: 10 mM Sodium Carbonate (Na₂CO₃).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 45 °C.

  • Analysis and Calculation:

    • Generate a calibration curve by plotting the peak area of the iodide standard against its concentration.

    • Inject the prepared sample solution into the IC system.

    • Identify the iodide peak based on its retention time compared to the standards.

    • Quantify the iodide concentration in the sample using the calibration curve.

    • Calculate the percentage of iodide in the original this compound sample.

Data and Performance Comparison

The choice between argentometric titration and ion chromatography depends on the specific requirements of the analysis, such as the need for accuracy, sensitivity, sample throughput, and available budget.

ParameterArgentometric Titration (Volhard Method)Ion Chromatography (IC)
Principle Precipitation TitrationIon-Exchange Separation
Specificity Moderate (Potential interference from other halides)High (Excellent separation of anions)[5]
Sensitivity Milligram (mg) rangeMicrogram/L (µg/L) to mg/L range[8]
Precision (%RSD) < 2% (with care)< 1.5%
Accuracy Good, but operator-dependentExcellent
Analysis Time/Sample 15-20 minutes5-10 minutes[8]
Sample Throughput Low to MediumHigh (amenable to automation)
Cost per Sample LowHigh
Instrumentation Cost Low (Burettes, glassware)High (Requires dedicated IC system)
Solvent/Reagent Use Moderate (AgNO₃, KSCN, Nitric Acid)Low (Eluent, DI water)

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a logical comparison of the two methods.

G Diagram 1: General Experimental Workflow cluster_0 Sample Preparation cluster_1 Argentometric Titration cluster_2 Ion Chromatography cluster_3 Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve add_reagents Add HNO₃ & excess AgNO₃ dissolve->add_reagents filter_sample Filter Sample dissolve->filter_sample titrate Titrate with KSCN add_reagents->titrate endpoint Detect Endpoint (Color Change) titrate->endpoint calc_titration Calculate % Iodide (Titration) endpoint->calc_titration inject Inject into IC filter_sample->inject detect Detect by Conductivity inject->detect calc_ic Calculate % Iodide (Calibration Curve) detect->calc_ic

Diagram 1: General Experimental Workflow

G Diagram 2: Method Comparison Logic cluster_titration Argentometric Titration cluster_ic Ion Chromatography center Analysis of Iodide Content T_Cost Lower Cost center->T_Cost Choose for Simplicity & Cost T_Sens Lower Sensitivity center->T_Sens Choose for Simplicity & Cost T_Spec Moderate Specificity center->T_Spec Choose for Simplicity & Cost T_Thru Lower Throughput center->T_Thru Choose for Simplicity & Cost IC_Cost Higher Cost center->IC_Cost Choose for Accuracy & Speed IC_Sens Higher Sensitivity center->IC_Sens Choose for Accuracy & Speed IC_Spec High Specificity center->IC_Spec Choose for Accuracy & Speed IC_Thru Higher Throughput center->IC_Thru Choose for Accuracy & Speed

Diagram 2: Method Comparison Logic
Conclusion and Recommendations

  • Argentometric Titration is a reliable and inexpensive method suitable for quality control environments where high sample throughput is not required and the expected iodide concentration is relatively high. Its main drawbacks are lower sensitivity and potential for human error in endpoint detection.

  • Ion Chromatography is the superior method for research, development, and stringent quality control where high accuracy, precision, and sensitivity are paramount.[6] It allows for the simultaneous analysis of other anions if present and is ideal for laboratories with a high volume of samples due to its automation capabilities. While the initial capital investment is significant, the long-term benefits in data quality and efficiency often justify the cost.

References

Cross-Validation of Tetrahexylammonium Iodide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of appropriate reagents is paramount to achieving reliable and reproducible experimental outcomes. Tetrahexylammonium (B1222370) iodide (THAI), a quaternary ammonium (B1175870) salt, finds utility in various applications, from an electrolyte component in dye-sensitized solar cells (DSSCs) to a phase-transfer catalyst in organic synthesis. This guide provides a comparative analysis of THAI's performance against other common alternatives, supported by experimental data and detailed protocols to facilitate cross-validation of results.

Performance in Dye-Sensitized Solar Cells (DSSCs)

THAI is frequently employed as a component of the electrolyte in DSSCs, where it serves as a source of iodide ions for the I⁻/I₃⁻ redox couple, crucial for dye regeneration and charge transport. Its bulky tetrahexylammonium cation can influence the physical and electrochemical properties of the electrolyte, impacting overall cell performance.

Comparative Performance Data

The following table summarizes the performance of DSSCs utilizing electrolytes containing THAI and other tetra-alkylammonium iodide salts. The key performance indicators are short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

Electrolyte CompositionJsc (mA/cm²)Voc (V)FFη (%)Reference
0.5 M Tetrahexylammonium Iodide , 0.05 M I₂, in acetonitrile (B52724)/valeronitrile (B87234) (85:15 v/v)8.6--3.5[1]
Gel polymer electrolyte with 120% This compound (by weight of PAN)----[1]
Gel polymer electrolyte with 100% This compound and 20% MgI₂ (by weight of PAN)8.6--3.5[1]
Solid polymer electrolyte with 65% This compound (by weight of PEO)1.260.745-0.6
Gel polymer electrolyte with Polyacrylonitrile (PAN) and This compound ----
0.5 M Tetrabutylammonium (B224687) Iodide (TBAI), 0.5 M LiI, 0.05 M I₂ in acetonitrile/valeronitrile (85:15 v/v)----
Jatropha oil-based polyurethane acylate gel polymer electrolyte with 30 wt% Tetrabutylammonium Iodide (TBAI) and 2.06 wt% I₂12.90.582-3.45[2]

Note: Direct comparison of efficiency can be challenging due to variations in other cell components and fabrication processes across different studies.

Ionic Conductivity

The ionic conductivity of the electrolyte is a critical factor influencing the Jsc of a DSSC. The table below compares the ionic conductivity of electrolytes containing THAI and other quaternary ammonium iodides.

Electrolyte CompositionIonic Conductivity (S/cm)Temperature (°C)Reference
Gel polymer electrolyte with 120% This compound (by weight of PAN)2.5 x 10⁻³25[1]
Solid polymer electrolyte with 65% This compound (by weight of PEO)4.7 x 10⁻⁵30
PAN based gel polymer electrolyte with This compound 2.1 x 10⁻³30
Jatropha oil-based polyurethane acylate gel polymer electrolyte with 30 wt% Tetrabutylammonium Iodide (TBAI)1.88 x 10⁻⁴25[3]
Polyacrylonitrile-based gel polymer electrolyte with 30 wt% Tetrabutylammonium Iodide (TBAI)5.14 x 10⁻³Room Temperature[2]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the quaternization of trihexylamine (B47920) with hexyl iodide.

Materials:

  • Trihexylamine

  • Hexyl iodide

  • Acetonitrile (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve trihexylamine in acetonitrile.

  • Add a stoichiometric equivalent of hexyl iodide to the solution.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Fabrication and Characterization of a Dye-Sensitized Solar Cell

This protocol provides a general procedure for the fabrication and testing of a DSSC using a tetra-alkylammonium iodide-based electrolyte.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Sensitizing dye solution (e.g., N719, 0.3-0.5 mM in ethanol)

  • Electrolyte solution (e.g., 0.5 M this compound, 0.05 M I₂ in a mixture of acetonitrile and valeronitrile (85:15 v/v))

  • Platinized counter electrode (FTO glass coated with a thin layer of platinum)

  • Surlyn or other suitable sealant

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat for I-V characterization

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly with detergent, deionized water, and ethanol (B145695) in an ultrasonic bath.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique or screen printing to achieve a desired thickness (typically 10-15 µm).[4]

    • Dry the TiO₂ film at a low temperature (e.g., 125°C) to remove the solvent.

    • Sinter the TiO₂ film at high temperature (e.g., 450-500°C) for 30 minutes to ensure good particle necking and adhesion to the FTO substrate.

    • After cooling to about 80°C, immerse the TiO₂ electrode in the dye solution and keep it in the dark for 12-24 hours to ensure complete dye adsorption.

    • Rinse the dye-sensitized photoanode with ethanol to remove any excess, unbound dye.

  • Assembly of the DSSC:

    • Place a Surlyn sealant frame around the TiO₂ film on the photoanode.

    • Place the platinized counter electrode on top of the sealant, with the platinum-coated side facing the TiO₂ film.

    • Heat the assembly on a hot plate to melt the Surlyn and seal the cell, leaving two small holes for electrolyte injection.

    • Inject the electrolyte into the cell through one of the holes using a syringe. The electrolyte will fill the space between the electrodes via capillary action.

    • Seal the holes with a small piece of Surlyn and a coverslip.

  • Characterization:

    • Mask the cell to define a precise active area.

    • Measure the current-voltage (I-V) characteristics of the DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a potentiostat/galvanostat.

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

Performance in Phase-Transfer Catalysis

Tetra-alkylammonium salts are widely used as phase-transfer catalysts (PTCs) to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilicity of the cation plays a crucial role in its ability to transport the reactant anion from the aqueous phase to the organic phase.

Comparative Performance Data

A study on the alkylation of hydantoins showed that tetrahexylammonium bromide provided a yield of 86%, which was slightly less effective than tetrabutylammonium iodide (90% yield).[5] This suggests that for this specific reaction, the longer alkyl chains of the hexyl group did not offer a significant advantage over the butyl group.

CatalystYield (%)Reference
Tetrahexylammonium Bromide 86[5]
Tetrabutylammonium Iodide 90[5]

Experimental Protocol for Phase-Transfer Catalysis

The following is a general protocol for an S-alkylation reaction using a phase-transfer catalyst.

Materials:

  • Thiophenol (or other nucleophile)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Organic solvent (e.g., toluene (B28343) or dichloromethane)

  • Phase-transfer catalyst (e.g., this compound or Tetrabutylammonium iodide)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the thiophenol and the alkyl halide in the organic solvent.

  • Add the aqueous NaOH solution to the flask.

  • Add a catalytic amount (typically 1-5 mol%) of the phase-transfer catalyst to the two-phase mixture.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

Visualizations

DSSC_Workflow cluster_anode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization A1 FTO Glass Cleaning A2 TiO₂ Paste Deposition A1->A2 A3 Sintering A2->A3 A4 Dye Sensitization A3->A4 B1 Sealant Application A4->B1 B2 Counter Electrode Placement B1->B2 B3 Sealing B2->B3 B4 Electrolyte Injection B3->B4 C1 I-V Measurement B4->C1 C2 Performance Analysis C1->C2

Workflow for DSSC Fabrication and Characterization

PTC_Mechanism Nu_aq Nu⁻ (aq) QNu_org Q⁺Nu⁻ (org) Nu_aq->QNu_org Ion Exchange at Interface M_aq M⁺ (aq) RX_org R-X (org) RNu_org R-Nu (org) RX_org->RNu_org X_org X⁻ (org) RX_org->X_org QX_org Q⁺X⁻ (org) X_org->QX_org QNu_org->RX_org Reaction in Organic Phase QX_org->Nu_aq Catalyst Regeneration

References

A Comparative Guide to Tetrahexylammonium Iodide as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly within drug development and clinical research, the accuracy and precision of quantitative analysis are paramount. The use of an internal standard (IS) is a fundamental strategy to ensure the reliability of analytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS).[1][2] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] This guide provides a comprehensive comparison of tetrahexylammonium (B1222370) iodide as a structural analog internal standard against other common alternatives, supported by established analytical principles and generic experimental protocols.

Properties of Tetrahexylammonium Iodide

This compound is a quaternary ammonium (B1175870) salt with the chemical formula [CH₃(CH₂)₅]₄NI. Its key properties make it a candidate for use as an internal standard in specific applications:

PropertyValueReference
Molecular Formula C₂₄H₅₂IN[3][4][5]
Molecular Weight 481.58 g/mol [3][4]
Form White to beige crystalline powder[3][4]
Melting Point 99-101 °C[5]
Solubility Soluble in methanol (B129727) and dichloromethane[3][5]
Ionic Nature As a quaternary ammonium salt, it possesses a permanent positive charge, making it highly suitable for electrospray ionization (ESI) in positive ion mode mass spectrometry.

Comparison of Internal Standard Alternatives

The selection of an internal standard is critical and primarily falls into two categories: stable isotope-labeled (SIL) internal standards and structural analogs.[1][6] this compound belongs to the latter category.

1. Stable Isotope-Labeled (SIL) Internal Standards: Often considered the "gold standard," SIL internal standards are analogs of the analyte where several atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[1][7][8]

  • Advantages: They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization.[1][8] This allows for superior correction of matrix effects and recovery variability.[6][9]

  • Disadvantages: They can be expensive and are not always commercially available for novel drug compounds.[6][10] Additionally, deuterium-labeled standards can sometimes exhibit different chromatographic retention times from the analyte.[6][10]

2. Structural Analog Internal Standards: These are compounds with similar chemical structures, functional groups, and physicochemical properties (like hydrophobicity and pKa) to the analyte.[1] this compound is a structural analog IS, suitable for analytes that are also quaternary ammonium compounds or possess a permanent positive charge.

  • Advantages: More readily available and cost-effective than SIL standards.[6][10]

  • Disadvantages: Differences in structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[1] This can result in less effective correction for matrix effects.

Performance Comparison

The following table summarizes the expected performance of this compound compared to a SIL internal standard and another common structural analog, tetrabutylammonium (B224687) iodide.

Performance MetricThis compoundTetrabutylammonium IodideStable Isotope-Labeled (SIL) IS
Correction for Matrix Effects Moderate. As a structural analog, it can partially compensate for ion suppression or enhancement, but its different structure may lead to imperfect correction.[1]Moderate. Similar to this compound, it provides partial correction. Its shorter alkyl chains may alter its response to matrix effects compared to a more hydrophobic analyte.Excellent. Near-identical chemical properties ensure it is affected by the matrix in the same way as the analyte.[1][6]
Correction for Extraction Variability Good. Its recovery will track that of structurally similar analytes but may differ if the analyte has significantly different polarity or protein binding.Good. Similar to this compound, but its recovery may differ more significantly from a larger, more lipophilic analyte.Excellent. Assumed to have identical recovery to the analyte, although this can sometimes mask issues with the extraction procedure.[9][10]
Chromatographic Behavior Retention time will differ from the analyte but should be close enough to be within the same window of matrix effects. Its longer alkyl chains result in greater retention in reversed-phase chromatography compared to tetrabutylammonium.Retention time will be shorter than this compound in reversed-phase chromatography. The goal is to have it elute near the analyte.[1]Excellent. Ideally co-elutes with the analyte, providing the most accurate correction.[1]
Risk of Interference Low. The mass-to-charge ratio (m/z) is distinct from most small molecule drugs.Low. The m/z is distinct from this compound and most analytes.Low. The mass difference (e.g., +3 to +9 Da) is typically sufficient to prevent overlap, but requires careful selection of precursor/product ion transitions in MS/MS.
Cost & Availability Readily available from chemical suppliers at a moderate cost.Widely available and generally less expensive than this compound.Often requires custom synthesis, making it expensive and with long lead times.[6][10]

Experimental Protocols

Below is a generalized protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS bioanalytical method for a target analyte in human plasma.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of the analyte and 5 mg of this compound into separate 5 mL volumetric flasks.

    • Dissolve the contents in methanol or a suitable solvent to the mark.

  • Working Standard Solutions:

    • Perform serial dilutions of the analyte primary stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 methanol:water. The concentration should be chosen to yield a robust signal in the mass spectrometer, typically targeted to the mid-range of the calibration curve.[7]

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of the appropriate matrix (e.g., human plasma) into each tube.

  • For calibration standards and QCs, spike 5 µL of the respective analyte working solutions. For blanks and unknowns, add 5 µL of 50:50 methanol:water.

  • To every tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte: Determine the precursor ion [M+H]⁺ and a stable product ion.

      • This compound: Precursor ion [M]⁺ (m/z 354.4) → Product ion (e.g., a fragment from one of the hexyl chains, to be determined experimentally).

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy).

Data Processing and Quantification
  • Integrate the peak areas for both the analyte and the internal standard for all samples.

  • Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression (typically with 1/x² weighting) on the calibration curve.

  • Use the regression equation to calculate the concentration of the analyte in QC and unknown samples based on their measured Peak Area Ratios.

Visualizations

Workflow for Using an Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Blank Matrix (e.g., Plasma) Spike_Analyte Spike with Analyte (Calibrators & QCs) Sample->Spike_Analyte Spike_IS Spike All Samples with Internal Standard Spike_Analyte->Spike_IS Extraction Protein Precipitation or LLE Spike_IS->Extraction Supernatant Collect Supernatant for Analysis Extraction->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Curve Construct Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant

Caption: General workflow for quantitative bioanalysis using an internal standard.

Decision Logic for Internal Standard Selection

G Start Start: Need an Internal Standard SIL_Avail Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Avail Budget Is the cost and lead time acceptable? SIL_Avail->Budget Yes Search_Analog Search for a Structural Analog SIL_Avail->Search_Analog No Use_SIL Use SIL IS (Gold Standard) Budget->Use_SIL Yes Budget->Search_Analog No Prop_Match Does it have similar physicochemical properties? Search_Analog->Prop_Match Use_Analog Use Structural Analog (e.g., this compound) Prop_Match->Use_Analog Yes Reevaluate Re-evaluate analyte structure and search again Prop_Match->Reevaluate No

Caption: Decision tree for selecting a suitable internal standard.

Conclusion

This compound serves as a viable and cost-effective structural analog internal standard for the quantitative analysis of specific analytes, particularly other quaternary ammonium compounds or molecules with a permanent positive charge. Its performance in correcting for analytical variability is good, though it is unlikely to match the precision of a stable isotope-labeled internal standard. The choice between using this compound and a SIL standard ultimately depends on the specific requirements of the assay, including desired accuracy, budget constraints, and the availability of reagents. For regulated bioanalysis in late-stage drug development, a SIL IS is strongly preferred. However, for research, early-stage development, or when a SIL IS is not feasible, this compound represents a robust and practical alternative.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tetrahexylammonium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Tetrahexylammonium Iodide, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Improper disposal can lead to environmental contamination and potential health risks. Therefore, strict adherence to established protocols is necessary.

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

PPE CategorySpecific Equipment
Eye Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection A NIOSH-approved respirator if ventilation is inadequate or if dust is generated.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.

  • Contain the Spill : Use a dry absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Material : Carefully sweep up the spilled material and place it into a suitable, labeled, and closed container for disposal.[1] Avoid creating dust.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of Waste : All contaminated materials, including the absorbent, must be disposed of as hazardous waste.

Disposal Procedure for this compound

The primary directive for the disposal of this compound is that it must be handled as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Under no circumstances should it be discharged into the environment or drains.[3][4]

Step-by-Step Disposal Guide:

  • Segregation : Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization : Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage : Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Documentation : Maintain accurate records of the amount of waste generated and its disposal date.

  • Arrange for Pickup : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Tetrahexylammonium Iodide for Disposal is_contaminated Is the material contaminated or waste? start->is_contaminated package_waste Package in a labeled, sealed, and appropriate container. is_contaminated->package_waste Yes spill Is there a spill? is_contaminated->spill No store_waste Store in a designated hazardous waste area. package_waste->store_waste contact_ehs Contact EHS or a licensed waste disposal contractor. store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal spill->package_waste No (Unused/Expired) follow_spill_protocol Follow Spill Management Protocol: - Evacuate and Ventilate - Contain with inert absorbent - Collect and package for disposal spill->follow_spill_protocol Yes follow_spill_protocol->package_waste

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Personal protective equipment for handling Tetrahexylammonium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahexylammonium Iodide

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment.[1] Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, are the first line of defense to minimize inhalation exposure.[2]

Quantitative Safety Data

The following table summarizes the recommended personal protective equipment and occupational exposure limits when working with this compound and related iodides.

ParameterSpecificationRationale & Citation
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required in situations with a higher risk of splashing.Provides a barrier against dust particles and splashes, preventing eye irritation.[3][4]
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves. Inspect gloves for any damage before use. For radioiodination procedures, double gloving is recommended.Vinyl, nitrile, and latex gloves provide sufficient barrier protection when handling iodine. Nitrile gloves are often preferred in laboratory settings due to their chemical resistance and tendency to visibly tear upon puncture.[3][5][6][7]
Skin and Body Protection Wear impervious, flame-resistant protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of work.Protects the skin from contact with the chemical.[3][4]
Respiratory Protection For nuisance exposures, a dust mask (type N95/P95 or P1) is recommended. For higher-level protection or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2).[8][9]Minimizes the inhalation of dust particles. The type of respirator should be selected based on the concentration and amount of the substance at the specific workplace.[9]
Occupational Exposure Limits (Iodides) ACGIH TLV-TWA: 0.01 ppm (inhalable fraction and vapor)These limits are established for iodides to protect workers from potential health effects.[5]
NIOSH REL: 0.1 ppm (Ceiling)
OSHA PEL: 0.1 ppm (Ceiling)
Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for safely handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid Chemical prep_setup->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon Complete Experiment cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Collect Solid Waste in a Labeled, Sealed Container disp_contact Contact Environmental Health & Safety for Pickup disp_solid->disp_contact disp_ppe Contaminated PPE as Hazardous Waste disp_ppe->disp_contact

Caption: Workflow for safe handling and disposal of this compound.

Procedural Guidance

Pre-Handling and Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Engineering Controls: Ensure that a properly functioning chemical fume hood or other ventilated enclosure is available and in use.[2]

  • Personal Protective Equipment (PPE) Inspection: Before each use, inspect all PPE for signs of degradation or damage. This includes checking gloves for tears or punctures.[9]

  • Emergency Equipment: Confirm the location and accessibility of emergency eyewash stations and safety showers.

Handling this compound
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Transfer: Use appropriate tools (e.g., spatula) to transfer the chemical.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined in the SDS.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[10]

Spill and Emergency Procedures
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]

  • Reporting: Report all spills to the laboratory supervisor and environmental health and safety department.

Disposal Plan
  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Solid Waste:

    • Collect unused or waste this compound in its original container or a clearly labeled, sealed, and compatible container.[8]

    • Label the container with "Hazardous Waste" and the chemical name.[8]

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, absorbent paper, and weighing boats, must be disposed of as hazardous waste.[8]

    • Double-bag contaminated lab equipment in clear plastic bags and label them as hazardous waste.[8]

  • Arrangement for Disposal:

    • Store hazardous waste in a designated, secure area away from incompatible materials.

    • Contact your institution's environmental health and safety (EHS) department to arrange for the collection and proper disposal of the hazardous waste.[11] Do not attempt to dispose of chemical waste down the drain or in the regular trash.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.